Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Description
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Properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBFDNDNLXVKNK-GJBCSVNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Mannoside Synthesis: A Technical Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemically Pure Mannosides
In the intricate world of glycobiology and therapeutic development, mannose and its derivatives are of paramount importance. As integral components of glycoproteins, they play crucial roles in cellular recognition, signaling, and immune responses. The synthesis of complex oligosaccharides and glycoconjugates for research and pharmaceutical applications necessitates the availability of well-defined, stereochemically pure building blocks. Among these, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside stands out as a versatile and pivotal intermediate. Its strategic design, featuring a benzyl group at the anomeric position and benzyl ethers protecting the hydroxyl groups at C-2, C-3, and C-4, renders it an invaluable asset for the stereoselective synthesis of α-mannosidic linkages. This guide provides a comprehensive, in-depth exploration of the synthesis of this key mannoside building block, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high yields and stereoselectivity.
The Strategic Importance of Benzyl Protecting Groups
The choice of protecting groups is a critical determinant of success in carbohydrate synthesis. Benzyl (Bn) ethers are frequently employed due to their stability across a wide range of reaction conditions, including acidic and basic environments, and their convenient removal by catalytic hydrogenation. In the context of this compound, the benzyl groups serve several key functions:
-
Inertness: They prevent unwanted side reactions at the hydroxyl groups during subsequent glycosylation reactions.
-
Stereoelectronic Influence: The presence of a non-participating benzyl group at the C-2 position is crucial for directing the stereochemical outcome of glycosylation, favoring the formation of the α-anomer. This is a classic example of the "anomeric effect" in action, where the axial orientation of the anomeric substituent is thermodynamically favored.
-
Orthogonality: While not explored in this specific synthesis, benzyl groups can be selectively removed in the presence of other protecting groups, allowing for complex, multi-step synthetic strategies.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy ensures high stereoselectivity at the anomeric center in the first step and complete protection of the remaining hydroxyl groups in the second.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Benzyl alpha-D-mannopyranoside
The initial step involves a Fischer glycosylation to introduce the benzyl group at the anomeric position with the desired alpha stereochemistry. This reaction is typically acid-catalyzed and uses an excess of benzyl alcohol as both the solvent and the glycosyl acceptor.
Experimental Protocol: Fischer Glycosylation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| D-Mannose | 180.16 | 10.0 g | 55.5 mmol |
| Benzyl Alcohol | 108.14 | 80 mL | - |
| Acetyl Chloride | 78.50 | 4 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-mannose and benzyl alcohol.
-
Stir the suspension at room temperature to ensure even distribution of the sugar.
-
Carefully add acetyl chloride to the mixture. Caution: Acetyl chloride reacts exothermically with benzyl alcohol to generate HCl in situ, which catalyzes the reaction. This should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to 50°C and maintain this temperature for 2 hours, with continuous stirring. The suspension should gradually become a clear solution.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Remove the excess benzyl alcohol under high vacuum at a temperature of 75°C.
-
The resulting residue is triturated with ethyl acetate to induce precipitation of the product.
-
Collect the white solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield Benzyl alpha-D-mannopyranoside.[1]
Expected Yield: 81%[1]
Mechanism and Rationale: The Fischer glycosylation proceeds via the formation of an oxocarbenium ion intermediate upon protonation of the anomeric hydroxyl group of D-mannose. The subsequent nucleophilic attack by benzyl alcohol can occur from either the alpha or beta face. However, under thermodynamic control, the α-anomer is favored due to the anomeric effect, which stabilizes the axial orientation of the anomeric substituent.
Part 2: Perbenzylation of Benzyl alpha-D-mannopyranoside
With the anomeric position stereoselectively protected, the next stage involves the exhaustive benzylation of the remaining free hydroxyl groups at positions C-2, C-3, and C-4. This is typically achieved using a strong base to deprotonate the hydroxyls, followed by nucleophilic substitution with benzyl bromide.
Experimental Protocol: Benzylation
| Reagent | Molar Mass ( g/mol ) | Amount (for 10g of starting material) | Moles |
| Benzyl alpha-D-mannopyranoside | 270.28 | 10.0 g | 37.0 mmol |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.44 g | 111 mmol |
| Benzyl Bromide | 171.04 | 13.2 mL | 111 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
Dissolve Benzyl alpha-D-mannopyranoside in anhydrous DMF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and produces hydrogen gas upon contact with DMF and residual moisture. Ensure proper quenching procedures are in place.
-
Allow the mixture to stir at 0°C for 30 minutes, during which time the alkoxides will form.
-
Slowly add benzyl bromide dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding methanol dropwise at 0°C to destroy any excess sodium hydride.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless oil or a white solid.
Mechanism and Rationale: This reaction is a classic Williamson ether synthesis. The strong base, sodium hydride, deprotonates the hydroxyl groups to form highly nucleophilic alkoxides. These alkoxides then readily attack the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the stable benzyl ether linkages. The use of a polar aprotic solvent like DMF facilitates this reaction by solvating the sodium cations without deactivating the nucleophilic alkoxides.
Characterization and Quality Control
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the stereochemistry at the anomeric center. The coupling constant (J1,2) of the anomeric proton in the 1H NMR spectrum is a key indicator of its configuration (typically < 2 Hz for α-mannosides).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.
-
Optical Rotation: Measurement of the specific rotation provides a valuable physical constant for the chiral molecule and can be compared to literature values.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low yield in Fischer glycosylation | Incomplete reaction or decomposition | Ensure anhydrous conditions. Optimize reaction time and temperature. |
| Formation of β-anomer | Reaction under kinetic control | Ensure the reaction reaches thermodynamic equilibrium by extending the reaction time or slightly increasing the temperature. |
| Incomplete benzylation | Insufficient base or benzyl bromide, or wet solvent | Use freshly distilled, anhydrous DMF. Ensure an adequate excess of sodium hydride and benzyl bromide. |
| Difficult purification | Presence of partially benzylated byproducts | Careful monitoring of the reaction by TLC to ensure complete conversion. Optimize the gradient for column chromatography for better separation. |
Conclusion
The synthesis of this compound is a well-established and reliable process that provides a crucial building block for the advancement of glycochemistry and related fields. By understanding the underlying principles of stereocontrol in glycosylation and the strategic application of protecting groups, researchers can efficiently produce this valuable intermediate in high yield and purity. This guide serves as a comprehensive resource to empower scientists in their pursuit of synthesizing complex carbohydrates for a wide array of applications, from fundamental biological studies to the development of novel therapeutics.
References
-
PubMed. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. [Link]
-
ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. [Link]
-
National Center for Biotechnology Information. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. [Link]
-
National Center for Biotechnology Information. Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes. [Link]
Sources
The Synthetic Cornerstone of Modern Glycoscience: A Technical Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Introduction: The Pivotal Role of a Protected Mannoside in Complex Carbohydrate Synthesis
In the intricate field of glycoscience, where the synthesis of complex carbohydrates is paramount for advancements in drug discovery and immunology, the strategic use of protecting groups is a fundamental concept. Among the arsenal of available building blocks, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (CAS 57783-76-3) emerges as a cornerstone intermediate. Its structure, featuring robust benzyl ether protecting groups, renders the 2, 3, and 4-hydroxyl positions inert to a wide array of reaction conditions, while the anomeric benzyl group provides a handle for further glycosylation reactions. This strategic protection allows for precise, regioselective manipulations at the C-6 hydroxyl group and subsequent stereocontrolled glycosylations, making it an invaluable precursor for the synthesis of high-mannose oligosaccharides, glycoconjugates for vaccine development, and various other biologically active molecules.[1][2] This guide provides an in-depth exploration of its synthesis, purification, characterization, and critical applications, designed for researchers and professionals in the field.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this key intermediate is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 57783-76-3 | [3] |
| Molecular Formula | C₃₄H₃₆O₆ | [3] |
| Molecular Weight | 540.65 g/mol | [3] |
| Appearance | Typically an oil or syrup | [4] |
| Solubility | Soluble in chloroform and ethyl acetate |
Strategic Synthesis: Mastering the Stereoselective α-Mannosylation
The synthesis of this compound is a multi-step process that hinges on the principles of protecting group chemistry and stereoselective glycosylation. The primary challenge lies in controlling the anomeric stereochemistry to favor the α-isomer, which is the thermodynamically more stable product due to the anomeric effect.
The Rationale Behind Benzyl Protection
Benzyl ethers are extensively used in carbohydrate chemistry for several key reasons:
-
Stability: They are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many common oxidizing and reducing agents.
-
Mild Cleavage: Benzyl groups can be readily removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C and H₂), a process that is orthogonal to many other protecting groups.[5]
-
Non-participating Nature: The benzyl group at the C-2 position is "non-participating," meaning it does not directly influence the stereochemical outcome of glycosylation at the anomeric center through neighboring group participation. This is crucial for achieving α-selectivity in mannosylation.
Synthetic Workflow
The synthesis typically commences with a more readily available starting material, such as D-mannose or a partially protected derivative like benzyl α-D-mannopyranoside. The key transformation is the benzylation of the free hydroxyl groups.
Sources
- 1. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Glycans to Improve Current Glycoconjugate Vaccines and Fight Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 57783-76-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
The Cornerstone of Glycoconjugate Synthesis: A Technical Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Silent Architect of Glycan Structures
In the intricate world of glycobiology and drug development, the precise assembly of complex oligosaccharides and glycoconjugates is paramount. These molecules, often found on cell surfaces, mediate a vast array of biological processes, from immune recognition to pathogen infectivity. The synthesis of such structures demands a robust and reliable toolkit of well-characterized building blocks. Among these, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside stands as a cornerstone, a versatile intermediate prized for its unique combination of stability and reactivity.
This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of facts. It aims to provide a deep, mechanistic understanding of this crucial mannoside derivative, from its fundamental properties to its strategic application in the synthesis of biologically active molecules. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.
Section 1: Core Molecular Attributes and Physicochemical Properties
At the heart of any synthetic strategy lies a thorough understanding of the starting materials. This compound is a fully protected mannose derivative where all hydroxyl groups, including the anomeric position, are masked with benzyl ethers. This extensive protection confers significant stability, rendering the molecule amenable to a wide range of reaction conditions without compromising the sensitive glycosidic linkage or the stereochemistry of the pyranose ring.
| Property | Value | Source(s) |
| Molecular Weight | 540.65 g/mol | [1] |
| Molecular Formula | C₃₄H₃₆O₆ | [1] |
| CAS Number | 57783-76-3 | [1] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and toluene. |
The presence of four benzyl groups significantly increases the lipophilicity of the molecule, which is a key consideration for its purification via silica gel chromatography. The alpha-configuration at the anomeric center is a critical feature, often sought after in the synthesis of glycans that mimic natural structures.
Section 2: The Art of Stereoselective Synthesis – A Protocol Grounded in Mechanistic Insight
The synthesis of this compound is a multi-step process that hinges on the principles of protecting group chemistry and stereoselective glycosylation. While various routes exist, a common and reliable strategy involves the initial preparation of Benzyl α-D-mannopyranoside, followed by the exhaustive benzylation of the remaining hydroxyl groups.
Synthesis of Benzyl α-D-mannopyranoside
The initial step is the Fischer glycosylation of D-mannose with benzyl alcohol. This reaction is typically acid-catalyzed and proceeds via a carbocation-like intermediate. The stereochemical outcome is influenced by the anomeric effect, which thermodynamically favors the formation of the alpha-anomer.
Experimental Protocol:
-
Reaction Setup: To a solution of D-mannose (1 equivalent) in anhydrous benzyl alcohol (used in excess as both reactant and solvent), add a catalytic amount of a strong acid, such as acetyl chloride or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen) at a temperature of approximately 50-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The excess benzyl alcohol is typically removed under high vacuum. The resulting residue is then triturated with a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation of the product. The crude product is collected by filtration and can be further purified by recrystallization to yield Benzyl α-D-mannopyranoside as a white solid.
Causality and Expertise: The use of excess benzyl alcohol drives the equilibrium towards the product side. The choice of a strong acid catalyst is crucial for the formation of the oxocarbenium ion intermediate necessary for glycosylation. The precipitation method for purification is effective due to the significantly lower solubility of the polar product in non-polar solvents compared to the starting materials and byproducts.
Perbenzylation to Yield the Target Compound
With the anomeric benzyl group in place, the remaining free hydroxyl groups at positions 2, 3, 4, and 6 are benzylated. The Williamson ether synthesis is the classic method for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve Benzyl α-D-mannopyranoside (1 equivalent) in a suitable aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF).
-
Base Treatment: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. This deprotonates the hydroxyl groups to form the more nucleophilic alkoxides.
-
Alkylation: Add benzyl bromide (a slight excess per hydroxyl group) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction carefully by the slow addition of methanol or water. The reaction mixture is then diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Trustworthiness through Self-Validation: The progress of the perbenzylation can be easily monitored by TLC, as the fully benzylated product is significantly less polar than the starting material and any partially benzylated intermediates. Complete benzylation is indicated by the disappearance of the starting material spot and the appearance of a single, higher Rf product spot.
Caption: Plausible fragmentation pathway for this compound in MS.
Section 4: Strategic Applications in Drug Development and Glycobiology
This compound is not an end in itself, but a versatile intermediate for the synthesis of more complex and biologically relevant molecules. Its utility stems from the orthogonal nature of the benzyl protecting groups.
Role as a Glycosyl Donor
The anomeric benzyl group can be selectively removed, typically through hydrogenolysis, to unmask the anomeric hydroxyl group. This hemiacetal can then be converted into a variety of glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl phosphates. These activated mannosides are then used to form glycosidic linkages with other sugars or aglycons in a stereocontrolled manner.
Synthesis of Glycoconjugates for Therapeutic Applications
Protected mannosides are crucial for the synthesis of glycoconjugates with potential therapeutic applications. For instance, mannose-containing oligosaccharides are recognized by specific lectins on the surface of immune cells and pathogens. The synthesis of mannoside-based inhibitors of bacterial adhesion is a promising strategy for the development of anti-infective agents. For example, mannosides are being investigated as antagonists of the FimH adhesin of uropathogenic E. coli, which is a key factor in urinary tract infections. Furthermore, mannosylated lipids and peptides are being explored for targeted drug delivery and as components of synthetic vaccines.
Conclusion: An Indispensable Tool for Glycoscience
This compound is more than just a chemical compound; it is a testament to the power of strategic chemical synthesis in unraveling and harnessing the complexities of the glycome. Its robust nature, coupled with the versatility of its protecting groups, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and strategic application, as outlined in this guide, empowers scientists to construct the intricate glycan architectures that are at the forefront of modern medicine and biology.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Crich, D. (2010). Chemistry of β-Mannopyranosides. Journal of Organic Chemistry, 75(21), 7108-7120.
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons.
Sources
1H NMR spectrum of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
An In-Depth Technical Guide to the ¹H NMR Spectrum of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a critical building block in modern carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and conformational features of the molecule as revealed by high-resolution NMR spectroscopy. We will explore the theoretical basis for the spectral features, provide a robust experimental protocol, and detail the interpretation of the resulting data, grounding our analysis in established spectroscopic principles.
Introduction: The Significance of a Protected Mannoside
This compound is a versatile intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its structure features a mannose core with benzyl groups protecting the hydroxyls at positions 2, 3, and 4, and a benzyl group forming an α-glycosidic linkage at the anomeric center (C-1). This specific protection scheme leaves the C-6 primary hydroxyl group available for selective modification, making it an invaluable glycosyl donor or acceptor in multi-step synthetic pathways.
Given its complex, three-dimensional structure and the presence of multiple chiral centers and chemically similar protons, ¹H NMR spectroscopy is the definitive analytical tool for its structural verification and quality control. A thorough understanding of its NMR spectrum is paramount for confirming its identity, purity, and, most critically, the α-stereochemistry of the anomeric linkage.
Structural Analysis and Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum of this molecule can be deconstructed into three principal regions: the aromatic protons of the benzyl groups, the benzylic and anomeric protons, and the pyranose ring protons. The stereochemical arrangement of protons in the mannopyranoside ring gives rise to characteristic chemical shifts and scalar (J) coupling constants.
Caption: Molecular structure of this compound with key protons labeled.
The Anomeric Proton (H-1): A Diagnostic Marker
The anomeric proton (H-1) is the most deshielded proton on the pyranose ring due to its attachment to a carbon atom bonded to two oxygen atoms. Its chemical shift and coupling pattern are highly diagnostic of the glycosidic linkage's stereochemistry.[1][2]
-
Chemical Shift (δ): Expected to resonate in the range of δ 4.8 – 5.2 ppm .[3]
-
Multiplicity and Coupling: In the α-mannopyranoside configuration, the H-1 proton is equatorial and H-2 is axial. The dihedral angle between them is approximately 60°, resulting in a small vicinal coupling constant (³JH1,H2 ). Therefore, the H-1 signal will appear as a narrow doublet or a broad singlet with a coupling constant of 1-3 Hz . This small J-value is the hallmark of an α-mannosidic linkage.[3][4]
Pyranose Ring Protons (H-2, H-3, H-4, H-5, H-6a, H-6b)
The non-anomeric protons of the mannose ring are typically found in a crowded region between δ 3.5 and 4.2 ppm , often leading to significant signal overlap.[2] Unambiguous assignment in this region almost always requires 2D NMR experiments such as COSY and TOCSY.
-
H-2: Appears as a doublet of doublets (dd), coupled to H-1 (³JH1,H2 ≈ 1-3 Hz) and H-3. The coupling to H-3 (axial-axial) is expected to be small for the manno configuration (³JH2,H3 ≈ 3-4 Hz).
-
H-3: Appears as a doublet of doublets (dd), coupled to H-2 (³JH2,H3 ≈ 3-4 Hz) and H-4 (axial-axial, ³JH3,H4 ≈ 9-10 Hz).
-
H-4: Appears as a triplet or doublet of doublets, coupled to H-3 and H-5 with large axial-axial coupling constants.
-
H-5: Appears as a complex multiplet, coupled to H-4 and the two diastereotopic H-6 protons.
-
H-6a and H-6b: These protons are diastereotopic and will have different chemical shifts. They couple with each other (geminal coupling, ²JH6a,H6b ≈ 10-12 Hz) and with H-5 (vicinal coupling, ³JH5,H6a/b), appearing as distinct multiplets, often as doublets of doublets.
Benzyl Group Protons (Ar-H and CH₂Ph)
The four benzyl groups contribute a significant number of protons to the spectrum.
-
Aromatic Protons (Ar-H): The 20 aromatic protons of the four benzyl rings will produce a large, complex, and overlapping multiplet in the region of δ 7.1 – 7.4 ppm .[5]
-
Benzylic Protons (CH₂Ph): The four methylene (CH₂) groups are diastereotopic due to the chiral nature of the sugar scaffold. They are expected to resonate between δ 4.4 and 5.0 ppm .[5] Each CH₂ group will typically appear as a pair of doublets (an AB quartet) due to geminal coupling (²J ≈ 11-13 Hz), although they may sometimes appear as simple singlets or overlap significantly.
Data Summary: Expected ¹H NMR Parameters
The following table summarizes the anticipated ¹H NMR data for the title compound, typically recorded in CDCl₃ at 500 MHz or higher.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 7.10 - 7.40 | m | - |
| H-1 | 4.80 - 5.20 | d or br s | ³J₁,₂ = 1-3 |
| CH₂Ph | 4.40 - 5.00 | m (ABq) | ²J ≈ 11-13 |
| H-3 | 3.90 - 4.10 | dd | ³J₂,₃ ≈ 3-4; ³J₃,₄ ≈ 9-10 |
| H-4 | 3.80 - 4.00 | t or dd | ³J₃,₄ ≈ 9-10; ³J₄,₅ ≈ 9-10 |
| H-2 | 3.75 - 3.95 | dd | ³J₁,₂ ≈ 1-3; ³J₂,₃ ≈ 3-4 |
| H-5 | 3.70 - 3.90 | m | - |
| H-6a, H-6b | 3.50 - 3.70 | m (dd) | ²J₆ₐ,₆b ≈ 10-12 |
m = multiplet, d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet, ABq = AB quartet
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure accurate and reproducible data, a standardized protocol must be followed. This protocol is designed to yield a high-resolution spectrum suitable for full structural elucidation.
Caption: Key through-bond ¹H-¹H COSY correlations for the mannopyranoside ring.
-
Assign Benzyl Groups: The benzylic CH₂ protons can be assigned with the help of HMBC and NOESY experiments. For instance, an HMBC correlation from H-1 to a benzylic carbon confirms the anomeric benzyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space proximity between specific ring protons (e.g., H-2) and the protons of their attached benzyl protecting group.
-
Integration: The final check involves integrating the signals. The ratio of the aromatic region (20H), the anomeric proton (1H), the total benzylic protons (8H), and the pyranose ring protons (7H) should be consistent with the molecular formula.
By systematically applying this workflow, the identity, purity, and stereochemistry of this compound can be confirmed with a high degree of confidence, ensuring its suitability for subsequent use in complex chemical synthesis.
References
-
Bols, M. (1996). Carbohydrate Building Blocks. John Wiley & Sons. [Link]
-
Pereira, C. S., et al. (2018). STD NMR insights into interaction of monovalent mannose-based ligands with DC-SIGN. Scientific Reports. [Link]
-
Duus, J. Ø., et al. (2000). Practical aspects of NMR spectroscopy of carbohydrates. Chemical Reviews. [Link]
-
Stenutz, R., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study. RSC Advances. [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2020). NMR analysis of carbohydrate-protein interactions. Chemical Society Reviews. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Semantic Scholar. (2012). Synthesis of 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-D-glucopyranoside. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
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- 4. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Elucidation of Complex Carbohydrates
In the intricate world of carbohydrate chemistry, particularly in the context of drug development and glycobiology, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide provides a detailed exploration of the ¹³C NMR data for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a key building block in the synthesis of complex mannose-containing oligosaccharides and glycoconjugates. As a Senior Application Scientist, my aim is to not only present the spectral data but also to delve into the underlying principles that govern the chemical shifts, offering a field-proven perspective on data interpretation and experimental design.
The Significance of this compound
This compound is a versatile intermediate in carbohydrate synthesis. The benzyl protecting groups offer stability under a wide range of reaction conditions and can be selectively removed, allowing for regioselective modifications of the mannose core. The alpha-anomeric benzyl group at C-1 provides a convenient handle for glycosylation reactions. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and the structural verification of more complex derivatives.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 | 97.5 - 99.5 | The anomeric carbon in an α-mannopyranoside typically resonates in this region. The presence of the axial C-2 oxygen results in a characteristic downfield shift compared to the β-anomer. |
| C-2 | 79.5 - 81.5 | This carbon is deshielded due to the attached benzyloxy group. The axial orientation of the C-2 substituent in mannose influences its chemical shift. |
| C-3 | 74.5 - 76.5 | Similar to C-2, this carbon is deshielded by the benzyloxy group. |
| C-4 | 78.5 - 80.5 | The chemical shift is characteristic of a pyranose ring carbon bearing a benzyloxy group. |
| C-5 | 72.0 - 74.0 | This carbon is part of the pyranose ring and is influenced by the substituents at C-4 and C-6. |
| C-6 | 69.0 - 71.0 | The primary carbon of the hydroxymethyl group, deshielded by the ether linkage. |
| Bn-CH₂ (anomeric) | 70.0 - 72.0 | The benzylic methylene carbon of the anomeric glycoside. |
| Bn-CH₂ (O-2, O-3, O-4) | 72.5 - 75.5 | The benzylic methylene carbons of the ether protecting groups. These often appear as multiple, closely spaced signals. |
| Bn-C (ipso) | 137.5 - 139.0 | The quaternary carbons of the benzyl groups directly attached to the oxygen atoms. |
| Bn-C (ortho, meta, para) | 127.5 - 129.0 | The protonated aromatic carbons of the benzyl groups. These typically appear as a cluster of intense signals. |
Causality Behind the Chemical Shifts: An Expert's Perspective
The interpretation of the ¹³C NMR spectrum of a protected carbohydrate like this compound goes beyond simple peak assignment. It involves understanding the electronic and steric influences of the substituents.
-
The Anomeric Effect: The downfield shift of the anomeric carbon (C-1) is a hallmark of glycosides. In the α-anomer of mannose, the axial C-2 oxygen exerts a significant electronic effect on C-1, contributing to its specific chemical shift.
-
Influence of Benzyl Protecting Groups: The electron-withdrawing nature of the oxygen in the benzyloxy groups (-OCH₂Ph) causes a significant downfield shift (deshielding) of the attached pyranose ring carbons (C-1, C-2, C-3, and C-4) compared to an unprotected mannose. The methylene carbons of the benzyl groups themselves typically resonate in the 70-75 ppm region.[1] The aromatic carbons of the benzyl groups give rise to a series of signals in the 127-139 ppm range, with the quaternary ipso-carbons appearing at the downfield end of this range.
-
Stereochemical Dependencies: The chemical shifts of the ring carbons are highly sensitive to their stereochemical environment. For instance, the relative orientation of the substituents (axial vs. equatorial) influences the shielding of neighboring carbons. This is a key principle used in confirming the stereochemistry of glycosidic linkages and the overall conformation of the pyranose ring.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized and self-validating experimental protocol is essential.
4.1. Sample Preparation
-
Analyte: this compound (Purity >98%).
-
Solvent: Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Concentration: Dissolve 20-30 mg of the analyte in 0.6 mL of CDCl₃ in a 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
4.2. NMR Spectrometer Parameters
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹³C
-
Technique: Proton-decoupled ¹³C NMR.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 - 220 ppm
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 (or as needed to achieve adequate signal-to-noise ratio)
-
Temperature: 298 K
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Visualizing the Molecular Structure and Key NMR Insights
The following diagram illustrates the structure of this compound and highlights the key carbon environments that are differentiated in the ¹³C NMR spectrum.
Caption: Molecular structure of this compound.
Conclusion: A Foundation for Future Research
The detailed ¹³C NMR analysis of this compound provides a crucial analytical foundation for its use in synthetic carbohydrate chemistry. The predictable and well-resolved nature of its spectrum allows for confident structural verification and serves as a reference point for the characterization of more elaborate glycosylated structures. By understanding the interplay of stereochemistry and protecting groups on the ¹³C NMR chemical shifts, researchers can leverage this powerful technique to accelerate the development of novel carbohydrate-based therapeutics and probes for chemical biology.
References
-
PubChem. Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. National Center for Biotechnology Information. [Link]
-
SpectraBase. METHYL 2,3,4-TRI-O-BENZYL-ALPHA-D-MANNOPYRANOSIDE - Optional[13C NMR]. Wiley-VCH. [Link]
-
MDPI. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis.[Link]
-
ACS Publications. Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 44. This paper provides valuable comparative data on the effect of benzyl and fluorinated benzyl protecting groups on the 13C NMR chemical shifts of a methyl α-D-mannopyranoside, which is structurally very similar to the topic compound. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Foreword
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a key intermediate in synthetic carbohydrate chemistry, plays a pivotal role in the construction of complex oligosaccharides and glycoconjugates. Its strategic importance in drug discovery and development, particularly in the synthesis of mannose-containing structures for immunological and therapeutic applications, necessitates a thorough understanding of its physical properties. This guide provides a comprehensive overview of the essential physical and spectroscopic characteristics of this compound, offering insights into its handling, characterization, and application in a research setting.
Molecular Identity and Core Physical Characteristics
This compound is a heavily protected monosaccharide derivative. The benzyl groups serve as robust protecting groups for the hydroxyl functionalities of the mannose core, rendering the molecule soluble in a wide range of organic solvents and amenable to various synthetic transformations.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₆O₆ | [1][2] |
| Molecular Weight | 540.65 g/mol | [1] |
| CAS Number | 57783-76-3 | [1][2] |
| Appearance | Oil or Syrup | [3] |
| Optical Rotation | +21.2° (c 1.0, CHCl₃) | [3] |
The physical state of this compound as an oil or syrup at ambient temperature is a critical consideration for its handling and purification. Unlike crystalline solids, it does not possess a sharp melting point. This property is typical for many heavily benzylated carbohydrate derivatives due to the conformational flexibility of the benzyl groups, which can hinder the formation of a well-defined crystal lattice.
The Significance of Optical Rotation
As a chiral molecule, the specific optical rotation is a fundamental physical constant that confirms the stereochemical integrity of the compound. The positive value of +21.2° is indicative of the specific enantiomer, the alpha-D-mannopyranoside. Any significant deviation from this value could suggest the presence of impurities or anomeric mixtures.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic data is indispensable for the unambiguous identification and quality assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (Proton NMR) Features:
-
Aromatic Protons: A complex multiplet in the range of δ 7.2-7.4 ppm, corresponding to the twenty aromatic protons of the four benzyl groups.
-
Benzylidene Methylene Protons (OCH₂Ph): Several distinct signals, likely appearing as doublets or multiplets between δ 4.4 and 5.0 ppm, corresponding to the eight methylene protons of the benzyl ether and benzyl glycoside groups. The diastereotopic nature of these protons often leads to complex splitting patterns.
-
Mannopyranoside Ring Protons: A series of multiplets in the δ 3.5-4.2 ppm region, corresponding to the protons on the mannose ring (H-2, H-3, H-4, H-5, and H-6).
-
Anomeric Proton (H-1): A characteristic signal for the α-anomer, expected to be a doublet with a small coupling constant (J₁,₂), typically around δ 4.8-5.0 ppm.
Expected ¹³C NMR Features:
-
Aromatic Carbons: A cluster of signals between δ 127-139 ppm.
-
Benzylidene Methylene Carbons (OCH₂Ph): Signals in the range of δ 68-75 ppm.
-
Mannopyranoside Ring Carbons: Signals typically found between δ 65-85 ppm.
-
Anomeric Carbon (C-1): A distinct signal for the α-anomer, generally appearing around δ 95-105 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.
Expected Mass Spectrum Features:
-
Molecular Ion Peak: The protonated molecule [M+H]⁺ at m/z 541.25, or more commonly, the sodium adduct [M+Na]⁺ at m/z 563.23.
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of benzyl groups (91 Da), benzyloxy groups (107 Da), or combinations thereof. The cleavage of glycosidic bonds can also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Source(s) |
| 3092, 3031 | C-H stretch (aromatic) | [3] |
| 2915, 2860 | C-H stretch (aliphatic) | [3] |
| 1592 | C=C stretch (aromatic ring) | [3] |
| 1082 | C-O stretch (ether) | [3] |
Solubility Profile: A Practical Guide for the Bench Scientist
The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Due to the presence of four lipophilic benzyl groups, the compound exhibits good solubility in a range of common organic solvents and is poorly soluble in water.
Table 3: Qualitative Solubility Data
| Solvent | Solubility | Rationale |
| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for reactions involving protected carbohydrates. |
| Chloroform (CHCl₃) | Soluble | Often used as a solvent for NMR analysis and reactions. |
| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent suitable for chromatography and extractions. |
| Toluene | Soluble | A non-polar aromatic solvent. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether commonly used in organic synthesis. |
| Hexanes/Heptane | Sparingly Soluble/Insoluble | Often used as an anti-solvent for precipitation or for flash chromatography elution. |
| Methanol (MeOH) | Sparingly Soluble | The polarity of methanol is generally too high for good solubility. |
| Water | Insoluble | The hydrophobic nature of the benzyl groups prevents dissolution in water. |
Experimental Protocols for Physical Property Determination
For researchers who need to verify the physical properties of their synthesized or purchased this compound, the following protocols outline standard experimental procedures.
Determination of Specific Optical Rotation
The specific rotation is a measure of a compound's ability to rotate the plane of polarized light.
Conclusion
The physical properties of this compound are well-defined and consistent with its structure as a heavily protected monosaccharide. Its oily nature, characteristic optical rotation, and solubility in common organic solvents are key parameters that guide its application in the synthesis of complex carbohydrates. The spectroscopic data, particularly NMR, serves as a crucial tool for its unambiguous identification and purity assessment. This technical guide provides a foundational understanding of these properties, empowering researchers in their synthetic endeavors.
References
Sources
solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in organic solvents
An In-depth Technical Guide on the Solubility of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the intricate field of glycoscience, serving as a building block for complex oligosaccharides and glycoconjugates. A thorough understanding of its solubility in various organic solvents is not merely a matter of procedural convenience but a fundamental prerequisite for the rational design of synthetic routes, the optimization of reaction conditions, and the development of robust purification protocols. This technical guide provides a comprehensive analysis of the solubility characteristics of this protected mannoside. We will delve into the molecular determinants of its solubility, present qualitative solubility data derived from common laboratory applications, and provide a rigorous, step-by-step experimental protocol for quantitative solubility determination, grounded in the principles of Good Laboratory Practice (GLP). Furthermore, this guide will translate theoretical knowledge into actionable insights for synthetic chemists, offering guidance on solvent selection for reactions, chromatography, and crystallization.
The Molecular Architecture and Its Influence on Solubility
The solubility of a compound is a direct consequence of its intermolecular interactions with the solvent. In the case of this compound, its structure is characterized by a distinct duality: a polar core and a non-polar periphery.
-
The Mannopyranoside Core: The central sugar ring with its oxygen atoms and ether linkages imparts a degree of polarity to the molecule. However, the hydroxyl groups, which are major contributors to water solubility in unprotected sugars, are capped in this derivative.
-
The Lipophilic Benzyl Groups: The four benzyl (Bn) groups, one at the anomeric position and three protecting the hydroxyls at C2, C3, and C4, create an extensive non-polar, aromatic shield. These bulky groups sterically hinder the polar core and dominate the overall physicochemical properties of the molecule.
This molecular structure strongly suggests that the solubility of this compound will be governed by the "like dissolves like" principle.[1][2] Its large non-polar surface area predicts favorable interactions with non-polar or moderately polar aprotic solvents, and poor solubility in highly polar, protic solvents like water. The factors that generally affect solubility include temperature, polarity, pressure, and molecular size.[3][4]
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale and Common Applications |
| Halogenated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Highly Soluble | These are excellent solvents for dissolving the compound for reactions and for loading onto a column for chromatography. Their polarity is well-suited to solvate the entire molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Highly to Moderately Soluble | THF is a common solvent for reactions involving this mannoside. Diethyl ether is also a suitable solvent, though its higher volatility can be a consideration. |
| Aromatic | Toluene, Benzene | Soluble | Toluene is often used in glycosylation reactions, sometimes at elevated temperatures, indicating good solubility. |
| Esters | Ethyl Acetate (EtOAc) | Moderately Soluble | Ethyl acetate is a key component of the mobile phase in the chromatographic purification of this compound, typically in combination with a non-polar solvent like hexane. Its moderate polarity allows for effective separation on silica gel. |
| Ketones | Acetone | Slightly Soluble | While not a primary choice, some solubility can be expected. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Poorly Soluble to Insoluble | The strong hydrogen-bonding network of alcohols makes it energetically unfavorable to solvate the large, non-polar molecule. Methanol is sometimes used as an anti-solvent for crystallization. |
| Alkanes | Hexane, Heptane | Insoluble | These non-polar solvents are unable to overcome the crystal lattice energy of the solid. Hexane is almost universally used as the non-polar component of the eluent in chromatography. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Poorly Soluble | The high polarity of these solvents makes them incompatible with the predominantly non-polar nature of the protected mannoside. |
Quantitative Solubility Determination: A Validated Experimental Protocol
For applications requiring precise concentration control, such as kinetic studies or the development of crystallization processes, a quantitative determination of solubility is essential. The saturation shake-flask method is the gold standard for measuring equilibrium solubility and is recommended for its reliability and accuracy.[5] Adherence to Good Laboratory Practice (GLP) principles ensures the integrity and reproducibility of the data generated.[6][7][8]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (purity >98%)
-
Solvent of interest (HPLC grade or equivalent)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of the mannoside into a glass vial. An excess is critical to ensure that a saturated solution is formed.
-
Pipette a precise volume of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 36 hours is typically recommended to ensure that the dissolution process is complete.[6]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to sediment, leaving a clear, saturated supernatant.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Immediately attach a syringe filter and dispense a known volume of the clear, saturated solution into a pre-weighed volumetric flask. This filtration step is crucial to remove any microscopic solid particles.
-
Dilute the sample to the mark with the same solvent. Record the dilution factor.
-
-
Analysis:
-
Determine the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC with a UV detector, using a calibration curve prepared with standards of known concentration).
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility measurement.
Practical Implications in the Laboratory
A clear understanding of the solubility profile is directly applicable to daily laboratory work.
Solvent Selection for Chemical Reactions
For homogeneous reaction conditions, which often lead to cleaner reactions and more predictable kinetics, solvents such as dichloromethane, THF, or toluene are excellent choices. These solvents will fully dissolve the mannoside starting material, ensuring its availability for reaction.
Chromatographic Purification
Flash column chromatography on silica gel is the most common method for purifying this compound. The ideal eluent system balances the solubility of the compound with its affinity for the stationary phase.
-
The Principle: A solvent system of ethyl acetate/hexane is highly effective. The compound is insoluble in hexane but moderately soluble in ethyl acetate.
-
The Application: The crude product is typically loaded onto the column with a minimal amount of a high-solubility solvent like dichloromethane. Elution begins with a low percentage of ethyl acetate in hexane. Increasing the proportion of ethyl acetate increases the polarity of the mobile phase, which in turn increases the compound's affinity for the mobile phase, causing it to elute from the column.
Logical Flow for Solvent Selection in Chromatography
Caption: Decision workflow for chromatographic purification solvent system.
Conclusion
The solubility of this compound is dictated by its predominantly non-polar character, a result of its four bulky benzyl protecting groups. This leads to high solubility in halogenated, ethereal, and aromatic solvents, and poor solubility in polar solvents, especially protic ones like alcohols and water. This guide has provided a qualitative solubility profile based on common laboratory practice and a detailed, validated protocol for obtaining precise quantitative data. By applying this knowledge, researchers can make informed decisions about solvent selection, leading to more efficient reactions, streamlined purifications, and ultimately, accelerated progress in their synthetic endeavors.
References
- Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Good laboratory practice of equilibrium solubility measurement. (2011).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Physicochemical and Biological Characterization of Synthetic Phosphatidylinositol Dimannosides and Analogues. (2013, May 6). PubMed.
- An In-depth Technical Guide to the Physical and Chemical Properties of Mannoside A. (n.d.). Benchchem.
- 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts.
- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. (2025, August 6).
- Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside. (n.d.).
- Effect of carbohydrate on protein solubility. (n.d.). PubMed.
- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. (n.d.). PubMed.
- <1236> Solubility Measurements. (2016, September 30). USP-NF.
- What factors affect solubility? (2022, April 18).
- 10 Examples of Good Laboratory Practice (GLP). (2025, January 28).
- Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosph
- Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D- glucopyranose in Organic Solvents: A Technical. (n.d.). Benchchem.
- Chemical and Physicochemical Properties of Gangliosides. (n.d.). PubMed.
- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
- Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside, CAS 57783-76-3. (n.d.). Santa Cruz Biotechnology.
- Solubility of Amino Acids, Sugars, and Proteins. (2025, August 7).
- Factors Effecting Solubility. (2024, January 5). YouTube.
- Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside. (n.d.). CymitQuimica.
- Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside. (n.d.). PPB Analytical Inc.
- 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. (2012, June 15). Semantic Scholar.
- Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. (2025, December 27). PubChem.
- An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. (n.d.). PMC.
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The Synthetic Chemist's Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: A Cornerstone for Advanced Glycoconjugate Synthesis
Abstract
This technical guide provides an in-depth exploration of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a pivotal building block in the field of synthetic carbohydrate chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic importance of this molecule, details its synthesis, outlines critical quality control parameters, and surveys its application in the construction of complex oligosaccharides and glycoconjugates. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of a Protected Mannoside
In the intricate world of glycobiology, the precise assembly of oligosaccharides is paramount to understanding and modulating biological processes. Mannose-containing glycans are integral components of numerous glycoproteins and glycolipids, playing critical roles in protein folding, immune recognition, and host-pathogen interactions. The synthesis of these complex structures necessitates a toolbox of well-defined, selectively protected monosaccharide building blocks.
This compound (CAS No: 57783-76-3) emerges as a cornerstone of this toolbox.[1][2][3] Its structure is strategically designed for maximum utility. The benzyl ethers at the 2, 3, and 4 positions are "non-participating" protecting groups, which are stable under a wide range of reaction conditions and generally favor the formation of α-glycosidic linkages during glycosylation reactions.[4] The anomeric benzyl group provides robust protection that can be selectively removed under specific conditions, revealing a free hydroxyl group for further manipulation or to serve as a glycosyl acceptor. This guide will provide the necessary technical details to effectively utilize this versatile building block.
Commercial Availability: Sourcing High-Purity Building Blocks
The accessibility of high-purity starting materials is a critical, yet often overlooked, factor in the success of complex synthetic campaigns.[5] Impurities can lead to unpredictable side reactions, reduced yields, and difficult purification, ultimately compromising the integrity of the research.[5] Several reputable suppliers offer this compound, and researchers are advised to obtain certificates of analysis to verify purity.
| Supplier | Product Number/SKU | Reported Purity | CAS Number |
| United States Biological | B1078-06U | Highly Purified | 57783-76-3[1] |
| Santa Cruz Biotechnology | sc-221328 | Not specified | 57783-76-3[2][3] |
| Apollo Scientific | - | >98% | 57783-76-3[6][7] |
| Toronto Research Chemicals | B315900 | Not specified | 57783-76-3[8] |
| Manchester Organics Ltd. | P49050 | Not specified | 57783-76-3[2] |
Note: Purity specifications and availability are subject to change. It is recommended to consult the supplier directly for the most current information.
Synthesis of this compound: A Multi-step Approach
The synthesis of this target molecule is a multi-step process that requires careful control of protecting group strategy. The general approach involves the initial formation of the anomeric benzyl glycoside, followed by the protection of the remaining hydroxyl groups.
Step 1: Synthesis of Benzyl alpha-D-mannopyranoside
The initial and crucial step is the stereoselective introduction of the benzyl group at the anomeric position of D-mannose. A common and effective method involves the reaction of D-mannose with benzyl alcohol in the presence of an acid catalyst, such as acetyl chloride.[9]
Caption: Per-benzylation to yield the target molecule.
Note: While a specific protocol for the per-benzylation of Benzyl alpha-D-mannopyranoside was not found in the initial search, the following is a general and widely accepted procedure for the benzylation of polyols in carbohydrate chemistry.
Experimental Protocol: Per-benzylation of Benzyl alpha-D-mannopyranoside
-
Dissolve Benzyl alpha-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, ~4.4 equivalents) portion-wise, ensuring the temperature remains low.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (~4.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the target compound.
Applications in Glycoconjugate Synthesis
This compound is a versatile glycosyl donor, a key component in the synthesis of complex oligosaccharides. The non-participating nature of the benzyl ether protecting groups at C-2, C-3, and C-4 generally leads to the formation of α-glycosidic linkages, which are prevalent in many biologically important glycans.
The general strategy involves the activation of the anomeric position to create a good leaving group, which is then displaced by a nucleophilic hydroxyl group from a glycosyl acceptor.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carbosynusa.com [carbosynusa.com]
- 6. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | CymitQuimica [cymitquimica.com]
- 8. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in oligosaccharide synthesis
An In-Depth Guide to the Strategic Use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in Advanced Oligosaccharide Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Mannoside Building Block
In the intricate field of synthetic carbohydrate chemistry, the construction of complex oligosaccharides demands a toolkit of well-defined, strategically protected monosaccharide building blocks. Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside (CAS 57783-76-3) has emerged as a cornerstone intermediate for the synthesis of mannose-containing glycans, which are pivotal in numerous biological processes.[1][2] Its structure is uniquely tailored for versatility: three hydroxyl groups (at C2, C3, and C4) are protected with stable benzyl ethers, the anomeric position is masked with a benzyl group, and critically, the C6 hydroxyl group remains free.
This specific arrangement makes it an exceptional glycosyl acceptor , ready to be elongated at the C6 position. Furthermore, the benzyl protecting groups are classified as "arming" functionalities. Their electron-donating nature enhances the reactivity of a glycosyl donor at the anomeric center, a principle that underpins many modern chemoselective glycosylation strategies.[3] This guide provides a detailed exploration of the synthesis and strategic application of this key mannoside, complete with field-proven protocols and mechanistic insights for researchers in glycochemistry and drug development.
Core Application: As a C6-Hydroxyl Glycosyl Acceptor
The most direct application of Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside is as a nucleophilic acceptor. The free primary alcohol at the C6 position is sterically accessible and poised for glycosylation with an activated glycosyl donor. This approach is fundamental for constructing α-(1→6) or β-(1→6) mannosidic linkages, which are common motifs in high-mannose N-glycans.[1]
Protocol 1: NIS/TfOH Mediated Glycosylation Using a Thioglycoside Donor
This protocol details a common and robust method for coupling the acceptor with a thioglycoside donor. The combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) is highly effective for activating the thioglycoside.
Rationale: The thioglycoside is stable for storage and purification but is readily activated by the thiophilic NIS/TfOH system. The reaction is performed at low temperatures to control reactivity and enhance stereoselectivity. The use of activated molecular sieves is critical to scavenge any trace amounts of water, which would otherwise hydrolyze the activated donor.
Experimental Workflow:
Sources
Application Notes & Protocols: Strategic Glycosylation Using Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in complex carbohydrate synthesis. This versatile building block, distinguished by its unique protecting group arrangement, primarily serves as a C6-hydroxyl glycosyl acceptor. Furthermore, it can be readily converted into a potent glycosyl donor through a straightforward deprotection-activation sequence. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers robust, step-by-step protocols for both its acceptor and donor functionalities, complete with characterization and troubleshooting guidance.
The Strategic Role of this compound in Synthesis
This compound is a cornerstone building block in oligosaccharide synthesis, valued for its predictable reactivity and stereochemical influence.[1] Its structure is strategically designed for specific roles in a synthetic sequence.
-
Protecting Group Architecture: The hydroxyl groups at positions C2, C3, and C4 are masked as benzyl (Bn) ethers. Benzyl ethers are prized for their stability across a wide range of reaction conditions, including mildly acidic and basic environments, yet they can be cleanly removed via catalytic hydrogenation.[2] The anomeric C1 position is also protected as a benzyl ether.
-
Primary Role as a Glycosyl Acceptor: The key feature of this molecule is the single, sterically accessible primary hydroxyl group at the C6 position. This makes it an excellent glycosyl acceptor , allowing for the regioselective formation of a (1→6) glycosidic linkage.
-
Influence on Stereoselectivity: The C2-O-benzyl group is "non-participating." Unlike acyl groups (e.g., acetyl, benzoyl) that can form an intermediate dioxolane ion to direct the incoming nucleophile to the opposite face (neighboring group participation), the benzyl ether does not.[3] In mannosylations, the absence of C2 participation, combined with the thermodynamic preference for the axial anomer (the anomeric effect), strongly favors the formation of α-glycosidic linkages . This predictable stereochemical outcome is a major advantage in the synthesis of α-mannoside-containing glycans.
Protocol I: Glycosylation with this compound as a Glycosyl Acceptor
This protocol details the use of the title compound as a glycosyl acceptor in a typical Lewis acid-promoted glycosylation with a glycosyl trichloroacetimidate donor. Glycosyl trichloroacetimidates are highly reactive donors that are activated under mild acidic conditions.[4][5]
Principle of the Reaction
The reaction is initiated by a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), which protonates the nitrogen of the trichloroacetimidate donor.[4] This transforms the imidate into an excellent leaving group. Subsequent departure of the leaving group generates a highly reactive oxocarbenium ion intermediate. The C6-hydroxyl of the acceptor, this compound, then attacks this electrophilic species to form the new glycosidic bond.
Caption: General workflow for using the title compound as a glycosyl acceptor.
Materials and Reagents
| Reagent | Purpose | Typical Amount (relative to Acceptor) |
| This compound (Acceptor) | Nucleophile | 1.0 equiv. |
| Protected Glycosyl Trichloroacetimidate (Donor) | Electrophile precursor | 1.2 - 1.5 equiv. |
| Activated Molecular Sieves (4Å, powdered) | Drying agent to ensure anhydrous conditions | ~1 g per 100 mg of acceptor |
| Dichloromethane (DCM), anhydrous | Reaction solvent | 50-100 mM concentration |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis acid catalyst | 0.1 - 0.3 equiv. |
| Triethylamine (Et₃N) or Pyridine | Quenching agent (base) | ~5 equiv. |
| Toluene, anhydrous | For azeotropic drying | N/A |
Detailed Step-by-Step Protocol
-
Preparation (Anhydrous Conditions):
-
Causality: The success of glycosylation hinges on the exclusion of water, which can compete as a nucleophile, leading to hydrolysis of the donor and deactivation of the Lewis acid.[4]
-
Place the glycosyl acceptor (1.0 equiv.) and donor (1.2 equiv.) into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene and evaporate under reduced pressure (azeotropic drying). Repeat this process two more times.
-
Place the flask under a high vacuum for at least 1 hour.
-
Add freshly activated, powdered 4Å molecular sieves to the flask.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
Add anhydrous DCM via syringe to dissolve the reagents to a concentration of approximately 50-100 mM.
-
Stir the suspension at room temperature for 30 minutes to allow the molecular sieves to adsorb any residual moisture.
-
Cool the reaction mixture to the desired temperature (typically between -40°C and 0°C, depending on the reactivity of the donor and acceptor).
-
-
Glycosylation:
-
Causality: The Lewis acid is added last and catalytically, as it is highly reactive. Low temperature helps control the reaction rate and can improve stereoselectivity.
-
Slowly add TMSOTf (0.1 equiv.) dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is a hexane/ethyl acetate mixture. The reaction is complete when the limiting reagent (usually the acceptor) is consumed.
-
If the reaction stalls, an additional small portion of TMSOTf (0.05-0.1 equiv.) may be added.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding triethylamine or pyridine until the solution is neutral or slightly basic.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the pad thoroughly with DCM.
-
Combine the organic filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the pure protected disaccharide.
-
Product Characterization
-
NMR Spectroscopy: The formation of the new glycosidic bond can be confirmed by ¹H and ¹³C NMR. Look for the appearance of a new anomeric proton signal (H-1') in the ¹H NMR spectrum, typically between 4.5 and 5.5 ppm. The coupling constant (J_H1',H2') can help determine the stereochemistry (α or β).[6][7]
-
Mass Spectrometry: Confirm the molecular weight of the product using high-resolution mass spectrometry (HRMS).
Protocol II: Conversion to a Glycosyl Donor and Subsequent Glycosylation
To use the title compound as a glycosyl donor, the anomeric benzyl group must first be cleaved to reveal the C1-hydroxyl (hemiacetal). This hemiacetal is then activated, for example, by conversion to a trichloroacetimidate.
Caption: Workflow for converting the title compound into a reactive glycosyl donor.
Part A: Synthesis of 2,3,4-Tri-O-benzyl-D-mannopyranose (Hemiacetal)
-
Principle: Catalytic hydrogenolysis selectively cleaves the anomeric C1-O-benzyl bond while leaving the other benzyl ethers intact. The C1-O-benzyl ether is more labile than the others due to its benzylic and acetal-like character.
-
Protocol:
-
Dissolve this compound in a suitable solvent mixture (e.g., Ethyl Acetate/Ethanol, 1:1).
-
Add Palladium on charcoal (10% Pd/C, ~10-20% by weight).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenator).
-
Stir vigorously at room temperature and monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the crude hemiacetal, which can often be used in the next step without further purification.
-
Part B: Synthesis of O-(2,3,4-Tri-O-benzyl-D-mannopyranosyl) Trichloroacetimidate
-
Principle: The hemiacetal reacts with trichloroacetonitrile in the presence of a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to form the highly reactive trichloroacetimidate donor.[4]
-
Protocol:
-
Dissolve the crude hemiacetal from Part A in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add trichloroacetonitrile (Cl₃CCN, ~5-10 equiv.) followed by a catalytic amount of DBU (0.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography (often using a hexane/ethyl acetate mixture containing ~1% triethylamine to prevent decomposition on the silica).
-
Part C: Glycosylation using the Newly Formed Donor
The resulting O-(2,3,4-Tri-O-benzyl-D-mannopyranosyl) trichloroacetimidate can now be used as a potent glycosyl donor. The procedure is identical to that described in Protocol I , where this compound is now the "Donor" and is reacted with a suitable glycosyl "Acceptor" (e.g., a monosaccharide with a free hydroxyl group).
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Presence of moisture. 2. Inactive Lewis acid catalyst. 3. Poorly reactive donor/acceptor. | 1. Ensure rigorous anhydrous technique (flame-drying, azeotroping). Use freshly activated molecular sieves. 2. Use a fresh, unopened bottle of TMSOTf. 3. Increase reaction temperature slightly (e.g., from -40°C to -20°C) or increase the amount of donor and/or catalyst. |
| Formation of Hydrolyzed Donor | Presence of water in the reaction mixture. | See solution for "Low or No Reaction Yield." Ensure the acceptor is thoroughly dried. |
| Formation of N-glycosyl trichloroacetamide | A known side reaction of trichloroacetimidate donors, formed via an intermolecular aglycon transfer.[8][9] | Use an "inverse procedure": add the donor solution slowly via syringe pump to a solution of the acceptor and the catalyst. This keeps the instantaneous concentration of the activated donor low. |
| Incorrect Stereoisomer Formed | 1. Reaction conditions favoring thermodynamic product. 2. Donor/acceptor structure. | 1. For α-mannosides (thermodynamically favored), this is less common. If a β-mannoside is desired (kinetically favored), different C2-participating protecting groups are required. 2. Confirm the structure of your starting materials. |
Conclusion
This compound is a highly valuable and versatile building block for oligosaccharide synthesis. Its well-defined structure allows for its primary use as a C6-hydroxyl acceptor to reliably form (1→6) α-mannosidic linkages. Furthermore, a simple and efficient two-step conversion transforms it into a powerful glycosyl donor. By understanding the principles of protecting group strategy and reaction mechanisms, chemists can leverage this reagent to construct complex and biologically significant glycans with high regiochemical and stereochemical control.
References
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Crabtree, D., et al. (2016). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. The Journal of Organic Chemistry. Available at: [Link]
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Imamura, A., et al. (2021). Glycosidation using trichloroacetimidate donor. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
- Zhu, Y., & Gervay-Hague, J. (2009). Application of 2-substituted benzyl groups in stereoselective glycosylation. Abstracts of Papers of the American Chemical Society.
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition. Available at: [Link]
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Kononov, L. O., et al. (2018). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. Available at: [Link]
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Das, S., et al. (2022). Thioglycoside activation strategies. ResearchGate. Available at: [Link]
-
Andre, S., et al. (1993). Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine. PubMed. Available at: [Link]
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Kuttel, M. M., et al. (2018). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics. Available at: [Link]
-
Lu, J., & Chan, T. H. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. Available at: [Link]
-
Demchenko, A. V., et al. (2022). Activation of thioglycosides under mild alkylation conditions. PubMed Central. Available at: [Link]
-
Schmalohr, B. F., et al. (2020). NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie International Edition. Available at: [Link]
-
Schmidt, R. R., & Kinzy, W. (1994). Glycosyl Trichloroacetimidates. ResearchGate. Available at: [Link]
-
Crich, D., & Cai, W. (2008). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Organic letters. Available at: [Link]
-
Schmidt, R. R. (1986). O-(α-D-Glucopyranosyl)trichloroacetimidate as a Glucosyl Donor. ResearchGate. Available at: [Link]
-
Li, H., & Li, H. (2013). Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. Semantic Scholar. Available at: [Link]
-
van der Vorm, S., et al. (2019). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Available at: [Link]
-
Lu, J., & Chan, T. H. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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Application Notes and Protocols: Strategic Use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in Glycoscience
For researchers, synthetic chemists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry. Among the myriad of protected monosaccharides, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside stands out as a pivotal building block for the synthesis of complex oligosaccharides and glycoconjugates. Its utility is rooted in the unique properties of the benzyl ether protecting groups, which offer robust stability across a wide range of reaction conditions, yet can be cleaved under specific and predictable circumstances.[1][2][3]
This guide provides an in-depth exploration of protecting group strategies centered around this versatile mannoside derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Value of Benzyl Ethers in Mannoside Chemistry
Benzyl ethers are favored for protecting hydroxyl groups in carbohydrate synthesis due to their stability under both acidic and basic conditions.[2][3][4] This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the protected hydroxyls. Furthermore, the electron-donating nature of the benzyl groups at the C2, C3, and C4 positions of the mannoside "arms" the glycosyl donor, enhancing its reactivity at the anomeric center during glycosylation reactions.[5] The anomeric benzyl group, in turn, can be selectively removed under certain conditions, providing a handle for further elongation of the oligosaccharide chain.[6]
Synthesis of the Core Building Block
An efficient synthesis of this compound is a critical first step. A common route involves the reaction of D-mannose with benzyl alcohol in the presence of an acid catalyst, such as acetyl chloride, to furnish Benzyl alpha-D-mannopyranoside.[7] Subsequent benzylation of the remaining hydroxyl groups with benzyl bromide and a base like sodium hydride yields the desired perbenzylated product.[8]
Orthogonal Protecting Group Strategies
The true power of this compound is realized within the framework of orthogonal protecting group strategies.[1][9][10] This approach allows for the selective deprotection of one type of protecting group in the presence of others, enabling the precise and sequential construction of complex oligosaccharides.[1] For instance, the benzyl ethers on our core mannoside are stable under conditions used to remove many other common protecting groups, such as silyl ethers or acetals.[1][10]
The following diagram illustrates a simplified workflow for the synthesis of a branched oligosaccharide, highlighting the orthogonal nature of benzyl ethers in relation to other protecting groups.
Caption: Orthogonal protecting group strategy workflow.
Deprotection Protocols for Benzyl Ethers
The removal of benzyl ethers is a critical step in the synthesis of the final oligosaccharide. The choice of deprotection method depends on the other functional groups present in the molecule. Several reliable methods are available, each with its own advantages and limitations.
Catalytic Hydrogenation
Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers to yield the free hydroxyl group and toluene as a byproduct.[3] Palladium on carbon (Pd/C) is the most commonly used catalyst.[3]
Experimental Protocol: Global Debenzylation via Catalytic Hydrogenation
-
Preparation: Dissolve the benzylated carbohydrate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a Parr hydrogenator. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate. Further purification can be achieved by column chromatography if necessary.
Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer alternative to traditional catalytic hydrogenation by avoiding the use of flammable hydrogen gas.[11] Instead, a hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ.[11][12] This method is often faster and can be more selective.[3]
Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation
-
Preparation: Dissolve the benzylated carbohydrate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add the hydrogen donor, such as ammonium formate (5-10 eq), to the solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for catalytic hydrogenation.
The following diagram outlines the general workflow for debenzylation.
Caption: General workflow for catalytic debenzylation.
Oxidative Cleavage
In some cases, reductive conditions may not be compatible with other functional groups in the molecule, such as azides or alkenes.[13] In such scenarios, oxidative cleavage of benzyl ethers provides a valuable alternative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for this purpose, often under photoirradiation.[8][13] It's important to note that p-methoxybenzyl (PMB) ethers are more readily cleaved under these conditions than simple benzyl ethers, which can be exploited for selective deprotection.[14]
Experimental Protocol: Oxidative Debenzylation with DDQ
-
Preparation: Dissolve the benzylated carbohydrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Reagent Addition: Add DDQ (typically 1.5-3.0 eq per benzyl group) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be accelerated by irradiation with a high-pressure mercury lamp. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Dissolving Metal Reduction (Birch Reduction)
For robust substrates, dissolving metal reduction using sodium in liquid ammonia can be employed for debenzylation.[15][16] This method is powerful but harsh and not compatible with many functional groups.[17]
Experimental Protocol: Debenzylation with Sodium in Liquid Ammonia
Caution: This procedure should be performed in a well-ventilated fume hood by experienced personnel due to the use of liquid ammonia and metallic sodium.
-
Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.
-
Ammonia Condensation: Cool the flask to -78 °C and condense anhydrous ammonia gas into the flask.
-
Substrate Addition: Add a solution of the benzylated carbohydrate in a suitable anhydrous solvent (e.g., THF) to the liquid ammonia.
-
Sodium Addition: Add small pieces of metallic sodium to the stirred solution until a persistent blue color is observed.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the excess sodium by the slow addition of ammonium chloride or methanol.
-
Work-up: Allow the ammonia to evaporate. Dissolve the residue in water and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Data Presentation: Comparison of Debenzylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Room temp., atmospheric pressure | Mild, clean byproducts | Requires handling of H₂ gas, potential for catalyst poisoning |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C | Room temp. or gentle heating | No H₂ gas required, often faster | Byproducts from H-donor |
| Oxidative Cleavage | DDQ | Room temp., optional photoirradiation | Compatible with reducible functional groups | Stoichiometric amounts of oxidant, potential side reactions |
| Dissolving Metal Reduction | Na, liquid NH₃ | -78 °C | Powerful | Harsh conditions, poor functional group compatibility |
Conclusion
This compound is a cornerstone in the synthesis of complex carbohydrates. A thorough understanding of the strategic application of its benzyl ether protecting groups, coupled with a command of various deprotection protocols, empowers researchers to navigate the intricate pathways of oligosaccharide synthesis. The choice of a particular strategy should always be guided by the overall synthetic plan and the compatibility of the reagents with the functional groups present in the molecule.
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Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available from: [Link]
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Mandal, D., & Misra, A. K. (2011). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 7, 1247–1252. Available from: [Link]
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Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available from: [Link]
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Taylor & Francis Online. (n.d.). A New Oxidative Conversion of Carbohydrate Benzyl Ethers to Benzoyl Esters with RuCl3-NaIO. Available from: [Link]
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Crasto, C., & Jones, G. B. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Molecules, 12(1), 1-10. Available from: [Link]
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Boons, G.-J. (2003). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 5(21), 3843–3846. Available from: [Link]
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van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 164-180. Available from: [Link]
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Hossain, M. F., & Seeberger, P. H. (2020). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 16, 2894–2901. Available from: [Link]
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Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Available from: [Link]
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Rechek, D. A., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856–860. Available from: [Link]
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ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Available from: [Link]
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Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Available from: [Link]
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Lu, X., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate Research, 340(13), 2139-2142. Available from: [Link]
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Wang, C., et al. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. International Journal of Molecular Sciences, 15(7), 12518–12532. Available from: [Link]
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Crich, D., & Li, W. (2006). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. The Journal of Organic Chemistry, 71(19), 7407–7410. Available from: [Link]
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PubMed. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Available from: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
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Reist, E. J., Bartuska, V. J., & Goodman, L. (1964). Sodium—Liquid Ammonia Debenzylations in Nucleoside Synthesis. The Journal of Organic Chemistry, 29(11), 3421–3422. Available from: [Link]
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Ahmadipour, S., Miller, G. J., & Riedl, B. (2020). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. In Carbohydrate Chemistry (1st ed.). CRC Press. Available from: [Link]
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Introduction: The Strategic Role of Benzyl Ethers in Carbohydrate Synthesis
An Application Guide for the Global Deprotection of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates.[1][2] Among the arsenal of available protecting groups, benzyl ethers stand out for their exceptional stability across a wide range of acidic and basic conditions, making them ideal for multi-step synthetic campaigns.[1][3] This stability, however, necessitates robust and reliable methods for their eventual removal to unveil the final, biologically active molecule.
This application note provides a detailed guide for the global deprotection of this compound, a fully protected mannose derivative. The primary and most effective method for this transformation is catalytic hydrogenolysis, a process that cleaves the benzyl C-O bonds to yield the free α-D-mannopyranoside and toluene as a byproduct.[4][5][6] We will explore the underlying principles, provide detailed experimental protocols for two common variants of this reaction, and offer expert insights into troubleshooting and optimization.
Reaction Principles: The Mechanism of Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a powerful and widely used method for the cleavage of benzyl ethers.[5][7] The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[8][9]
The fundamental process involves two key components:
-
The Catalyst (Pd/C): The solid palladium catalyst provides active sites where both the hydrogen and the substrate can adsorb.[8] This co-adsorption facilitates the breaking of the C-O ether bond. The quality of the Pd/C catalyst, including particle size and distribution on the carbon support, can significantly impact reaction efficiency and yield.[10]
-
The Hydrogen Source: Molecular hydrogen (H₂) is the classic hydrogen source, typically supplied as a gas under atmospheric or elevated pressure.[8] Alternatively, catalytic transfer hydrogenolysis (CTH) utilizes a hydrogen donor molecule within the reaction mixture, such as ammonium formate, formic acid, or triethylsilane, to generate hydrogen in situ.[7][11][12][13] This approach circumvents the need for handling flammable hydrogen gas, offering a significant operational advantage.[8][12]
The reaction proceeds via the cleavage of the benzylic carbon-oxygen bond, leading to the formation of the desired alcohol (the deprotected sugar) and toluene.[4]
Caption: General reaction scheme for hydrogenolysis.
Experimental Protocols
This section provides two detailed protocols for the global debenzylation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) | Notes |
| Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside | >98% | BenchChem, Carbosynth | The starting substrate.[14] |
| Palladium on Carbon (10% Pd) | Degussa type, wet | Sigma-Aldrich, Acros Organics | The catalyst. Handle with care as it can be pyrophoric when dry.[15] |
| Hydrogen (H₂) Gas | High Purity (>99.9%) | N/A | For Protocol 1. |
| Ammonium Formate (HCOONH₄) | >98% | Sigma-Aldrich, TCI | Hydrogen donor for Protocol 2.[6] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific, VWR | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR | Co-solvent for solubility and work-up. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich, Acros Organics | Optional co-solvent to improve substrate solubility.[6] |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid. |
| Deuterated Solvents (e.g., D₂O) | NMR Grade | Cambridge Isotope Labs | For product characterization. |
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This is the conventional method for complete and clean debenzylation.
Step-by-Step Methodology:
-
Substrate Dissolution: In a round-bottom flask appropriately sized for the reaction scale, dissolve this compound (1.0 eq) in a suitable solvent mixture. A common choice is a 1:1 to 2:1 mixture of Ethyl Acetate and Methanol to ensure solubility of both the starting material and the final product.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst to the solution. The typical loading ranges from 10-20% by weight relative to the substrate.
-
Safety Note: Pd/C is pyrophoric, especially when dry.[15] Handle in a well-ventilated area and avoid ignition sources. It is often added as a slurry in a small amount of the reaction solvent.
-
-
System Purge: Securely attach the flask to a hydrogenation apparatus. Purge the system by evacuating the flask and backfilling with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Hydrogen Introduction: Introduce hydrogen gas into the reaction vessel. This can be done using a hydrogen-filled balloon (for atmospheric pressure) or a Parr hydrogenation apparatus for higher pressures (e.g., 45-60 psi).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
-
Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The starting material is non-polar, while the fully deprotected product is highly polar and will typically remain at the baseline of the TLC plate. The reaction is complete when the starting material spot is no longer visible. This can take anywhere from 4 to 24 hours.
-
Catalyst Filtration (Work-up): Once the reaction is complete, carefully purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Critical Safety Step: The Celite pad must be kept wet with solvent during filtration to prevent the finely divided palladium from igniting upon contact with air.[15]
-
-
Solvent Removal: Wash the filter cake thoroughly with methanol to recover all the product. Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting residue is the crude α-D-mannopyranoside. It is often pure enough for subsequent steps. If necessary, further purification can be achieved via recrystallization or silica gel chromatography using a polar solvent system (e.g., Dichloromethane/Methanol).
Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)
This method is an excellent alternative that avoids the direct handling of hydrogen gas.[6][12][13]
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add 10% Palladium on Carbon (20-50% by weight relative to the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (5-10 eq) to the mixture. The addition is often exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 65°C for methanol) and stir vigorously.
-
Monitoring Progress: Monitor the reaction by TLC as described in Protocol 1. CTH reactions are often faster, typically completing within 1-4 hours.[6][13]
-
Work-up and Isolation: Cool the reaction to room temperature. The work-up procedure is identical to Protocol 1: filter the mixture through a wet Celite® pad, wash the pad with methanol, and concentrate the filtrate under reduced pressure to obtain the product.
Caption: Experimental workflow for benzyl group deprotection.
Expected Results and Troubleshooting
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (CTH) |
| Catalyst Loading | 10-20% (w/w) | 20-50% (w/w) |
| H₂ Source | H₂ gas (balloon or Parr) | Ammonium Formate (5-10 eq) |
| Solvent | EtOAc/MeOH, THF/MeOH | MeOH |
| Temperature | Room Temperature | Reflux (~65°C) |
| Typical Time | 4-24 hours | 1-4 hours |
| Typical Yield | >90% | >90% |
Expert Insights and Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material or partially debenzylated intermediates remain) | 1. Inactive Catalyst: Catalyst may be old or poisoned.[13] 2. Poor Solubility: Substrate not fully dissolved. 3. Insufficient Hydrogen: H₂ balloon deflated; insufficient donor in CTH. 4. Steric Hindrance: Some benzyl groups may be harder to access.[13] | 1. Use a fresh batch of high-quality catalyst.[13] Consider pre-treating the catalyst.[10] 2. Add a co-solvent like THF or increase the solvent volume.[6] 3. For Protocol 1, use a Parr apparatus for higher pressure. For Protocol 2, add more hydrogen donor. 4. Increase reaction time, temperature (for CTH), or hydrogen pressure. |
| Reaction Stalls | Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) from previous steps can deactivate the catalyst.[16] | Purify the starting material thoroughly before the reaction. If the reaction stalls, filtering and adding a fresh batch of catalyst may help. |
| Low Yield | Product Adsorption: The polar product can adsorb onto the Celite or catalyst. | Wash the filter cake extensively with a polar solvent like methanol. Use a larger volume of solvent than you think is necessary. |
| Side Reactions (e.g., reduction of other functional groups) | Non-selective Conditions: Hydrogenolysis can reduce other sensitive groups like azides, alkenes, or Cbz groups.[13][16] | This is less of a concern for the specified substrate. However, if other sensitive groups are present, CTH can sometimes offer better selectivity.[13] Oxidative methods (e.g., using DDQ) are an alternative but require different protocols.[16][17] |
References
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Wu, X., et al. (2011). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. Available at: [Link]
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- Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether. Ambeed.com.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis Reagent Guide. Wordpress.
- Bennett, C. S. (2017). The synthesis of 1,4-anhydro-α-D-mannopyranose. ChemRxiv.
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Alam, A., et al. (2024). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. ACS Omega. Available at: [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. commonorganicchemistry.com. Available at: [Link]
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Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis? stackexchange.com. Available at: [Link]
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Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reichert, C. M. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research. Available at: [Link]
- BenchChem Technical Support Team. (2025).
- Arnarp, J., & Lönngren, J. (1981). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica.
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-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. organic-chemistry.org. Available at: [Link]
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Gohr, S., et al. (2018). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie. Available at: [Link]
-
Thring, R. W., et al. (2018). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI. Available at: [Link]
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McKay, M. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Available at: [Link]
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ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? researchgate.net. Available at: [Link]
- ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
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Zhu, Y., & Boons, G.-J. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Chemical Reviews. Available at: [Link]
- Sigma-Aldrich. (n.d.). Palladium on Carbon.
- Studer, M., & Blaser, H.-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Rusu, A. A., & Bume, D. D. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis. Available at: [Link]
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-
Rahim, M. A., et al. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters. Available at: [Link]
-
Zhang, Z., et al. (2020). Total Synthesis of C-α-Mannosyl Tryptophan via Palladium-Catalyzed C–H Glycosylation. CCS Chemistry. Available at: [Link]
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Application Notes and Protocols for the Activation of the Anomeric Center of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Abstract
This document provides a detailed guide for researchers and synthetic chemists on the strategic activation of the anomeric center of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. The conversion of the relatively inert anomeric C1-OBn ether into a competent glycosyl donor is a critical step in the synthesis of complex oligosaccharides and glycoconjugates. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into the selection of activation strategies. We present detailed, step-by-step protocols for the synthesis of key glycosyl donors—trichloroacetimidates, halides, and phosphites—and discuss their subsequent activation for glycosylation reactions. The protocols are designed to be self-validating, supported by mechanistic explanations, and grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Anomeric Activation Challenge in Mannoside Synthesis
Glycosylation, the enzymatic or chemical formation of glycosidic linkages, is a cornerstone of modern chemical biology and drug development.[1][2] The stereoselective synthesis of oligosaccharides, however, remains a formidable challenge. The outcome of a glycosylation reaction is dictated by a multitude of factors, including the nature of the glycosyl donor, the reactivity of the glycosyl acceptor, the promoter system, and the solvent.[3]
The starting material, this compound, is a common building block in carbohydrate chemistry. Its hydroxyl groups are protected with benzyl ethers, which are stable under a wide range of reaction conditions and can be removed cleanly via hydrogenolysis.[4] However, the anomeric benzyl group must first be converted into a more reactive leaving group to transform the molecule into a "glycosyl donor." This process is known as anomeric activation.
The stereochemistry of the mannose scaffold presents a unique challenge. The axial C2-O-benzyl group is "non-participating," meaning it cannot shield one face of the molecule to direct the incoming nucleophile, as an acyl group would. This inherent feature, combined with the anomeric effect, strongly favors the formation of α-mannosidic linkages. Therefore, the generation of the thermodynamically disfavored β-mannosides requires specialized strategies, some of which begin with the choice of anomeric activation.[5]
The first critical step for most activation protocols is the selective deprotection of the anomeric center to yield the free hemiacetal, 2,3,4-Tri-O-benzyl-α-D-mannopyranose. This is typically achieved through regioselective hydrogenolysis of the anomeric benzyl group.[6]
From Inert Glycoside to Reactive Donor: Core Activation Protocols
Once the hemiacetal is obtained, it can be converted into a variety of glycosyl donors. The choice of donor influences reactivity, stability, and stereoselectivity in the subsequent glycosylation step. Below are detailed protocols for the preparation of three of the most versatile and widely used mannosyl donors.
Protocol A: Synthesis of 2,3,4-Tri-O-benzyl-D-mannopyranosyl Trichloroacetimidate
The trichloroacetimidate method, pioneered by Richard Schmidt, is one of the most reliable and broadly applied methods for glycosyl donor activation.[7] Glycosyl trichloroacetimidates are highly reactive donors that are readily activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[1][2][8] The reaction proceeds via addition of the anomeric hydroxyl to trichloroacetonitrile, typically under basic conditions.[7]
Causality Behind Experimental Choices:
-
Base (DBU or K₂CO₃): The base deprotonates the anomeric hydroxyl, forming a more nucleophilic alkoxide that readily attacks the nitrile carbon of trichloroacetonitrile.[7] DBU is a strong, non-nucleophilic organic base suitable for homogeneous reactions, while K₂CO₃ is a milder, heterogeneous base that can be easily filtered off.
-
Solvent (DCM): Anhydrous dichloromethane is the solvent of choice as it is relatively non-polar and aprotic, preventing unwanted side reactions.
-
Anomerization: The reaction initially produces a mixture of α/β anomers. Under thermodynamic control (e.g., with DBU), the mixture equilibrates to favor the more stable α-anomer due to the anomeric effect.[7]
Experimental Protocol:
-
Dissolve 2,3,4-Tri-O-benzyl-D-mannopyranose (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add trichloroacetonitrile (Cl₃CCN, 5.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting hemiacetal is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate with 1% triethylamine to neutralize silica) to afford the 2,3,4-Tri-O-benzyl-α-D-mannopyranosyl trichloroacetimidate.
Data Summary Table:
| Parameter | Value |
| Reagents | 2,3,4-Tri-O-benzyl-D-mannopyranose, Cl₃CCN, DBU |
| Stoichiometry | 1.0 eq : 5.0 eq : 0.1 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% (for the α-anomer) |
Chemical Transformation Diagram:
Protocol B: Synthesis of 2,3,4-Tri-O-benzyl-α-D-mannopyranosyl Bromide
Glycosyl halides are the classical glycosyl donors, famously employed in the Koenigs-Knorr reaction.[9][10] They are highly reactive and can be prepared from the hemiacetal using various halogenating agents. While historically prepared with corrosive acids, milder methods have been developed.[4][9] The resulting α-bromide is often used immediately in subsequent glycosylation reactions, which are typically promoted by silver or mercury salts.[10]
Causality Behind Experimental Choices:
-
Halogenating Agent (TMSBr/CoBr₂): This reagent system provides a mild and efficient route to the glycosyl bromide. Trimethylsilyl bromide (TMSBr) is the bromine source, and cobalt(II) bromide can act as a Lewis acid catalyst to facilitate the reaction.[4] This avoids the harsh conditions of reagents like HBr/acetic acid.
-
Inert Atmosphere: Glycosyl halides can be sensitive to moisture, which can cause hydrolysis back to the hemiacetal. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.
-
Work-up: A rapid filtration through Celite is often sufficient to remove cobalt salts, and the product is typically used crude as purification can lead to decomposition.[4]
Experimental Protocol:
-
To a solution of 2,3,4-Tri-O-benzyl-D-mannopyranose (1.0 eq) in anhydrous DCM under an Argon atmosphere, add cobalt(II) bromide (CoBr₂, 1.0 eq).
-
Stir the suspension at room temperature.
-
Add trimethylsilyl bromide (TMSBr, 1.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.[4]
-
Upon completion, dilute the dark blue mixture with additional DCM.
-
Quickly filter the solution through a pad of Celite® to remove insoluble salts.[4]
-
Concentrate the filtrate under reduced pressure in vacuo. The resulting crude 2,3,4-Tri-O-benzyl-α-D-mannopyranosyl bromide is typically a syrup or solid and should be used immediately in the next step.
Data Summary Table:
| Parameter | Value |
| Reagents | 2,3,4-Tri-O-benzyl-D-mannopyranose, CoBr₂, TMSBr |
| Stoichiometry | 1.0 eq : 1.0 eq : 1.0 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Typical Yield | >90% (crude) |
Chemical Transformation Diagram:
Protocol C: Synthesis of 2,3,4-Tri-O-benzyl-D-mannopyranosyl Phosphite
The synthesis of 1,2-cis-β-mannosides is notoriously difficult. One successful strategy involves the use of glycosyl phosphite donors.[5] These donors can be activated under mild conditions, and the choice of phosphitylating reagent and activator can influence the stereochemical outcome. Diethylphosphite donors, for instance, have been shown to provide excellent β-selectivity when activated with TMSOTf.[5]
Causality Behind Experimental Choices:
-
Phosphitylating Agent (P(OEt)₂Cl/N,N-Diisopropylethylamine): The hemiacetal is reacted with a chlorophosphite in the presence of a hindered base like Hünig's base (DIPEA). The base scavenges the HCl generated during the reaction, driving it to completion.
-
Low Temperature: The reaction is performed at low temperatures to control reactivity and minimize the formation of side products.
-
Activator (TMSOTf): The resulting phosphite donor is stable but can be readily activated for glycosylation with a catalytic amount of TMSOTf.[5][11]
Experimental Protocol:
-
Dissolve 2,3,4-Tri-O-benzyl-D-mannopyranose (1.0 eq) in anhydrous DCM under an Argon atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool the solution to -40 °C (acetonitrile/dry ice bath).
-
Add diethyl chlorophosphite (ClP(OEt)₂, 1.5 eq) dropwise.
-
Stir the reaction at -40 °C for 1 hour, then allow it to warm to 0 °C over 30 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica gel to yield the mannosyl diethyl phosphite donor.
Data Summary Table:
| Parameter | Value |
| Reagents | 2,3,4-Tri-O-benzyl-D-mannopyranose, ClP(OEt)₂, DIPEA |
| Stoichiometry | 1.0 eq : 1.5 eq : 2.0 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -40 °C to 0 °C |
| Reaction Time | 1.5 hours |
| Typical Yield | 80 - 90% |
Chemical Transformation Diagram:
Downstream Activation: From Donor to Glycosidic Bond
The preparation of the glycosyl donor is the first half of the glycosylation process. The second half involves the reaction of this activated donor with a glycosyl acceptor (a molecule with a free hydroxyl group) in the presence of a suitable promoter. The choice of promoter is directly linked to the type of donor created.
General Workflow:
Promoter Systems for Prepared Donors:
-
Trichloroacetimidates: Activated by a catalytic amount (0.1 - 0.2 eq) of a Lewis acid like TMSOTf at low temperatures (e.g., -40 °C to 0 °C). The reaction is typically fast and high-yielding.[1][3]
-
Glycosyl Halides: Classically activated with stoichiometric amounts of heavy metal salts, such as Silver Triflate (AgOTf) or silver silicate.[9] These promoters act as halide scavengers, generating a reactive oxocarbenium ion intermediate.
-
Glycosyl Phosphites: Activated with a catalytic amount of TMSOTf . This system is particularly effective for challenging glycosylations, including the synthesis of β-mannosides.[5]
Summary and Outlook
The activation of this compound's anomeric center is a pivotal step that dictates the success of subsequent glycosylation reactions. By converting the parent glycoside into a reactive donor such as a trichloroacetimidate, halide, or phosphite, chemists unlock the potential for complex oligosaccharide synthesis. The choice of activation protocol is a strategic one, influenced by the desired reactivity, stability, and, most critically, the target stereochemistry of the final glycosidic bond. The detailed protocols and mechanistic rationale provided herein serve as a robust foundation for researchers to confidently and reproducibly synthesize key mannosyl donors, paving the way for advancements in glycochemistry and drug discovery.
References
- Benchchem. Preparation of Glycosyl Halides from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- ResearchGate. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho -Hexynylbenzoates for Versatile Synthesis of O - ResearchGate.
- ResearchGate. N‐Trifluoromethylthiosaccharin/TMSOTf: A New Mild Promoter System for Thioglycoside Activation | Request PDF.
- PubMed. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides.
- MDPI. ZnI 2 -Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations.
- ACS Publications. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides | The Journal of Organic Chemistry.
- PubMed Central. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century.
- NIH. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion.
- NIH. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center.
- ACS Omega. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion.
- MDPI. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions.
- Science of Synthesis. Product Class 13: Glycosyl Halides.
- ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside.
- Beilstein Journals. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center.
- RSC Publishing. Glycosylation via remote activation of anomeric leaving groups: development of 2-(2-propylsulfinyl)benzyl glycosides as novel glycosyl donors.
- Deep Blue Repositories. Stereoselective β‐Mannosylation via Anomeric O‐Alkylation with L‐Sugar‐Derived Electrophiles.
- ScienceDirect. A mild and general method for preparation of α-glycosyl chlorides.
- NIH. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction.
- RSC Publishing. A versatile approach to the synthesis of mannosamine glycosides.
- ACS Publications. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco- and Mannopyranoside Donors: Comparison with O-Glycoside Formation.
- Taylor & Francis eBooks. Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosph.
- ResearchGate. A convenient stereoselective synthesis of beta-D-glucopyranosides.
- NIH. Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors.
- ResearchGate. Efficient, Diastereoselective Chemical Synthesis of a β-Mannopyranosyl Phosphoisoprenoid | Request PDF.
- CardinalScholar. Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification.
- The Royal Society of Chemistry. A versatile approach to the synthesis of glycans containing mannuronic acid residues.
- Heterocycles. DIRECT AND STEREOSELECTIVE CONSTRUCTION OF b- MANNOSIDIC LINKAGES CAPITALIZING ON 4,6-O-BENZYLIDENE- PROTECTED D-MANNOPYRANOSYL.
- MDPI. Gold Nanoparticles Decorated with Mannose-6-phosphate Analogues.
- NIH. Development of Catalysts and Ligands for Enantioselective Gold Catalysis.
- SURFACE at Syracuse University. Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt.
- RSC Publishing. Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors.
- PubMed. Activation of orotidine 5'-monophosphate decarboxylase by phosphite dianion: the whole substrate is the sum of two parts.
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Synthesis of Mannosides Using Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: An Application and Protocol Guide
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Mannosides and the Role of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Mannosides, carbohydrates containing mannose, are integral components of glycoconjugates, which play critical roles in a vast array of biological processes. These include, but are not limited to, bacterial and viral infections, immune responses, and cell-cell recognition. The precise structure of these sugar molecules dictates their function, making the stereoselective synthesis of mannosides a paramount challenge and a crucial endeavor in the fields of chemical biology and drug discovery. The development of synthetic routes to access structurally well-defined mannosides is essential for elucidating their biological functions and for developing new therapeutic agents.[1]
The synthesis of the β-mannosidic linkage, in particular, has historically been a formidable challenge for carbohydrate chemists. This is due to the stereochemical arrangement at the anomeric center of mannose, which often favors the formation of the α-anomer.[2] To overcome this, various synthetic strategies have been developed, often relying on carefully chosen protecting groups on the glycosyl donor.
This compound is a key building block in the synthesis of mannosides. The benzyl ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under relatively mild conditions, such as catalytic hydrogenation.[3][4][5] This stability allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl groups. Furthermore, the protecting groups at the C2 and C3 positions can significantly influence the stereochemical outcome of glycosylation reactions.[1]
This guide provides a comprehensive overview and detailed protocols for the use of this compound in the synthesis of mannosides, with a focus on strategies for achieving high stereoselectivity.
Core Concepts in Mannoside Synthesis
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter (activator), and the reaction conditions. The protecting groups on the glycosyl donor play a pivotal role in directing the stereoselectivity of the glycosidic bond formation.[1][6]
Neighboring Group Participation: Protecting groups at the C2 position that are capable of "participating" in the reaction can lead to the formation of a transient cyclic intermediate. This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to the opposite face. For mannosides, this typically leads to the formation of the α-anomer.
Non-Participating Protecting Groups: Benzyl ethers are considered "non-participating" protecting groups. In their presence, the stereochemical outcome is often governed by other factors, such as the anomeric effect, solvent effects, and the nature of the promoter. The synthesis of β-mannosides often relies on strategies that avoid neighboring group participation and instead utilize an SN2-type displacement at the anomeric center.[2][7]
General Workflow for Mannoside Synthesis
The synthesis of a mannoside using this compound as a starting material generally follows a series of key steps. This workflow can be adapted for the synthesis of both α- and β-mannosides.
Caption: General workflow for mannoside synthesis.
Protocols
Protocol 1: Preparation of a Thioglycosyl Donor from this compound
Thioglycosides are versatile glycosyl donors that can be activated under a variety of conditions.[8][9][10] This protocol describes the conversion of the starting mannoside into a thiophenyl mannoside.
Materials:
-
This compound
-
Thiophenol
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and thiophenol (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add BF3·OEt2 (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired thioglycoside.
Protocol 2: Glycosylation to form a β-Mannoside
The synthesis of β-mannosides is a significant challenge.[2][11][12][13] This protocol utilizes a pre-activation strategy with a thioglycoside donor to favor the formation of the β-linkage.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside (from Protocol 1)
-
Glycosyl acceptor (e.g., a suitably protected monosaccharide with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Triethylamine
-
Sodium thiosulfate (Na2S2O3), saturated aqueous solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -78 °C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of NIS (1.5 eq) in anhydrous DCM.
-
Slowly add the NIS solution to the reaction mixture.
-
After 10 minutes, add a catalytic amount of TfOH or AgOTf (0.1-0.2 eq).
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.
-
Wash the combined filtrate with a saturated aqueous solution of Na2S2O3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired β-mannoside.
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Low temperatures favor the SN2-like displacement required for β-mannoside formation and minimize side reactions. |
| Promoter | NIS/TfOH or NIS/AgOTf | A powerful thiophilic promoter system for activating the thioglycoside donor. |
| Molecular Sieves | 4 Å, activated | To remove any traces of water that could hydrolyze the activated donor. |
Protocol 3: Global Deprotection of Benzyl Ethers
The final step in the synthesis is often the removal of the benzyl protecting groups to yield the free mannoside. Catalytic transfer hydrogenation is a common and effective method.[14][15]
Materials:
-
Protected mannoside
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Formic acid or Cyclohexene (as a hydrogen source)
-
Celite
Procedure:
-
Dissolve the protected mannoside in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add formic acid (5-10 equivalents) or cyclohexene (a large excess) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.
-
Monitor the reaction by TLC or Mass Spectrometry. The reaction is usually complete within 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization as needed.
Alternative Deprotection Methods:
-
Hydrogenolysis: Using hydrogen gas (H2) in the presence of Pd/C. This requires specialized equipment for handling flammable gases.[15]
-
Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for the selective removal of p-methoxybenzyl (PMB) ethers.[4]
-
Ozonolysis: A mild method for removing benzyl ethers that is compatible with other functional groups.[3]
Troubleshooting and Key Considerations
-
Anomeric Selectivity: The ratio of α- to β-mannosides can be influenced by the solvent, temperature, and the specific promoter system used. For β-mannoside synthesis, ethereal solvents like diethyl ether can sometimes improve selectivity.
-
Glycosyl Acceptor Reactivity: The reactivity of the hydroxyl group on the glycosyl acceptor can significantly impact the yield and stereoselectivity of the glycosylation reaction.[16][17][18] Less reactive acceptors may require more forceful activation conditions or longer reaction times.
-
Protecting Group Strategy: The choice of protecting groups on both the donor and the acceptor is critical. Orthogonally protected building blocks allow for the selective deprotection and further functionalization of the synthesized mannoside.[19][20]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex mannosides. A thorough understanding of glycosylation mechanisms, coupled with careful selection of reaction conditions and protecting group strategies, enables the stereoselective synthesis of both α- and β-mannosides. The protocols provided in this guide offer a starting point for researchers to develop and optimize their own synthetic routes towards biologically relevant mannoside targets.
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Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
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Barresi, F., & Hindsgaul, O. (1992). Synthesis of beta-D-mannosides from beta-D-glucosides via an intramolecular SN2 reaction at C-2. Carbohydrate Research, 228(1), 217–241. [Link]
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Busca, P., Pourceau, G., & Praly, J. P. (2005). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, (1), 1. [Link]
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Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125. [Link]
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Hase, S., Hatanaka, K., & Ishimizu, T. (2006). Synthesis of beta-mannosides using the transglycosylation activity of endo-beta-mannosidase from Lilium longiflorum. Journal of Biochemistry, 140(4), 517–524. [Link]
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Crich, D. (2010). Chemistry of β-mannosides and β-mannosamines. Accounts of Chemical Research, 43(8), 1144–1153. [Link]
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Křen, V., & Thiem, J. (2011). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Carbohydrate Research, 346(12), 1754–1758. [Link]
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Fraser-Reid, B., & López, J. C. (2009). Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. Organic Letters, 11(16), 3666–3669. [Link]
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Crich, D., & Sun, S. (1998). Solid-Phase Synthesis of β-Mannosides. Journal of the American Chemical Society, 120(2), 435–436. [Link]
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Nishio, T., Hoshino, S., Kondo, A., Ogawa, M., Matsuishi, Y., Kitagawa, M., Kawachi, R., & Oku, T. (2004). alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative. Carbohydrate Research, 339(7), 1389–1393. [Link]
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Guo, J., & Ye, X. S. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 8(3), 328–352. [Link]
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Fraser-Reid, B., & Wu, Z. (2003). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 68(10), 3792–3797. [Link]
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Hevey, R., & Seeberger, P. H. (2020). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. Organic & Biomolecular Chemistry, 18(26), 4969–4973. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Buda, S., Nawój, M., Gołębiowska, P., Dyduch, K., Michalak, A., & Mlynarski, J. (2019). Application of 2-Substituted Benzyl Groups in Stereoselective Glycosylation. The Journal of Organic Chemistry, 84(14), 8886–8896. [Link]
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McKay, M. J., & Nguyen, H. M. (2013). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 9, 2390–2396. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. Retrieved from [Link]
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Adhikari, S., & Zhu, X. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & Biomolecular Chemistry, 18(26), 4959–4968. [Link]
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Lu, J., & Chan, T. H. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate Research, 340(13), 2149–2153. [Link]
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Zhu, Y., & Demchenko, A. V. (2019). Thioglycoside activation strategies. RSC Advances, 9(25), 14066–14081. [Link]
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Lu, J., & Chan, T. H. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Carbohydrate Research, 340(13), 2149–2153. [Link]
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Crich, D., & Li, W. (2012). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 77(17), 7581–7589. [Link]
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Zhang, G. H., Guo, Y. F., Hou, M. M., & Dong, H. (2021). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry, 86(12), 8236–8252. [Link]
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Demchenko, A. V., & Zhu, Y. (2021). Activation of thioglycosides under mild alkylation conditions. Beilstein Journal of Organic Chemistry, 17, 1818–1824. [Link]
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Yu, J. C. (2022). Glycosylation Of 2,4-Hydroxy Mannosides And Galactoside Acceptors And Their Regioselective Control. Globe Thesis. [Link]
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Hsu, C. H., & Zulueta, M. M. L. (2015). Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. Organic Letters, 17(16), 4058–4061. [Link]
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Crich, D., & Sun, S. (1996). Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society, 118(44), 10904–10905. [Link]
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van Hengst, J. M. A., Hellemons, R. J. C., Remmerswaal, W. A., & Codée, J. D. C. (2023). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. Chemical Science, 14(3), 664–674. [Link]
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Wang, C. C., & Lee, J. C. (2013). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. The Journal of organic chemistry, 78(18), 9095–9103. [Link]
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Li, Y., & Li, Z. J. (2009). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules (Basel, Switzerland), 14(8), 2955–2967. [Link]
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Wang, Y., & Ye, X. S. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. Organic Chemistry Frontiers, 8(12), 3093–3106. [Link]
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Takahashi, K., & Yamasaki, A. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. Molbank, 2012(2), M771. [Link]
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Lichtenthaler, F. W., & Schneider-Poetsch, T. (1986). 3,4,6-Tri-O-benzyl-.alpha.-D-arabino-hexopyranos-2-ulosyl Bromide: A Versatile Glycosyl Donor for the Efficient Generation of .beta.-D-Mannopyranosidic Linkages. The Journal of Organic Chemistry, 51(25), 4931–4935. [Link]
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Kihlberg, J. O., Leigh, D. A., & Bundle, D. R. (1990). The in situ activation of thioglycosides with bromine: An improved glycosylation method. The Journal of Organic Chemistry, 55(9), 2860–2863. [Link]
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McKay, M. J., & Nguyen, H. M. (2020). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein journal of organic chemistry, 16, 1563–1569. [Link]
-
Winchester, B. (1984). Role of alpha-D-mannosidases in the biosynthesis and catabolism of glycoproteins. Biochemical Society transactions, 12(3), 522–524. [Link]
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Applications in the Synthesis of Glycoconjugates: A Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Glycoconjugates
Glycoconjugates—biomolecules formed by the covalent attachment of carbohydrates (glycans) to proteins or lipids—are fundamental to a vast spectrum of biological processes.[1] They adorn cell surfaces and secreted macromolecules, mediating critical events such as cell-cell recognition, immune responses, and pathogen infectivity.[1][2][3] Altered glycosylation patterns are hallmarks of numerous diseases, including cancer and infectious diseases, making glycoconjugates prime targets for therapeutic intervention and diagnostic tool development.[1][4][5]
However, the inherent heterogeneity of glycoproteins isolated from natural sources poses a significant challenge for research and development.[6][7] Most biologically expressed glycoproteins exist as a mixture of different glycoforms, complicating their purification, analysis, and the elucidation of structure-function relationships.[8] To overcome this hurdle, robust chemical and enzymatic synthesis strategies are essential for producing homogeneous, well-defined glycoconjugates.[6][9][10]
This guide provides an in-depth overview of modern synthetic strategies, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals. We will explore chemoenzymatic methods, bioorthogonal ligation chemistries, and their direct applications in creating next-generation therapeutics and research tools.
Section 1: Chemoenzymatic Synthesis: The Power of Synergy
Chemoenzymatic synthesis leverages the best of both chemical and enzymatic methods. It combines the flexibility of chemical synthesis for creating unnatural building blocks with the unparalleled regio- and stereoselectivity of enzymes for forming glycosidic bonds.[9][10][11] This approach avoids the need for complex protecting group manipulations often required in purely chemical synthesis and circumvents the substrate limitations of purely enzymatic routes.[9][10]
Key enzymes in this strategy include:
-
Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated donor (like a nucleotide sugar) to an acceptor molecule.[12][13][14] Their high specificity makes them ideal for elongating glycan chains with precise linkages.[14][15]
-
Endoglycosidases (ENGases): These enzymes can cleave entire glycan chains from glycoproteins. Crucially, engineered mutants, often called "endoglycosynthases," lack hydrolytic activity but can transfer pre-assembled oligosaccharides en bloc to a protein bearing a single N-acetylglucosamine (GlcNAc) residue.[7][16] This method is highly convergent and powerful for creating homogeneous glycoproteins.[7]
General Workflow for Chemoenzymatic Glycoprotein Synthesis
The synergy between chemical and enzymatic steps allows for the modular construction of complex glycoproteins. A typical workflow involves the chemical synthesis of a core glycopeptide or the expression of a protein, followed by enzymatic elongation or transfer of a complex glycan.
Caption: Chemoenzymatic synthesis workflow using an endoglycosynthase.
Section 2: Bioorthogonal Ligation: Precision Chemical Conjugation
Bioorthogonal chemistries are reactions that can occur in a biological environment without interfering with native biochemical processes.[17] These reactions are invaluable for attaching glycans to proteins, lipids, or surfaces in a highly specific manner. The key is to introduce a pair of mutually reactive functional groups—one on the glycan and one on the target molecule—that are abiotic and will not cross-react with biological functionalities like amines or thiols.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction, the flagship of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by copper(I), to form a stable triazole linkage.[18][19] Its reliability, high yield, and compatibility with aqueous conditions have made it a cornerstone of glycoconjugate synthesis.[18][20]
Causality Behind the Protocol:
-
Bioorthogonality: Azides and alkynes are virtually absent in biological systems, ensuring the reaction proceeds only between the intended partners.
-
Thermodynamic Driving Force: The formation of the aromatic triazole ring is a highly favorable process, driving the reaction to completion.
-
Catalysis: The Cu(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild, biocompatible conditions.[19] A reducing agent (e.g., sodium ascorbate) is required to maintain copper in the active Cu(I) state, while a ligand (e.g., TBTA) protects the copper and improves reaction efficiency.
Protocol: CuAAC for Glycoprotein Synthesis
This protocol describes the conjugation of an azide-functionalized glycan to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein (e.g., containing propargylglycine) in PBS, pH 7.4
-
Azide-modified glycan (e.g., peracetylated glycosyl azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
-
Analytical tools (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified protein (to a final concentration of 1-5 mg/mL) and the azide-modified glycan (use 5-10 molar equivalents relative to the protein). Adjust the total volume with PBS.
-
Premix Catalyst: In a separate tube, premix the TBTA ligand and CuSO₄ solution. Add the TBTA first, followed by the CuSO₄. Vortex briefly. The ligand prevents copper precipitation and accelerates the reaction.
-
Initiate Reaction: Add the CuSO₄/TBTA mixture to the protein/glycan solution.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The final concentrations should be approximately 1 mM CuSO₄, 1 mM TBTA, and 5 mM Sodium Ascorbate.
-
Incubation: Gently mix and incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by SDS-PAGE.
-
Purification: Remove excess reagents and purify the resulting glycoconjugate using SEC, dialysis, or another appropriate chromatography method.
-
Validation: Confirm successful conjugation via SDS-PAGE (observing a molecular weight shift) and Mass Spectrometry (confirming the mass of the final conjugate).
Data Summary for a Typical CuAAC Reaction:
| Parameter | Condition | Rationale |
| Protein Conc. | 1-5 mg/mL | Balances reaction kinetics with protein solubility. |
| Glycan Excess | 5-10 equivalents | Drives the reaction to completion. |
| Catalyst | 1 mM CuSO₄ / 1 mM TBTA | Effective catalytic concentration for most bioconjugations. |
| Reducing Agent | 5 mM Sodium Ascorbate | Ensures sufficient Cu(I) is available throughout the reaction. |
| Temperature | 25-37 °C | Mild conditions that preserve protein integrity. |
| Reaction Time | 1-4 hours | Typically sufficient for high conversion. |
Traceless Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a specifically engineered phosphine (a phosphinothioester) to form a stable amide bond.[6][21] A key advantage is that it is "traceless," meaning no atoms from the phosphine reagent remain in the final product, perfectly mimicking a native peptide bond.[6] This makes it an excellent alternative to Native Chemical Ligation (NCL) when a terminal cysteine residue is not available or desired at the ligation site.[6]
Causality Behind the Protocol:
-
Chemoselectivity: The reaction is highly specific between the azide and the phosphine, even in the presence of all other natural amino acid functional groups.[6][]
-
Mechanism: The reaction proceeds through an aza-ylide intermediate which rearranges to form the stable amide bond, occurring in high yields at room temperature in aqueous solvents.[6]
Caption: Simplified schematic of the Traceless Staudinger Ligation.
Oxime Ligation
Oxime ligation is a versatile and reliable bioorthogonal reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[23][24][25] This reaction does not require any metal catalysts, which can be advantageous when working with sensitive proteins that might be damaged by metal ions.[23][24] The reaction proceeds efficiently under mild, slightly acidic conditions and can be accelerated by catalysts like aniline.[17][23]
Causality Behind the Protocol:
-
High Chemoselectivity: The aminooxy and carbonyl groups are highly reactive towards each other but inert to most other functional groups found in biomolecules.[25]
-
Favorable pH: The reaction is typically fastest at a slightly acidic pH (around 4-5), which facilitates the dehydration step of the mechanism. However, it still proceeds at a reasonable rate under physiological conditions.[17]
-
Catalysis: Aniline acts as a nucleophilic catalyst, accelerating the rate-limiting dehydration step to significantly speed up the ligation.[24]
Protocol: Aniline-Catalyzed Oxime Ligation
This protocol details the conjugation of an aldehyde-modified protein with an aminooxy-functionalized glycan.
Materials:
-
Aldehyde-modified protein (generated via periodate oxidation of a serine residue or other methods)
-
Aminooxy-functionalized glycan
-
Reaction Buffer: 100 mM Sodium Phosphate or Acetate buffer, pH 6.0 (Aniline catalysis is effective across a range of pH 5-7)
-
Aniline stock solution (e.g., 200 mM in water or buffer)
-
Purification and analytical tools as described for CuAAC
Procedure:
-
Reactant Preparation: Dissolve the aldehyde-modified protein (e.g., to 1 mg/mL) and the aminooxy-glycan (10-20 molar equivalents) in the Reaction Buffer.
-
Add Catalyst: Add the aniline stock solution to the protein/glycan mixture to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction is typically slower than CuAAC but highly specific.
-
Purification & Validation: Purify and validate the final glycoconjugate using the methods described previously (SEC, SDS-PAGE, Mass Spectrometry).
Section 3: Applications in Drug Development and Research
The ability to synthesize homogeneous glycoconjugates has profound implications for medicine and biology.
Therapeutic Glycoproteins and Antibody Drug Conjugates (ADCs)
Many blockbuster protein therapeutics, such as erythropoietin (EPO) and monoclonal antibodies (mAbs), are glycoproteins. Their attached glycans are critical for proper folding, stability, and function. Chemoenzymatic methods allow for "glycoengineering," where the native, heterogeneous glycans on a therapeutic protein can be remodeled to a single, optimized glycoform.[16][26] This can enhance therapeutic efficacy, for example, by improving antibody-dependent cell-mediated cytotoxicity (ADCC).[16]
Furthermore, bioorthogonal ligation techniques enable the creation of site-specific ADCs. By installing a bioorthogonal handle at a specific site on an antibody (often within the glycan), a cytotoxic drug can be attached with a precise drug-to-antibody ratio, leading to a more homogeneous and effective therapeutic.[16]
Conjugate Vaccines
Conjugate vaccines are a major success story in medicine. They work by covalently linking a bacterial capsular polysaccharide (a T-cell independent antigen) to a carrier protein, which transforms the weak polysaccharide into a powerful antigen that elicits a robust and long-lasting T-cell dependent immune response.[27][28][29] Chemical ligation methods are central to the manufacturing of these vaccines, which protect against diseases like Streptococcus pneumoniae and Neisseria meningitidis.[30][31] Modern methods even allow for the complete synthesis of these complex vaccines within engineered bacterial cells.[28][32]
Glycan Arrays for High-Throughput Screening
Glycan arrays are powerful tools for studying carbohydrate-protein interactions on a large scale.[2][3] They consist of a library of different glycans immobilized on a surface, such as a glass slide.[33] These arrays can be used to:
-
Profile the binding specificity of lectins and antibodies.[34]
-
Identify the glycan receptors for viruses and bacteria.[2]
-
Screen serum from patients to discover disease-specific antibody biomarkers.[34]
The fabrication of these arrays relies on the efficient and specific attachment of functionalized glycans to a reactive surface, a process often mediated by the ligation chemistries described in this guide.[3]
Caption: General workflow for fabricating and using a glycan microarray.
Conclusion and Future Outlook
The field of glycoconjugate synthesis is dynamic and continually evolving. Advances in chemoenzymatic strategies and the development of new bioorthogonal reactions are expanding the chemical biology toolbox.[24] These tools are enabling researchers to construct increasingly complex and precisely defined glycoconjugates. This capability is not merely an academic exercise; it is fundamental to advancing our understanding of glycosylation's role in health and disease and is actively driving the development of innovative vaccines, targeted therapeutics, and powerful diagnostic platforms.[4][27][35] The continued synergy of chemistry and biology promises to unlock even greater potential in the application of synthetic glycoconjugates to solve critical challenges in medicine and life sciences.
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role in the synthesis of mannose-containing derivatives
Application Notes & Protocols
Topic: The Role and Synthesis of Mannose-Containing Derivatives for Biomedical Research and Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in myriad biological processes, from protein glycosylation to pathogen recognition. Its derivatives are central to the development of novel therapeutics, including targeted drug delivery systems, anti-infective agents, and vaccines.[1][2][3] The strategic presentation of mannose on nanoparticles, proteins, or small molecules can exploit the high expression of mannose-binding lectins (like the Mannose Receptor, CD206) on immune cells such as macrophages and dendritic cells, facilitating targeted uptake.[3][4][5] However, the synthesis of structurally defined mannose-containing derivatives is a significant challenge in carbohydrate chemistry, primarily due to the difficulty in controlling the stereochemical outcome of glycosylation reactions. This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and the critical thinking behind methodological choices for researchers aiming to harness the potential of mannosylated compounds.
Strategic Decisions in Mannoside Synthesis: A Logic Flow
The synthesis of a target mannose-containing molecule requires a strategic choice between chemical, enzymatic, and combined chemoenzymatic approaches. The decision is dictated by the complexity of the target, the required scale, stereochemical purity, and available resources.
-
Chemical Synthesis offers unparalleled versatility for creating unnatural linkages and incorporating non-native functionalities. However, it often requires extensive use of protecting groups and can struggle with stereoselectivity, particularly for the challenging β-mannosidic linkage.[6][7][8]
-
Enzymatic Synthesis utilizes glycosyltransferases or glycosidases to form glycosidic bonds with absolute regio- and stereoselectivity, obviating the need for protecting groups.[9][10] Its main limitation is the substrate specificity of the enzymes and the cost or availability of the required biocatalysts and nucleotide-sugar donors.
-
Chemoenzymatic Synthesis merges the strengths of both approaches. A core structure is often built using robust chemical methods, followed by enzymatic modifications to elaborate the glycan structure with high precision.[11][12][13][14] This is particularly powerful for synthesizing complex oligosaccharides like high-mannose N-glycans.[11][15]
Figure 1: Decision workflow for selecting a synthetic strategy for mannose derivatives.
Part I: Chemical Synthesis of Mannosides
Chemical glycosylation remains the most versatile method for generating mannosides, but it is fraught with challenges. The primary obstacle is controlling the anomeric stereoselectivity to form either the α- or β-glycosidic linkage. While the α-linkage is often favored due to the anomeric effect, the synthesis of the 1,2-cis β-mannosidic linkage is notoriously difficult because it is disfavored by both the anomeric effect and steric hindrance from the axial substituent at the C-2 position.[6][8]
Key Concepts in Chemical Mannosylation
-
Glycosyl Donors: A mannose monosaccharide modified at the anomeric carbon with a good leaving group (e.g., trichloroacetimidate, thioglycoside, halide).
-
Protecting Groups: Temporary modifications of hydroxyl groups to prevent unwanted side reactions and to influence the reactivity and stereochemical outcome of the glycosylation. The choice of protecting group is critical.[16][17]
-
Glycosyl Acceptor: The molecule (e.g., an alcohol, another sugar) that will be glycosylated.
-
Activator/Promoter: A reagent that activates the leaving group on the donor, facilitating the formation of the glycosidic bond.[7]
| Protecting Group | Abbreviation | Typical Application / Rationale | Removal Conditions |
| Acetyl | Ac | Participating group at C-2 to favor α-glycosylation; generally stable. | Basic hydrolysis (e.g., NaOMe/MeOH) |
| Benzoyl | Bz | Similar to acetyl but more robust; can influence reactivity electronically. | Basic hydrolysis (e.g., NaOMe/MeOH) |
| Benzyl | Bn | Non-participating; stable to a wide range of conditions. Used when C-2 participation is undesired. | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Benzylidene Acetal | Protects C-4 and C-6 hydroxyls simultaneously, locking the ring conformation. | Acidic hydrolysis (e.g., aq. AcOH) | |
| Silyl Ethers (TBDMS, TIPS) | TBDMS, TIPS | Tuneable stability for selective deprotection strategies.[18] | Fluoride sources (e.g., TBAF) |
Table 1: Common protecting groups used in mannose synthesis and their strategic application.
Protocol 1: Stereoselective Chemical β-Mannosylation
This protocol describes a modern approach to synthesizing a challenging β-mannoside, leveraging a specific protecting group strategy and activator system. The rationale is to create a highly reactive α-glycosyl intermediate that undergoes an SN2-type reaction with the acceptor.[6][19]
Objective: To synthesize a β-mannoside using a one-pot chlorination-iodination-glycosylation sequence from a mannosyl hemiacetal.[6]
Causality Behind Choices:
-
Starting Material: A 4,6-O-benzylidene protected mannosyl hemiacetal is used. The benzylidene group locks the pyranose ring in a stable chair conformation.
-
Activator System: The combination of oxalyl chloride, a phosphine oxide, and lithium iodide (LiI) is key. Oxalyl chloride converts the hemiacetal to an α-chloride, which is then converted in situ to a more reactive α-iodide by LiI. LiI also serves to promote the final SN2-like displacement by the alcohol acceptor, ensuring high β-selectivity.[6]
-
Conditions: The reaction is run at low temperatures to control the reactivity of the intermediates and under an inert atmosphere to prevent quenching by moisture.
Figure 2: High-level schematic of the one-pot β-mannosylation reaction.
Materials & Reagents:
-
2,3-di-O-benzyl-4,6-O-benzylidene-D-mannopyranose (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., 6-chlorohexanol)
-
Oxalyl Chloride ((COCl)₂)
-
Triphenylphosphine oxide (Ph₃P=O)
-
Lithium Iodide (LiI)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: Dry all glassware thoroughly. To a solution of the mannosyl donor (1.0 eq) and triphenylphosphine oxide (1.1 eq) in anhydrous DCM under argon, add oxalyl chloride (1.1 eq) dropwise at 0 °C.
-
Chloride Formation: Stir the reaction mixture at room temperature for 30 minutes. The formation of the glycosyl chloride intermediate occurs.
-
Iodide Formation & Glycosylation: Cool the mixture to -78 °C. Add a solution of the glycosyl acceptor (1.5 eq) and lithium iodide (3.0 eq) in anhydrous DCM.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-mannoside.
-
Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The β-configuration is typically confirmed by a small anomeric proton coupling constant (JH1,H2 < 2 Hz).
Part II: Enzymatic & Chemoenzymatic Synthesis
For the synthesis of complex, biologically relevant oligosaccharides, such as the high-mannose type N-glycans found on viral envelope proteins, a purely chemical approach can be exceedingly difficult and low-yielding.[15] Chemoenzymatic strategies provide a powerful alternative, leveraging enzymes for key bond-forming or trimming steps.[11][14][20]
A common and effective chemoenzymatic strategy is the "top-down" approach. This involves starting with a readily available, larger glycan (e.g., Man₉GlcNAc₂Asn isolated from soybean flour or sialoglycopeptides from egg yolk) and using specific exoglycosidases (enzymes that cleave terminal sugars) to trim it down to the desired smaller structure.[11]
Protocol 2: Chemoenzymatic Synthesis of a Man₄GlcNAc₂Asn-Fmoc Derivative
This protocol demonstrates the top-down synthesis of a smaller high-mannose glycan from a larger, readily available precursor, Man₅GlcNAc₂Asn-Fmoc.[11]
Objective: To selectively remove a terminal α-1,2/3-linked mannose residue from a Man₅ precursor using a specific α-mannosidase.
Causality Behind Choices:
-
Starting Material: A chemically prepared or isolated Man₅GlcNAc₂Asn precursor, tagged with an Fmoc group for easier purification and handling via Reverse-Phase HPLC.[11]
-
Enzyme: α-1,2/3-Mannosidase is chosen for its specific ability to cleave α-1,2 and α-1,3 mannosidic linkages while leaving α-1,6 linkages intact. This enzymatic specificity is the cornerstone of the strategy, avoiding complex protecting group chemistry.
-
Buffer System: A sodium citrate buffer at pH 6.0 containing CaCl₂ is used, as these are the optimal conditions for the activity and stability of the chosen mannosidase.[11]
Figure 3: Workflow for the enzymatic trimming of a high-mannose glycan.
Materials & Reagents:
-
Man₅GlcNAc₂Asn-Fmoc precursor (e.g., 10 mg)
-
α-1,2/3-Mannosidase (e.g., from Jack Beans)
-
Sodium Citrate Buffer (50 mM, pH 6.0)
-
Calcium Chloride (CaCl₂) solution (to a final concentration of 10 mM)
-
High-Purity Water
-
Reverse-Phase HPLC (RP-HPLC) system for purification
Step-by-Step Methodology:
-
Dissolution: Dissolve the Man₅GlcNAc₂Asn-Fmoc precursor (e.g., 10 mg, 6.37 µmol) in the sodium citrate buffer containing 10 mM CaCl₂.[11]
-
Enzymatic Reaction: Add the α-1,2/3-mannosidase to the solution. The amount of enzyme will depend on its activity units and should be optimized.
-
Incubation: Incubate the reaction mixture at 37 °C.
-
Monitoring: Periodically take small aliquots of the reaction mixture to monitor the conversion of the Man₅ precursor to the Man₄ product. This is typically done using High-Performance Anion-Exchange Chromatography (HPAEC-PAD) or Electrospray Ionization Mass Spectrometry (ESI-MS).[11] The reaction is complete when the starting material is no longer detected.
-
Termination & Purification: Once the reaction is complete (typically overnight), terminate it by heating or by adding a denaturing solvent. The target Man₄ product is then purified from the enzyme and buffer components using RP-HPLC.[11]
-
Characterization: The purified product's identity and purity are confirmed by ESI-MS and NMR spectroscopy.
Part III: Post-Synthesis Conjugation for Application
Synthesized mannose derivatives are rarely the final product. To be used in drug delivery or vaccine development, they must be conjugated to a larger scaffold, such as a nanoparticle, liposome, or protein.[1][4][5] "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and orthogonal reaction perfect for this purpose.
Protocol 3: Conjugation of an Azide-Modified Mannoside via Click Chemistry
Objective: To covalently link an azide-functionalized mannoside to an alkyne-functionalized scaffold (e.g., a liposome or polymer).
Materials & Reagents:
-
Azide-functionalized mannoside (prepared chemically)
-
Alkyne-functionalized scaffold
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))
-
Solvent (e.g., a mixture of water and t-butanol)
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne-functionalized scaffold and the azide-modified mannoside in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate in water. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. If using, the TBTA ligand can be pre-mixed with the CuSO₄.
-
Click Reaction: Add the catalyst solution to the mixture of the alkyne and azide components.
-
Incubation: Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Purification: Once the reaction is complete, the mannosylated scaffold is purified to remove residual copper catalyst, unreacted mannoside, and other reagents. This is typically done by dialysis, size exclusion chromatography, or precipitation, depending on the nature of the scaffold.
-
Verification: Confirm successful conjugation using techniques appropriate for the scaffold, such as NMR, IR spectroscopy (disappearance of azide/alkyne signals), or mass spectrometry.
References
-
Wang, Y., et al. (2019). Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis. National Institutes of Health. Available at: [Link]
-
Unverzagt, C., et al. (1997). Chemoenzymatic synthesis of the branched oligosaccharides which correspond to the core structures of N-linked sugar chains. Carbohydrate Research. Available at: [Link]
-
Kierulf, A., et al. (2024). Mannose Derivatives as Anti-Infective Agents. MDPI. Available at: [Link]
-
Gupta, A., & Gupta, G. (2022). Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine. Journal of Nanoparticle Research. Available at: [Link]
-
Li, Y., et al. (2023). Mannose-Functionalized Nanoscaffolds for Targeted Delivery in Biomedical Applications. Pharmaceutics. Available at: [Link]
-
Miller, M. J., et al. (2022). Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2024). Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform. Reaction Chemistry & Engineering. Available at: [Link]
-
Pongener, I., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science. Available at: [Link]
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Synthesis of modified D-mannose core derivatives and their impact on GH38 α-mannosidases. (n.d.). Semantic Scholar. Available at: [Link]
-
Wang, C-C., et al. (2013). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. Available at: [Link]
-
Irache, J. M., et al. (2016). Mannose-targeted systems for the delivery of therapeutics. Expert Opinion on Drug Delivery. Available at: [Link]
-
Synthesis of beta-mannoside and beta-mannosamine. (n.d.). ResearchGate. Available at: [Link]
-
Gaber, T., et al. (2024). Mannose Ligands for Mannose Receptor Targeting. International Journal of Molecular Sciences. Available at: [Link]
-
Shivatare, S. S., & Demchenko, A. V. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gabrielli, L., et al. (2018). Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development. Molecules. Available at: [Link]
-
Fallacara, A. L., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega. Available at: [Link]
-
Jana, U., et al. (2021). Prebiotic mannooligosaccharides: Synthesis, characterization and bioactive properties. Bioorganic Chemistry. Available at: [Link]
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Zhang, X., et al. (2022). Enzymatic and chemoenzymatic synthesis of human milk oligosaccharides and derivatives. Carbohydrate Polymers. Available at: [Link]
-
Synthesis and general structure of mannose‐ (32.1–39) and.... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of beta-mannoside and beta-mannosamine. (n.d.). ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2015). Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation. The Journal of Organic Chemistry. Available at: [Link]
-
Volbeda, A.G. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]
-
Gold, M. H., & Hahn, H. J. (1976). Role of mannosyl lipid intermediate in the synthesis of Neurospora crassa glycoproteins. Biochemistry. Available at: [Link]
-
Hanson, S., et al. (2004). Chemoenzymatic Synthesis of Oligosaccharides and Glycoproteins. Trends in Biochemical Sciences. Available at: [Link]
-
Sun, L., et al. (2022). Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans. Frontiers in Chemistry. Available at: [Link]
-
Roffe, M., et al. (2021). Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sheikh, M.O., et al. (2017). Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. Molecules. Available at: [Link]
-
Sharma, V., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry. Available at: [Link]
-
Manya, H., & Endo, T. (2017). Mammalian O-mannosyl glycans: Biochemistry and glycopathology. Journal of Biochemistry. Available at: [Link]
-
Fallacara, A. L., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega. Available at: [Link]
-
Sainvitu, P., et al. (2011). Towards the synthesis of mannose derivatives of phenolics antioxidant. ORBi. Available at: [Link]
-
Day, C. J., et al. (2021). Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications. Molecules. Available at: [Link]
-
Lussier, M., et al. (1999). Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, N., & Gao, X. D. (2022). Alg mannosyltransferases: From functional and structural analyses to the lipid-linked oligosaccharide pathway reconstitution. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (n.d.). ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Glycosylation with Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Welcome to the technical support center for glycosylation reactions utilizing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of glycosidic bond formation with this versatile, yet often challenging, glycosyl donor. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Nuances of Mannosylation with a Perbenzylated Donor
This compound is a popular glycosyl donor due to the stability of the benzyl protecting groups under a wide range of reaction conditions and their facile removal by catalytic hydrogenation.[1] However, achieving high yields and, critically, the desired stereoselectivity (α or β) can be elusive. The non-participating nature of the 2-O-benzyl group means that neighboring group participation, a reliable strategy for achieving 1,2-trans glycosides, is absent.[2] This places a greater emphasis on the careful control of reaction conditions and a deep understanding of the underlying mechanistic pathways to favor the desired product.
This guide is structured in a question-and-answer format to directly address the common challenges encountered during glycosylation with this donor.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My glycosylation yield is consistently low. What are the primary factors I should investigate?
Low yields in glycosylation reactions with this compound can stem from several sources. A systematic approach to troubleshooting is essential.
1. Purity of Starting Materials:
-
Glycosyl Donor: Ensure the donor is pure and free of any residual starting materials or byproducts from its synthesis. An impure donor can introduce unknown side reactions.
-
Glycosyl Acceptor: The nucleophilicity of the acceptor alcohol is a major factor.[3] Ensure the acceptor is pure and dry. The presence of water is a common cause of low yields as it can compete with the acceptor for the activated donor, leading to hydrolysis.
-
Solvent and Reagents: All solvents must be anhydrous, and reagents should be of the highest purity.
2. Reaction Conditions:
-
Temperature: Glycosylation reactions are highly sensitive to temperature.[4] It is often recommended to conduct these reactions at a single, controlled low temperature to favor a more SN2-like mechanism, which can enhance stereoselectivity and reduce side reactions.[3][5] A gradual increase in temperature can lead to a shift towards an SN1-like mechanism, which is often less selective.[5]
-
Concentration: The concentration of reactants can influence the reaction rate and selectivity. Whenever possible, it is advisable to conduct glycosylation reactions under pseudo-first-order conditions in the acceptor to minimize changes in its concentration throughout the reaction.[3]
3. Activator/Promoter System:
-
The choice of activator is critical and is highly dependent on the leaving group at the anomeric position of your donor (e.g., thioglycoside, trichloroacetimidate). For thioglycosides, common activators include N-iodosuccinimide (NIS)/triflic acid (TfOH) or silver triflate (AgOTf). For trichloroacetimidates, trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) are frequently used.[2][6] An inappropriate or suboptimal activator system can lead to incomplete activation of the donor or decomposition.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low glycosylation yields.
FAQ 2: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity?
Achieving high stereoselectivity with a 2-O-benzyl mannoside donor is a significant challenge. The outcome is a delicate balance of multiple factors.
Understanding the Mechanistic Landscape:
Glycosylation reactions can proceed through a continuum of mechanisms, from SN2 (inversion of stereochemistry) to SN1 (formation of an oxocarbenium ion intermediate, leading to potential mixtures). With a non-participating 2-O-benzyl group, direct SN2 attack on an α-donor would lead to the β-anomer, while an SN1 pathway can lead to both.
Strategies for Improving α-Selectivity (1,2-cis):
-
Solvent Effects: The use of ethereal solvents like diethyl ether or dioxane can sometimes promote the formation of the α-anomer.
-
Promoter Choice: Certain promoter systems are known to favor α-glycosylation. For thioglycosides, combinations like iodonium dicollidine perchlorate (IDCP) have been used.[7]
-
Bulky Protecting Groups: Introducing bulky protecting groups at the C-6 position of the donor can sterically hinder the β-face, favoring attack from the α-face.[7]
Strategies for Improving β-Selectivity (1,2-trans):
-
The 4,6-O-Benzylidene Acetal Strategy: This is a well-established method for promoting β-mannosylation. The rigid benzylidene ring is thought to lock the pyranose ring in a conformation that favors the formation of an α-glycosyl triflate intermediate, which then undergoes an SN2-like displacement by the acceptor to give the β-product.[8][9]
-
Pre-activation Protocols: Pre-activating the donor at a low temperature before the addition of the acceptor can favor the formation of a reactive intermediate that is predisposed to β-selective attack.[9]
Impact of Reaction Parameters on Stereoselectivity:
| Parameter | To Favor α-Anomer (1,2-cis) | To Favor β-Anomer (1,2-trans) | Rationale |
| Protecting Group | Non-participating at C2 (e.g., Benzyl) | 4,6-O-benzylidene acetal | The benzylidene group conformationally biases the reaction towards β-selectivity.[8] |
| Solvent | Ethereal solvents (e.g., Diethyl ether) | Dichloromethane, Acetonitrile | Solvent polarity and coordinating ability can influence the stability of reaction intermediates. |
| Temperature | Low and constant | Low and constant | Lower temperatures generally favor more ordered, SN2-like transition states.[3][5] |
| Activator/Promoter | IDCP, NIS/TfOH | Pre-activation with BSP/Tf2O | The choice of activator can significantly influence the nature of the reactive intermediate formed.[7][9][10] |
FAQ 3: I am observing significant formation of a glycal byproduct. What causes this and how can I prevent it?
The formation of a glycal (an unsaturated sugar derivative) is a common side reaction, particularly with highly reactive (armed) donors like this compound.
Mechanism of Glycal Formation:
Glycal formation occurs through an elimination reaction, where a proton is abstracted from C2 and the leaving group at C1 is eliminated. This is often promoted by strong Lewis acids or bases and can be more prevalent at higher temperatures.
Preventative Measures:
-
Use a Hindered, Non-nucleophilic Base: If a base is required in your reaction, consider using a sterically hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine (DTBP) or 2,4,6-tri-tert-butylpyrimidine (TTBP).[10] These bases can scavenge acidic byproducts without promoting elimination.
-
Lower the Reaction Temperature: As with other side reactions, conducting the reaction at the lowest practical temperature can significantly reduce the rate of elimination.[4]
-
Optimize Activator Stoichiometry: Using an excess of a strong Lewis acidic activator can promote glycal formation. Carefully titrate the amount of activator to find the optimal balance between donor activation and side reactions.
-
Consider a "Disarmed" Donor: If glycal formation is persistent, you may need to consider a donor with more electron-withdrawing protecting groups (e.g., acetyl or benzoyl) at other positions to reduce the overall reactivity (disarm the donor).[11] However, this will require a different synthetic strategy.
Reaction Pathway Visualization:
Caption: Competing pathways in a glycosylation reaction.
Experimental Protocols
General Protocol for Glycosylation with a Thioglycoside Donor
This protocol is a starting point and should be optimized for your specific donor and acceptor.
-
Preparation:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours.
-
Add freshly activated 4 Å molecular sieves to a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Add the glycosyl donor and acceptor to the flask, followed by anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C).
-
In a separate flask, prepare a solution of the activator (e.g., NIS and a catalytic amount of TfOH) in anhydrous DCM.
-
Add the activator solution dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Filter through Celite to remove molecular sieves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry - ACS Publications. [Link]
-
Protecting groups: Effects on reactivity, glycosylation specificity and coupling efficiency. ResearchGate. [Link]
-
Guidelines for O-Glycoside Formation from First Principles. PubMed Central. [Link]
-
Guidelines for O-Glycoside Formation from First Principles. ACS Central Science. [Link]
-
Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. PubMed Central. [Link]
-
Optimization of the glycosylation conditions. ResearchGate. [Link]
-
Chemical O‐Glycosylations: An Overview. PubMed Central. [Link]
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. ResearchGate. [Link]
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. [Link]
-
Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. National Institutes of Health. [Link]
-
β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. Royal Society of Chemistry. [Link]
-
Stereoselective Synthesis of 1,2-cis-Glycosides. Glycoforum. [Link]
-
Influence of O6 in mannosylations using benzylidene protected donors: stereoelectronic or conformational effects? PubMed. [Link]
-
Pre-activation Based Stereoselective Glycosylations. PubMed Central. [Link]
-
4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. National Institutes of Health. [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. Freie Universität Berlin. [Link]
-
Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Royal Society of Chemistry. [Link]
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Technical Support Center: Synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Introduction
Welcome to the technical support guide for the synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. This molecule is a crucial building block in synthetic carbohydrate chemistry, frequently used in the assembly of complex oligosaccharides and glycoconjugates for drug discovery and glycobiology research. Its synthesis, while conceptually straightforward, presents several distinct challenges that can impact yield, purity, and stereochemical outcome.
This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights into common experimental hurdles, structured in a question-and-answer format to directly address issues you may encounter. We will delve into the causality behind protocol choices, focusing on achieving high regioselectivity and anomeric control.
Synthetic Overview: A Regioselective Pathway
The synthesis of α-mannosides is notoriously challenging due to the stereochemical arrangement of the hydroxyl groups. Specifically, the axial C2-hydroxyl group disfavors participation from C2 protecting groups, making stereocontrol at the anomeric center difficult. A robust and efficient pathway leverages an organotin-mediated approach to achieve high regioselectivity in the benzylation steps, bypassing more cumbersome protection-deprotection sequences.
Caption: A streamlined two-step synthesis of the target compound from D-Mannose.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My initial glycosylation of D-mannose with benzyl alcohol results in low yields and a mixture of α and β anomers. How can I improve the yield and selectivity for the α-anomer?
A1: This is a classic challenge in glycosylation. The formation of a thermodynamic mixture of anomers is common, but you can favor the kinetic α-product with careful control of conditions.
-
The "Why": The direct Fischer glycosylation of mannose with benzyl alcohol under acidic conditions (e.g., generated from acetyl chloride) proceeds via an oxocarbenium ion intermediate.[1] The α-anomer is kinetically favored due to the anomeric effect , where the axial C1-O bond is stabilized by the stereoelectronic overlap with the lone pairs of the ring oxygen. However, given enough time and energy, the reaction can equilibrate to the more sterically stable equatorial β-anomer.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated intermediates and consume your acid catalyst.[2][3] Ensure your benzyl alcohol is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Control Reaction Time and Temperature: Over-extending the reaction time or using excessive heat can promote anomerization to the β-product. A typical condition is 50°C for 2-3 hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum α-product formation before significant degradation or anomerization occurs.
-
Catalyst Choice: Acetyl chloride in benzyl alcohol in situ generates a controlled amount of HCl, which is an effective catalyst. Using strong, non-volatile acids can be harder to control and may lead to charring.
-
Purification Strategy: The α and β anomers can often be separated by flash column chromatography. However, a more effective method is to crystallize the desired α-anomer directly from the crude mixture after removing the excess benzyl alcohol under high vacuum.[4] Tituration with a solvent like ethyl acetate or a mixture of diethyl ether and hexanes can induce precipitation of the product.
-
Q2: I am struggling with regioselectivity. Standard benzylation with NaH and BnBr results in a complex mixture of partially and fully benzylated products. How can I selectively target the 2, 3, and 4 positions?
A2: This is the most significant challenge in this synthesis. A "brute force" benzylation of the four available hydroxyl groups (C2, C3, C4, C6) is unselective.[5] The key is to use an organotin-mediated approach to selectively activate the C2 and C3 hydroxyls.
-
The "Why": The use of dibutyltin oxide (Bu₂SnO) is a powerful technique for regioselective functionalization of diols.[6][7] When refluxed with Benzyl α-D-mannopyranoside in methanol, Bu₂SnO reacts with the cis-diol at the C2 and C3 positions to form a five-membered stannylene acetal . This intermediate selectively enhances the nucleophilicity of the C3 oxygen and, to a lesser extent, the C2 oxygen. Subsequent addition of an alkylating agent like benzyl bromide (BnBr) will preferentially react at these positions. The C4-OH is then benzylated in the same pot, while the C6-OH remains largely unreacted under controlled conditions.
-
Key Mechanistic Insight: The regioselectivity arises from the specific coordination within the tin intermediate. The stannylene acetal formation is most favorable with cis-equatorial-axial diols, as found at C2/C3 of α-D-mannopyranosides.[7] This makes the tin-based method exceptionally well-suited for the mannose scaffold.
-
Recommended Protocol: A one-pot procedure is highly effective. First, form the stannylene acetal with Bu₂SnO. Then, add benzyl bromide along with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or iodide (TBAI) to facilitate the benzylation.[8] This avoids the need for isolating the tin intermediate.
Q3: My tin-mediated benzylation is sluggish, and the final product yield is low. What are the critical parameters to ensure a complete reaction?
A3: While powerful, the organotin-mediated reaction requires careful attention to detail.
-
Troubleshooting Steps:
-
Efficient Stannylene Acetal Formation: The initial reaction with Bu₂SnO is a dehydration reaction. It is crucial to remove the water formed. Refluxing in methanol followed by evaporation to dryness in vacuo is essential to drive the equilibrium towards the acetal. Repeating this process (co-evaporation with methanol or toluene) two to three times can significantly improve results.
-
Reagent Quality and Stoichiometry:
-
Dibutyltin Oxide: Use high-purity Bu₂SnO. It should be a fine, white powder.
-
Benzyl Bromide: Use freshly distilled or recently purchased BnBr. Old bottles can contain hydrobromic acid and other impurities that quench the reaction. Use a sufficient excess (typically 3.5-4.0 equivalents) to drive the reaction to completion.
-
-
Solvent Choice: While the acetal formation is done in methanol, the subsequent benzylation is typically performed in a non-polar, aprotic solvent like toluene or DMF at elevated temperatures (80-100 °C).
-
Phase-Transfer Catalyst: The use of TBAB or TBAI is critical. It acts as a bromide shuttle and enhances the reactivity of the benzylating agent.[8] Ensure it is anhydrous.
-
Q4: Purification is a major bottleneck. The crude product is a thick oil that is difficult to handle and streaks badly on silica gel columns. How can I improve the purification?
A4: This is a common issue with perbenzylated sugars due to their greasy nature and the presence of structurally similar side products.
-
The "Why": The main impurities are excess benzyl bromide, benzyl alcohol (from hydrolysis of BnBr), and dibenzyl ether (formed from the self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alkoxide). These compounds have polarities similar to the product and tend to co-elute.
-
Purification Best Practices:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is vital. Quench the reaction with saturated NaHCO₃ solution. Wash the organic layer sequentially with water and brine to remove salts and water-soluble impurities.
-
Removal of Benzyl Alcohol/Ether: These impurities can often be removed or significantly reduced by distillation under high vacuum prior to chromatography.
-
Chromatography Technique:
-
Solvent System: A shallow gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a very low polarity (e.g., 2-5% EtOAc) and slowly increase the polarity (e.g., up to 20-25% EtOAc).
-
Dry Loading: Instead of dissolving the crude oil in a minimal amount of solvent and loading it directly onto the column (wet loading), adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and carefully add this to the top of your column. This technique results in much sharper bands and better separation.
-
Add Triethylamine: Adding a small amount of triethylamine (~0.1-0.5%) to your eluent can sometimes improve peak shape by deactivating acidic sites on the silica gel.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzyl α-D-mannopyranoside
| Reagent | M.W. | Amount | Moles | Equivalents |
| D-Mannose | 180.16 | 10.0 g | 55.5 mmol | 1.0 |
| Benzyl Alcohol | 108.14 | 80 mL | - | Solvent |
| Acetyl Chloride | 78.50 | 4.0 mL | 56.3 mmol | ~1.0 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, add D-mannose (10.0 g, 55.5 mmol) and benzyl alcohol (80 mL).
-
Stir the suspension at room temperature. Slowly add acetyl chloride (4.0 mL) dropwise over 5 minutes. The mixture will warm slightly, and the solids will begin to dissolve.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1, staining with ceric ammonium molybdate).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the excess benzyl alcohol under high vacuum (at ~75 °C) to obtain a thick, pale-yellow syrup.
-
To the residue, add ethyl acetate (~50 mL) and stir vigorously or sonicate. A white precipitate should form.
-
Collect the precipitate by filtration, wash thoroughly with fresh ethyl acetate, and dry under vacuum to yield Benzyl α-D-mannopyranoside as a white solid.[4] (Typical yield: 80-85%).
Protocol 2: One-Pot Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Equivalents |
| Benzyl α-D-mannopyranoside | 270.28 | 5.0 g | 18.5 mmol | 1.0 |
| Dibutyltin Oxide (Bu₂SnO) | 248.94 | 4.8 g | 19.4 mmol | 1.05 |
| Benzyl Bromide (BnBr) | 171.04 | 9.5 g (6.6 mL) | 55.5 mmol | 3.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 6.0 g | 18.6 mmol | 1.0 |
| Methanol | - | 100 mL | - | Solvent |
| Toluene | - | 100 mL | - | Solvent |
Procedure:
-
Add Benzyl α-D-mannopyranoside (5.0 g, 18.5 mmol) and dibutyltin oxide (4.8 g, 19.4 mmol) to a 500 mL round-bottom flask.
-
Add methanol (100 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. The solution should become clear.
-
Remove the solvent by rotary evaporation to obtain a white, glassy solid. Co-evaporate with toluene (2 x 50 mL) to ensure the removal of all water.
-
Place the flask under high vacuum for at least 1 hour.
-
Release the vacuum with nitrogen. Add anhydrous toluene (100 mL), tetrabutylammonium bromide (6.0 g, 18.6 mmol), and benzyl bromide (6.6 mL, 55.5 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours) under a nitrogen atmosphere.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution (100 mL).
-
Transfer the mixture to a separatory funnel, dilute with ethyl acetate (150 mL), and wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a viscous yellow oil.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 25% ethyl acetate in hexanes) to afford the title compound as a colorless oil. (Typical yield: 70-80%).
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete glycosylation with protected galactose. BenchChem.
- Gervay, J., & Hadd, M. J. (1997). Stannylene acetal-mediated solvent-free mechanochemical regioselective alkylation of galactosides and lactosides. Journal of Organic Chemistry.
- Lu, J., & Chen, G. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Tetrahedron Letters.
- Mukherjee, C., & Mandal, S. K. (1995). Anomeric selectivity during intramolecular mannosylation of succinyl bridged glycosides. Tetrahedron Letters.
- Li, W., & Wang, P. G. (2020). β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. Journal of the American Chemical Society.
- D'Elia, V., & Apparu, C. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Molecules.
- Lu, J., & Chen, G. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed.
- Wang, Y., & Zhang, J. (2011). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules.
- van der Vorm, S., & van der Marel, G. A. (2015). Regioselective modification of unprotected glycosides.
- Crich, D. (2011).
- Fraser-Reid, B., & Anilkumar, G. (1998). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Journal of the American Chemical Society.
- Li, T., et al. (2014). BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis. Bioorganic and Medicinal Chemistry, 22(3), 1139-1147.
- Grindley, T. B. (1991). Utilization of Sugars in Organic Synthesis. XXIV. Regioselective Monotosylation of Non-protected and Partially Protected Glycosides by the Dibutyltin Oxide Method.
- De la Mora-Rey, T., & Demchenko, A. V. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry.
- Jacobsen, E. N. (2017). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society.
- Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Hsu, C. H., & Lin, C. H. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry.
- Tsuda, Y., & Haque, M. E. (1987). Selective Deoxygenation via Regioselective Thioacylation of Non-protected Glycopyranosides by the Dibutyltin Oxide Method. Chemical and Pharmaceutical Bulletin.
- Hsieh, I. W., & Imperiali, B. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal.
Sources
- 1. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Glycosylation with Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Introduction
Welcome to the technical support guide for glycosylation reactions utilizing Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside as a glycosyl donor. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 1,2-cis-glycosidic linkages, particularly the challenging β-mannosidic bond. The stereoselective formation of β-mannosides is a significant hurdle in carbohydrate chemistry due to the steric hindrance at the β-face and the opposing anomeric effect.[1][2]
This guide provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and preventative measures. By understanding the underlying mechanisms and experimental nuances, you can optimize your reaction conditions to improve yields and stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during glycosylation with this compound.
Q1: My glycosylation reaction is producing a mixture of α and β anomers with low β-selectivity. What are the likely causes and how can I improve the stereochemical outcome?
A1: Achieving high β-selectivity in mannosylation is a known challenge.[1][2] The formation of α-glycosides is often favored due to the anomeric effect and steric hindrance on the β-face of the mannosyl donor.[2] Several factors can contribute to poor β-selectivity:
-
Reaction Mechanism: The glycosylation reaction can proceed through a spectrum of mechanisms, from SN1 to SN2.[3] An SN1-like pathway, involving a planar oxocarbenium ion intermediate, often leads to a mixture of anomers, with the thermodynamically more stable α-anomer being a major product. To favor the β-anomer, conditions promoting an SN2-like displacement are often necessary.
-
Protecting Groups: While your donor, this compound, has non-participating benzyl groups at C2, C3, and C4, other protecting groups can be employed to influence stereoselectivity.[4][5][6] For instance, conformation-constraining protecting groups like a 4,6-O-benzylidene acetal on the mannosyl donor can lock the pyranose ring in a conformation that favors axial attack of the nucleophile, leading to the β-glycoside.[1][5]
-
Activator/Promoter System: The choice of activator is critical.[7] Strong Lewis acids can promote the formation of the oxocarbenium ion, leading to poor selectivity. Milder activation conditions may favor an SN2-like pathway.
-
Solvent Effects: The solvent can influence the stability of intermediates and the transition state. Non-polar, non-coordinating solvents are often preferred to minimize stabilization of the oxocarbenium ion.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Employ a Pre-activation Protocol | Pre-activation of the donor at low temperatures can lead to the in-situ formation of a reactive intermediate, such as an α-glycosyl triflate, which can then undergo SN2-like displacement by the acceptor.[8] | Activate the donor with a promoter like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2,4,6-tri-tert-butylpyrimidine, TTBP) at low temperatures (-60 to -78 °C) before adding the acceptor.[8][9] |
| Utilize Conformationally Restricted Donors | Introducing a rigid protecting group, such as a 4,6-O-benzylidene acetal, can restrict the conformation of the pyranose ring, promoting the formation of the β-mannoside.[1][5] | Synthesize a modified donor with a 4,6-O-benzylidene group and compare its performance in the glycosylation reaction. |
| In-situ Anomerization | The use of certain additives can facilitate the in-situ anomerization of an initially formed α-intermediate to a more reactive β-intermediate, which can then lead to the α-product upon reaction. Conversely, specific conditions can favor the reaction of the α-intermediate to give the β-product. | While more commonly applied to glycosyl halides, exploring additives like tetrabutylammonium iodide (TBAI) could be investigated, although its effectiveness with benzyl glycosides is less established.[7] |
Q2: I am observing significant amounts of a byproduct that I suspect is a result of donor hydrolysis. How can I confirm this and prevent its formation?
A2: Hydrolysis of the activated glycosyl donor is a common side reaction, especially in the presence of trace amounts of water. This leads to the formation of the corresponding hemiacetal (2,3,4-Tri-O-benzyl-D-mannopyranose), reducing the overall yield of the desired glycoside.
Confirmation and Prevention:
-
Confirmation: The hydrolyzed donor can often be isolated by column chromatography and characterized by NMR spectroscopy and mass spectrometry. Its ¹H NMR spectrum will show characteristic signals for the anomeric protons of the α and β hemiacetals.
-
Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Solvents should be freshly distilled from appropriate drying agents. Use of molecular sieves (typically 4 Å) is crucial to sequester any residual moisture.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: My reaction is yielding a complex mixture of products, and I suspect orthoester formation. What is an orthoester in this context, and how can I minimize its formation?
A3: Orthoester formation is a potential side reaction, particularly when using donors with a participating group at the C2 position (e.g., an acetyl group).[10][11] However, even with non-participating groups like benzyl ethers, under certain conditions, rearrangement or reaction with other species can lead to orthoester-like structures. In the context of mannosylation, a 1,2-orthoester can form, leading to a stable byproduct that does not readily convert to the desired glycoside.[10]
Minimization Strategies:
-
Avoid Participating Groups: The use of this compound with its non-participating benzyl groups at C2 is a good starting point to avoid classical orthoester formation.
-
Control of Reaction Conditions: Orthoester formation can sometimes be favored under strongly acidic conditions or with prolonged reaction times.[11]
-
Use milder activators.
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid the formation of rearrangement byproducts.
-
-
Choice of Acceptor: Sterically hindered acceptors may be more prone to promoting orthoester formation as a side reaction.[11]
Q4: Besides anomerization and hydrolysis, what other side reactions should I be aware of?
A4: Several other side reactions can occur, depending on the specific reaction conditions and the nature of the glycosyl acceptor:
-
Elimination: The activated donor can undergo elimination to form a glycal, particularly under strongly basic or high-temperature conditions.
-
Rearrangement of Protecting Groups: Benzyl groups are generally stable, but under very harsh acidic conditions, they could potentially migrate or be cleaved.
-
Reaction with the Activator: The glycosyl acceptor or donor could react with the activator, leading to undesired byproducts.
General Preventative Measures:
-
Optimization of Stoichiometry: Carefully optimize the stoichiometry of the donor, acceptor, and activator. An excess of the acceptor is sometimes used to drive the reaction to completion.
-
Temperature Control: Glycosylation reactions are often highly sensitive to temperature. Maintaining a consistent and optimized temperature is crucial for reproducibility and minimizing side reactions.
-
Thorough Characterization: Always thoroughly characterize your products and byproducts using techniques like NMR, HRMS, and X-ray crystallography (if possible) to gain a complete understanding of your reaction's outcome.
Experimental Protocols & Diagrams
Protocol: General Procedure for Pre-activation Based Glycosylation
This protocol provides a starting point for a pre-activation based glycosylation to enhance β-selectivity.
-
Preparation:
-
Oven-dry all glassware and cool under a stream of dry argon or nitrogen.
-
Add freshly activated 4 Å molecular sieves to the reaction flask.
-
Prepare a solution of the this compound donor (1.0 equiv) and a non-nucleophilic base such as 2,4,6-tri-tert-butylpyrimidine (TTBP, 1.5 equiv) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.05 M.[9]
-
-
Pre-activation:
-
Glycosylation:
-
Quenching and Work-up:
-
Once the reaction is complete, quench it at low temperature by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired β-mannoside.
-
Diagrams
Glycosylation Reaction Pathway
Caption: General pathways in mannosylation.
Troubleshooting Flowchart for Low β-Selectivity
Caption: Decision tree for improving β-selectivity.
References
-
Adero, P. O., et al. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 6, 493. [Link]
-
Bennett, C. S., & Galan, M. C. (2018). Protecting groups in the stereoselective construction of glycosidic bonds. Chemical Society Reviews, 47(17), 6546-6566. [Link]
-
Crich, D. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of Chemical Research, 43(9), 1145-1155. [Link]
-
Crich, D., & Sun, S. (1996). A New Method for the Stereoselective Synthesis of β-Mannopyranosides. Journal of the American Chemical Society, 118(45), 11217-11223. [Link]
- Demchenko, A. V. (2008). Stereoselective Chemical Glycosylation.
-
Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
- Kulkarni, S. S., et al. (2018). Recent advances in glycosylation methods. Chemical Reviews, 118(17), 8025-8104.
-
Lu, J., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Tetrahedron Letters, 46(36), 6125-6128. [Link]
-
Muru, K., & Gauthier, C. (2021). Glycosylation and Protecting Group Strategies Towards the Synthesis of Saponins and Bacterial Oligosaccharides: A Personal Account. The Chemical Record, 21(5), 1156-1175. [Link]
-
Nigudkar, S. S., & Demchenko, A. V. (2015). Pre-activation Based Stereoselective Glycosylations. Journal of Carbohydrate Chemistry, 34(7), 377-414. [Link]
-
Perrie, J., et al. (2006). Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. Organic & Biomolecular Chemistry, 4(5), 842-845. [Link]
-
Pongener, I., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(30), 10264-10270. [Link]
-
Santana, A. G., et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society, 142(28), 12261-12271. [Link]
-
van der Vorm, S., et al. (2019). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. Beilstein Journal of Organic Chemistry, 15, 2456-2465. [Link]
-
Wikipedia. (2023). Chemical glycosylation. [Link]
-
Woerpel, K. A. (2012). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 134(32), 13264-13267. [Link]
Sources
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation and Protecting Group Strategies Towards the Synthesis of Saponins and Bacterial Oligosaccharides: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 8. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Welcome to the technical support center for the purification of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this critical mannoside building block.
I. Overview of Purification Challenges
The purification of this compound (Molecular Formula: C₃₄H₃₆O₆, Molecular Weight: 540.65 g/mol ) presents several common challenges stemming from its synthesis.[1] The benzylation of benzyl α-D-mannopyranoside is often incomplete, leading to a mixture of the desired product and partially benzylated intermediates. Furthermore, the formation of the β-anomer and the presence of reaction byproducts such as dibenzyl ether can complicate the purification process. This guide provides a systematic approach to identifying and resolving these issues.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My TLC plate shows multiple spots close to the product spot, making it difficult to assess purity.
Question: How can I improve the resolution of my TLC analysis to better distinguish between the product and impurities?
Answer:
Achieving good separation on a TLC plate is crucial for monitoring the reaction and guiding the purification strategy. Here’s how you can optimize your TLC protocol:
-
Solvent System Optimization: The polarity of the mobile phase is the most critical factor. For poly-O-benzylated sugars, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Recommended Starting Point: Hexane:Ethyl Acetate (4:1, v/v).
-
Troubleshooting: If the spots are clustered at the baseline, increase the polarity by adding more ethyl acetate (e.g., 3:1 or 2:1). If the spots are all near the solvent front, decrease the polarity by adding more hexane (e.g., 5:1 or 6:1).
-
Alternative Systems: For particularly challenging separations, consider a ternary solvent system. For instance, adding a small amount of a third solvent like dichloromethane or toluene can fine-tune the selectivity. A system of hexane/dichloromethane/ethyl acetate (2.0/2.5/0.25, v/v/v) has been shown to improve separation of similar compounds.
-
-
Visualization Techniques: Since benzyl-protected sugars are UV active due to the aromatic rings, UV light (254 nm) is the primary method of visualization.[2] However, for non-UV active impurities or for enhanced sensitivity, staining is recommended.
-
PMA (Phosphomolybdic Acid) Stain: This stain is excellent for visualizing a wide range of organic compounds, including those with hydroxyl groups (incompletely benzylated byproducts).
-
p-Anisaldehyde Stain: This stain reacts with carbohydrates to produce colored spots, which can help differentiate sugar-containing impurities from other byproducts.[3]
-
Issue 2: During column chromatography, I'm getting poor separation of my desired product from a closely eluting impurity.
Question: What are the likely identities of closely eluting impurities, and how can I improve my flash chromatography protocol to resolve them?
Answer:
The most common closely eluting impurities are likely incompletely benzylated mannosides (e.g., di-O-benzyl or tri-O-benzyl isomers) and potentially the β-anomer of the desired product.[4] Here’s a systematic approach to improving your flash chromatography:
-
Identify the Impurity (if possible):
-
Partially Benzylated Byproducts: These are more polar than the desired product and will have a lower Rf value on TLC.[4]
-
β-Anomer: The β-anomer may have a slightly different polarity and can sometimes be separated. HPLC analysis can be a powerful tool to confirm the presence of anomeric mixtures.[5]
-
Dibenzyl Ether: This common byproduct from the benzylation reaction is less polar than the desired product and will have a higher Rf value.
-
-
Optimize Flash Chromatography Conditions:
| Parameter | Recommendation | Rationale |
| Solvent System | Use a shallow gradient based on your optimized TLC conditions. Start with a mobile phase that gives your product an Rf of ~0.2-0.3. | A shallow gradient increases the resolution between closely eluting compounds. |
| Column Size & Packing | Use a longer, narrower column and ensure it is packed uniformly. | A longer column provides more theoretical plates, leading to better separation. Proper packing prevents channeling. |
| Loading Technique | Dry loading is highly recommended, especially if your crude product has low solubility in the initial mobile phase. | Dry loading involves adsorbing the crude material onto a small amount of silica gel and then loading the powder onto the column. This technique often leads to sharper bands and better separation. |
| Flow Rate | Use a slower flow rate. | A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, improving resolution. |
Recommended Flash Chromatography Protocol:
-
Prepare the Column: Pack a silica gel column with a slurry of silica in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
-
Dry Load the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: My purified product is an oil and won't crystallize, or the yield after recrystallization is very low.
Question: What are some effective recrystallization strategies for this compound?
Answer:
Obtaining a crystalline solid can be challenging, especially if residual impurities are present. Here are some strategies to induce crystallization and improve your yield:
-
Ensure High Purity: Before attempting recrystallization, ensure your product is of high purity (>95%) as determined by TLC and/or NMR. Oily impurities can significantly hinder crystallization. If necessary, re-purify a portion of your material by column chromatography.
-
Solvent Selection for Recrystallization: The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Single Solvent Systems: Hot ethanol is a common choice for recrystallizing protected sugars.
-
Two-Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often effective.
-
Recommended System: Dissolve the compound in a minimal amount of a hot good solvent like ethyl acetate or dichloromethane. Then, slowly add a poor solvent like hexane or petroleum ether until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly.
-
-
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the purified product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., hot ethanol or ethyl acetate/hexane).
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Undisturbed cooling is crucial for the formation of well-defined crystals.
-
Induce Crystallization (if necessary):
-
Seeding: Add a small seed crystal of the pure product to the solution.
-
Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod.
-
-
Further Cooling: Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The most common impurities include:
-
Incompletely benzylated mannosides: These are compounds where one or more of the hydroxyl groups have not been benzylated. They are more polar than the desired product.[4]
-
The β-anomer: Depending on the reaction conditions, the β-anomer of the product can be formed. It often has a slightly different polarity and can be challenging to separate.[5]
-
Dibenzyl ether: This byproduct is formed from the self-coupling of benzyl bromide in the presence of a base. It is less polar than the desired product.[4]
-
Residual benzyl alcohol: If not properly removed during the work-up, benzyl alcohol can remain as a polar impurity.
Q2: I am concerned about the stability of the benzyl ether groups on silica gel. Can they be cleaved during chromatography?
A2: Benzyl ethers are generally stable to the mildly acidic conditions of silica gel chromatography.[2] However, prolonged exposure to silica gel, especially if it is of lower quality or has a high acid content, can potentially lead to some degradation. To minimize this risk:
-
Use high-quality silica gel.
-
Do not let the compound sit on the column for an extended period.
-
If you are particularly concerned, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful method for structural confirmation. The chemical shifts and coupling constants of the anomeric proton and other key signals will confirm the identity and anomeric configuration. The absence of signals from impurities will confirm the purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
Optical Rotation: Measurement of the specific rotation can be compared to literature values to confirm the enantiomeric purity.
IV. Visual Diagrams
Caption: A typical workflow for the purification and analysis of this compound.
V. References
-
Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Thiemann, T., & Al Jasem, Y. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 18(1), 121.
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Lu, J., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. Retrieved January 16, 2026, from [Link]
-
Thiemann, T., & Al Jasem, Y. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Keden, N., & Seeberger, P. H. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 21(13), 5083–5087.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Ahmadipour, S., Miller, G. J., & Riedl, B. (2020). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. In Carbohydrate Chemistry (1st ed.). CRC Press.
-
TLC Solvent Selection for Separation. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
What is the best mobile phase to separate polyphenols on TLC plate?. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
For TLC chromatography how we select solvent system via hit and trial method?. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved January 16, 2026, from [Link]
-
Jones, W. P., & Kinghorn, A. D. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51411.
-
Wang, C. C., et al. (2010). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 15(11), 8123–8135.
Sources
overcoming steric hindrance in reactions with this compound
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and strategic insights to empower you to overcome these common synthetic hurdles. This center is structured to address your issues from foundational concepts to specific, actionable troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have about steric hindrance.
Q1: What is steric hindrance and how does it fundamentally impact my reaction?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups within a molecule obstructs a chemical reaction.[1][2] It arises from repulsive forces between overlapping electron clouds when atoms are forced into close proximity.[2] This obstruction increases the activation energy of the reaction, which can dramatically slow down the reaction rate or prevent it from occurring altogether.[1] In essence, bulky groups physically block the optimal trajectory for reagents to approach the reactive site, making bond formation difficult.[3][4]
Q2: My reaction with a bulky substrate is not proceeding. What are the first general parameters I should consider changing?
A2: When facing a stalled reaction due to suspected steric hindrance, systematically adjusting the reaction conditions is the first line of defense. Consider the following:
-
Increase Reaction Temperature: Supplying more thermal energy can help reacting molecules overcome the higher activation energy barrier imposed by steric repulsion.[1][5] Microwave irradiation is an effective method for rapid and controlled heating.[6]
-
Change the Solvent: Switching to a more polar aprotic solvent, like DMF or DMSO, can sometimes enhance the reactivity of your nucleophile and better solvate the transition state, potentially lowering the energy barrier.[5][6]
-
Increase Reaction Time or Concentration: For slow reactions, simply allowing more time for the desired transformation to occur or increasing the concentration of reactants can sometimes improve yields, though this may also increase the formation of side products.
Q3: How do I choose between a sterically hindered nucleophile versus a hindered electrophile? Which is generally easier to work with?
A3: Both scenarios present challenges, but the impact of steric hindrance is highly dependent on the reaction mechanism.
-
For SN2 reactions: Steric hindrance on the electrophile is far more detrimental. The mechanism requires a backside attack at a specific angle, which is easily blocked by bulky substituents on the electrophilic carbon.[7] A bulky nucleophile can also slow the reaction, but a hindered electrophile can stop it completely.[6][8]
-
For SN1 reactions: Steric hindrance on the electrophile can actually be beneficial. The rate-determining step is the formation of a carbocation, which is stabilized by bulky alkyl groups. Therefore, tertiary substrates that are unreactive in SN2 reactions often proceed readily via an SN1 pathway.[8]
Q4: Can computational chemistry help me predict or solve my steric hindrance problem?
A4: Absolutely. Computational chemistry is a powerful tool for predicting and understanding steric effects.[9][10][11][12] Using methods like Density Functional Theory (DFT), you can model your reactants and the reaction pathway to:
-
Calculate Steric Parameters: Indices like the Tolman cone angle or Buried Volume (%VBur) can quantify the steric bulk of ligands or substituents.[9][10]
-
Visualize Transition States: You can visualize the 3D structure of the transition state to identify where steric clashes are occurring.
-
Predict Activation Energies: By comparing the calculated activation energies of different pathways or with different reagents, you can predict which conditions are most likely to be successful before you even step into the lab.[11][12]
Part 2: Troubleshooting Guides
This section provides structured workflows for tackling common experimental failures.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Cross-coupling reactions are famously sensitive to steric hindrance, especially when forming bonds between two highly substituted carbons (e.g., creating tetra-ortho-substituted biaryls).[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered cross-coupling.
In-Depth Explanation:
-
Ligand Selection is Critical: For sterically demanding couplings, standard ligands like PPh₃ are often ineffective.[14] The key is to use ligands that are both bulky and electron-rich .[15][16]
-
Bulkiness promotes the final, often rate-limiting, reductive elimination step to form the C-C bond.[15][17]
-
High electron density on the ligand increases the reactivity of the metal center, facilitating the initial oxidative addition step, especially with challenging substrates like aryl chlorides.[15]
-
Recommended Ligands: The Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are industry standards for these types of reactions.[14][18] Aryl-diadamantyl phosphines have also shown great promise.[19]
-
-
Consider Alternative Catalysts: While palladium is the workhorse, nickel-based catalysts can sometimes outperform palladium for particularly hindered couplings due to differences in their oxidative addition reactivity.[14] Additionally, employing organocopper reagents under palladium catalysis has proven effective for forming C-C bonds at highly hindered centers.[20]
Issue 2: Side Reactions in Grignard Additions to Hindered Ketones
When a Grignard reagent encounters a sterically congested ketone, the expected nucleophilic addition can be outcompeted by two common side reactions: reduction and enolate formation .[21]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reactions with hindered ketones.
In-Depth Explanation:
-
Mechanism of Side Reactions:
-
Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can act as a hydride donor via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol and forming an alkene.[21] This is more common with bulky Grignard reagents like t-butylmagnesium bromide.[22]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon workup, this simply regenerates the starting ketone.[21]
-
-
Strategic Solutions:
-
Switch to Organolithiums: Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, which can favor the desired addition reaction.
-
Use Cerium(III) Chloride (Luche Reaction): Adding anhydrous CeCl₃ to the reaction transmetalates the Grignard or organolithium reagent to an organocerium species. These reagents are highly oxophilic ("hard") and selectively attack the carbonyl carbon ("hard" electrophile) while being much less basic, thus significantly suppressing enolization.
-
Part 3: Protocol Library & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Chloride
This protocol is a starting point for coupling a sterically hindered aryl chloride with an arylboronic acid, employing a Buchwald-type ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos or XPhos)[18]
-
Sterically hindered aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Base: Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried reaction flask equipped with a stir bar.
-
Add Reagents: Add the base (K₃PO₄), the arylboronic acid, and the aryl chloride to the flask.
-
Add Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Sterically hindered reactions may require longer reaction times (12-24 hours).[14]
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Table: Comparison of Ligands for a Hindered Suzuki Coupling
The following table summarizes typical results for the coupling of 2-chloro-1,3-dimethylbenzene with 4-methoxyphenylboronic acid, demonstrating the critical role of ligand choice.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | 2 | K₂CO₃ | Dioxane | 100 | 24 | < 5 | [23] |
| PCy₃ | 2 | K₃PO₄ | Dioxane | 100 | 18 | ~ 40 | [23] |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 12 | > 95 | [18] |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 12 | > 95 | [18] |
Data are representative and compiled from typical outcomes reported in the literature.
References
-
FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Retrieved from [Link]
-
WordPress.com. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]
-
ResearchGate. (2019, May 9). Organocopper Cross-coupling Reaction for C–C Bond Formation on Highly Sterically Hindered Structures. Retrieved from [Link]
-
PubMed Central. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (2015, June 3). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
-
PubMed. (2024, January 22). % VBur index and steric maps: from predictive catalysis to machine learning. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. Retrieved from [Link]
-
RSC Publishing. (2023, December 19). V Bur index and steric maps: from predictive catalysis to machine learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
PubMed Central. (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information‐Theoretic Approach as Quantitative Probes of Chemical Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Retrieved from [Link]
-
LinkedIn. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Retrieved from [Link]
-
Reddit. (2020, November 26). Hindered Grignard reagents. Retrieved from [Link]
-
ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Enantioselective Organocatalytic Oxidation of Functionalized Sterically Hindered Disulfides. Retrieved from [Link]
-
Semantic Scholar. (2002, February 11). Effect of high pressure on sterically congested Passerini reactions. Retrieved from [Link]
-
ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Retrieved from [Link]
-
Fiveable. (n.d.). Steric Hindrance Definition - Intro to Chemistry Key Term. Retrieved from [Link]
-
ResearchGate. (2025, October 6). Computational Chemistry Models for Predicting Organic Reactivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
PubMed Central. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]
-
CCS Chemistry. (2020, May 9). Steric Hindrance Effect in High-Temperature Reactions. Retrieved from [Link]
-
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
ACS Nano. (2026, January 14). Holistic and Multivalent Engineering of In Vivo Nanomedicine Reactions for Enhanced Multistage Tumor Delivery. Retrieved from [Link]
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Technical Support Center: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (CAS 57783-76-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this critical building block in carbohydrate chemistry. Here, we address common issues encountered during its storage, handling, and use in synthetic applications through a practical, troubleshooting-oriented Q&A format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fully protected derivative of D-mannose, a C-2 epimer of glucose.[1] In this compound, all hydroxyl groups, including the anomeric position, are protected as benzyl (Bn) ethers. This full protection renders the molecule lipophilic and stable to a wide range of reaction conditions, particularly basic and mildly acidic environments, making it an essential building block in the multi-step synthesis of complex oligosaccharides, glycoconjugates, and mannose-containing natural products.[2][3] The alpha-configuration at the anomeric carbon is a key stereochemical feature.
Q2: What are the recommended storage conditions for this compound?
A2: Long-term storage at -20°C is strongly recommended to ensure stability and prevent degradation.[4][5] For short-term use, the compound may be stored at room temperature, but this should be minimized.[5] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidative degradation. Before use, ensure the vial is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
Q3: What are the primary stability concerns I should be aware of during my experiments?
A3: The two main points of instability are the anomeric C1-O-benzyl linkage and the O-benzyl ether protecting groups at positions C2, C3, and C4.
-
Anomeric Linkage: The glycosidic bond is susceptible to acid-catalyzed hydrolysis.[6][7] Strong acidic conditions can lead to the cleavage of the C1-benzyl group, exposing the anomeric hydroxyl group and potentially leading to a mixture of anomers or further degradation.
-
Benzyl Ether Protecting Groups: While generally robust, benzyl ethers are sensitive to cleavage under specific conditions.[8] The most common method for their removal is catalytic hydrogenation (e.g., using Pd/C and H₂ gas), but they can also be cleaved by strong Lewis acids or certain oxidizing agents.[9][10] Accidental exposure to these conditions will lead to unintended deprotection.
Troubleshooting Guide: Stability and Reaction Issues
This section addresses specific problems you may encounter, explains the underlying chemistry, and provides actionable solutions.
Problem 1: My TLC analysis of a reaction mixture shows multiple unexpected spots.
Potential Cause A: Acid-Catalyzed Degradation Many synthetic steps, such as the introduction or removal of acid-labile protecting groups (e.g., silyl ethers, acetals) on other parts of your molecule, may introduce acidic reagents or byproducts. The anomeric C1-O-benzyl bond is particularly susceptible to cleavage under these conditions.[7]
-
Scientific Rationale: In an acidic medium, the glycosidic oxygen is protonated, which makes the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the mixture.[7] This leads to the loss of the anomeric benzyl group, generating the free sugar, which may exist as a mixture of α and β anomers.
-
Solution:
-
Neutralize Promptly: If your reaction generates acid, ensure the work-up procedure includes a neutralization step (e.g., washing with saturated aqueous NaHCO₃).
-
Use Buffered Conditions: When possible, run reactions under buffered or neutral conditions. The use of proton sponges or non-nucleophilic bases can scavenge excess acid.
-
Choose Milder Reagents: Opt for reagents that do not require strongly acidic conditions. For example, for silyl ether deprotection, consider fluoride-based reagents (e.g., TBAF) over strong acids.
-
Potential Cause B: Unintended Debenzylation Your reaction conditions may be inadvertently cleaving one or more of the O-benzyl ethers at C2, C3, or C4. This is common if your reaction involves catalysts or reagents used for hydrogenolysis.
-
Scientific Rationale: Benzyl ethers are cleaved by catalytic transfer hydrogenation or hydrogenolysis.[11] Reagents like palladium on carbon (Pd/C), Raney nickel, or even certain Lewis acids in the presence of a hydride source can cause deprotection.
-
Solution:
-
Screen Your Reagents: Scrutinize all reagents and catalysts for known debenzylation activity. Avoid catalytic hydrogenation conditions unless global deprotection is the goal.
-
Orthogonal Protection Strategy: If you need to remove other protecting groups, ensure they are "orthogonal" to benzyl ethers. For example, silyl ethers (removed by fluoride), acyl esters (removed by base), or Fmoc groups (removed by base) are generally compatible.[12]
-
Potential Cause C: Anomerization The appearance of a new spot with a similar Rf value could indicate the formation of the β-anomer.
-
Scientific Rationale: While the α-anomer is provided, cleavage of the anomeric benzyl group and subsequent re-formation of a glycosidic bond (or even equilibration in solution under certain conditions) can lead to a mixture of anomers. The presence of protecting groups significantly influences the equilibrium between anomers.[13]
-
Solution:
-
Avoid Harsh Conditions: Both strong acid and strong base can promote anomerization. Maintain neutral conditions where possible.
-
Characterize Thoroughly: Use NMR spectroscopy to confirm the anomeric configuration. The coupling constant between H-1 and H-2 is diagnostic for manno-pyranosides (typically < 2 Hz for α, and ~3-4 Hz for β).
-
Problem 2: My purified product yield is low, and the material appears as a syrup or oil instead of a solid.
Potential Cause: Presence of Impurities or Degradation Products The presence of partially deprotected or hydrolyzed byproducts can inhibit crystallization and lower the overall purity, leading to an oil.
-
Scientific Rationale: The fully benzylated mannoside is a well-defined, crystalline solid. The introduction of free hydroxyl groups from degradation increases polarity and hydrogen bonding capability, disrupting the crystal lattice and often resulting in a syrup.
-
Solution: Rigorous Purification
-
Flash Column Chromatography: This is the most effective method for removing impurities.[14] A shallow solvent gradient is recommended to achieve good separation. See the protocol below for details.
-
Recrystallization: If the product is mostly pure but oily, recrystallization can be effective. A solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether is a good starting point.
-
Experimental Protocols & Data
Protocol 1: Standard Stability Test by TLC Analysis
This protocol allows you to quickly assess the stability of the mannoside under your proposed reaction conditions.
-
Preparation: Prepare three separate solutions of the mannoside (~1 mg/mL) in your reaction solvent.
-
Conditioning:
-
Vial A (Acidic): Add a catalytic amount of a protic acid (e.g., a drop of acetic acid or a trace of toluenesulfonic acid).
-
Vial B (Basic): Add a catalytic amount of a base (e.g., a drop of triethylamine or a trace of sodium methoxide).
-
Vial C (Neutral): No additive (control).
-
-
Incubation: Stir all vials at your intended reaction temperature.
-
Monitoring: At timed intervals (e.g., 1h, 4h, 24h), take a small aliquot from each vial and spot it on a TLC plate.
-
Analysis: Develop the TLC plate (e.g., in 3:1 Hexanes:Ethyl Acetate). Visualize under UV light and then stain with a carbohydrate-active stain (e.g., ceric ammonium molybdate or potassium permanganate). The appearance of new spots in Vials A or B relative to C indicates instability.
Table 1: General Stability Profile of Benzyl Ethers
| Condition Category | Reagent/Condition Example | Stability of Benzyl Ethers | Reference |
| Acidic | Strong Acids (e.g., HBr, BBr₃) | Labile (Cleavage) | [8] |
| Mild Acids (e.g., Acetic Acid) | Generally Stable | [8] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable | [8] |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Labile (Cleavage) | [10][12] |
| Oxidative | DDQ (for activated Bn ethers) | Potentially Labile | [8] |
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column appropriate for your sample size. Equilibrate the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity by slowly increasing the percentage of ethyl acetate (e.g., from 5% to 20% over several column volumes).[14]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.
Visualized Workflows and Degradation Pathways
Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: A decision tree for troubleshooting unexpected experimental results.
Primary Degradation Pathways
Caption: Key chemical stability liabilities of the protected mannoside.
References
- Stability of N-Glycosidic Bonds. In Silico Chemistry Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBmsbCrxd3I9YgwlEgLsGdQ2vDCJQQSAjJdJIFDdGoP_PK_37fYJ3y_yYN9e_fuetOqPXR2Vhfn6imsiSG8S9_0KvkX7dsIMfxLEy2URi3NFtctJim948_JxLIbfCKmMEjPW3M7TNgx8qBTY0k31lQPKsi4fs=]
- Navigating the Stability Landscape of Glycosides: A Technical Guide to H2 Stability and Degradation. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHnvyNM2XTtuN531ztF4NMO3NVYOf03y1m_x_TFmPCzNAcFC5zvvoflZmnQAYBZw1WFnlYCzsyzxKjEvXAQrLI85l4wTNn6h-wPH_kplFNR7kWnloCqbL8k5JR7Hxy3Firj4ZMKcLDKA6kPESJlWpNultcXpUMt9zwuo87eeEks5xfTCFkdKRwADEMGsiyyj-lQB0KhSB2vDR_JW8qWnLwr1kIBIIvtaM8dnhuXnBPpXB9ARWsHSOvyb8c_tusxaY=]
- Glycosidic bond (article). Khan Academy. [URL: https://www.khanacademy.
- Leino, R., et al. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7954271/]
- 8.4 Glycosidic bonds. Fiveable Organic Chemistry II. [URL: https://library.fiveable.me/organic-chemistry-2/acid-derivatives/glycosidic-bonds/study-guide/vs-54211-84-glycosidic-bonds]
- Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985, 1123-1125. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/synthesis/733.s.html]
- glycosidic bond stability: Topics. Science.gov. [URL: https://www.science.gov/topicpages/g/glycosidic+bond+stability]
- Alonzi, D. S., et al. (2011). Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21802377/]
- Ladevèze, S., et al. (2017). Mannoside recognition and degradation by bacteria. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27995767/]
- Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?B348701]
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protective-groups/hydroxyl/benzyl-ethers.htm]
- Ladevèze, S., et al. Pathways for mannoside degradation. ResearchGate. [URL: https://www.researchgate.
- Benzyl 2,3,4-Tri-O-benzyl-a-D-mannopyranoside CAS: 57783-76-3. United States Biological. [URL: https://www.usbio.net/item/B1078-06U]
- Troubleshooting low yields in the chemical synthesis of Mannose-1,6-bisphosphate. BenchChem Technical Support. [URL: https://www.benchchem.
- β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7234907/]
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4361921/]
- Mechanism of acyl migration assuming preceding deprotonation and the.... ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-acyl-migration-assuming-preceding-deprotonation-and-the-first-step-as-the_fig2_349018424]
- Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. SciSpace. [URL: https://typeset.io/papers/acyl-group-migration-in-pyranosides-as-studied-by-2j0v1c6o]
- Sharma, I., et al. (2012). Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22739244/]
- Mannose. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mannose]
- Acyl Group Migration in Carbohydrates. Doria.fi. [URL: https://www.doria.fi/handle/10024/176972]
- A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/comparative-guide-stability-benzyl-ethers-under-various-reaction-conditions]
- Lu, J., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. ResearchGate. [URL: https://www.researchgate.net/publication/7700201_An_expedient_synthesis_of_benzyl_234-tri-O-benzyl-b-D-glucopyranoside_and_benzyl_234-tri-O-benzyl-b-D-mannopyranoside]
- Relative acidity of anomeric OH of d‐mannose 7 and deoxy‐d‐mannoses 9,.... ResearchGate. [URL: https://www.researchgate.net/figure/Relative-acidity-of-anomeric-OH-of-d-mannose-7-and-deoxy-d-mannoses-9-10-and-11_fig3_339688463]
- Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University Research Portal. [URL: https://research.abo.
- Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049219/]
- 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527634379.ch1]
- Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC411114/]
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/10]
- Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside, CAS 57783-76-3. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/benzyl-2-3-4-tri-o-benzyl-d-mannopyranoside-57783-76-3]
- Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. ResearchGate. [URL: https://www.researchgate.net/publication/236272213_Regioselective_and_stereoselective_benzylidene_installation_and_one-pot_protection_of_D-mannose]
- Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-2_3_4-Tri-O-benzyl-_A-D-mannopyranoside]
- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16125950/]
- Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870420/]
- PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. [URL: https://alchemyst.co.
- PATHWAYS OF CARBOHYDRATE DEGRADATION IN PSEUDOMONAS FLUORESCENS. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC180829/]
- Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Research and Reviews: Journal of Chemistry. [URL: https://www.rroij.com/open-access/carbohydrates-as-building-blocks-for-the-synthesis-of-medicinallyimportant-molecules.php?aid=85333]
- Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/purification-2-3-4-6-tetra-o-benzyl-d-glucopyranose]
- Notton, D., et al. (1988). Substituent effects on degradation rates and pathways of cytosine nucleosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3180299/]
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/72]
- Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758229/]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
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- 13. Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Stereoselectivity Control with Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside Donors
Welcome to the technical support center for researchers utilizing Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside and related donors in glycosylation reactions. This guide is designed to provide in-depth, field-proven insights into controlling the stereochemical outcome of your experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and rationalize your experimental design.
The synthesis of glycosidic bonds, particularly the formation of β-mannosidic linkages, is a well-known challenge in carbohydrate chemistry.[1] This donor, with its non-participating benzyl ether protecting groups, presents a specific set of challenges and opportunities. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I consistently obtaining the α-glycoside as the major product?
This is the most common and expected outcome with mannosyl donors that lack a participating group at the C2 position. The preference for the α-anomer (a 1,2-cis relationship) is governed by two key electronic and steric factors:
-
The Anomeric Effect: This stereoelectronic effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position. This stabilizes the molecule by minimizing dipole-dipole interactions and allowing favorable orbital overlap between the endocyclic oxygen's lone pair and the C1-leaving group σ* orbital.
-
Influence of the Axial C2-Substituent: In the mannose series, the substituent at the C2 position is axial. When the anomeric leaving group departs, an intermediate oxocarbenium ion is formed. To avoid steric hindrance from the axial C2-O-benzyl group, the incoming nucleophile (the acceptor alcohol) preferentially attacks from the opposite, α-face of the pyranose ring.[2]
These factors mean that reactions proceeding through an SN1-like mechanism, which involves the formation of a discrete oxocarbenium ion, will almost invariably lead to the α-product.
Caption: Preferential α-attack in an SN1-like glycosylation.
FAQ 2: How can I favor the formation of the β-mannoside using my current all-benzyl protected donor?
Achieving β-selectivity without changing the donor's protecting groups is challenging but possible by carefully manipulating reaction conditions to favor an SN2-like mechanism over an SN1 pathway. This involves promoting direct displacement of the anomeric leaving group by the acceptor.
A. Strategic Solvent Selection
The choice of solvent is one of the most powerful tools for influencing stereoselectivity.[3][4] The solvent can stabilize or destabilize reaction intermediates, and in some cases, directly participate in the reaction.
-
Ethereal Solvents (Et₂O, THF, Dioxane): These solvents are known to promote α-selectivity. They can coordinate to the anomeric center, leading to a double inversion mechanism that results in a net retention of stereochemistry (α → α).[5][6]
-
Non-Coordinating, Non-Polar Solvents (DCM, Toluene): Dichloromethane (DCM) is a common glycosylation solvent. In some pre-activation protocols, DCM can favor β-selective products by promoting an SN2 displacement on a transient α-glycosyl triflate intermediate.[5]
-
Nitrile Solvents (Acetonitrile, Propionitrile): These are the solvents of choice when attempting to achieve β-selectivity with non-participating donors. Acetonitrile can act as a temporary nucleophile, attacking the α-oxocarbenium ion from the α-face to form a β-nitrilium ion intermediate. The subsequent SN2 displacement of acetonitrile by the acceptor alcohol occurs from the opposite (α) face, leading to the β-mannoside.[5][7]
| Solvent | Typical Outcome | Proposed Mechanism | Reference |
| Diethyl Ether (Et₂O) | High α-selectivity | Solvent participation, double inversion | [5][6] |
| Dichloromethane (DCM) | Variable; can favor β in pre-activation | SN2 displacement on α-triflate | [5] |
| Acetonitrile (MeCN) | Favors β-selectivity | Formation of β-nitrilium ion intermediate | [5][7] |
| Toluene/Dioxane | High α-selectivity | Promotes anomeric effect, ether participation | [6] |
B. Temperature and Promoter Effects
Lowering the reaction temperature (e.g., from -20°C to -78°C) can enhance selectivity by slowing down competing pathways and favoring the more ordered transition state of an SN2 reaction.
The promoter system also plays a critical role. For β-selectivity, a "pre-activation" protocol is often effective. In this approach, the donor is activated with a promoter (e.g., benzenesulfinyl piperidine (BSP) and triflic anhydride (Tf₂O)) at a low temperature before the acceptor is added.[8] This allows for the formation of an α-glycosyl triflate, which can be displaced by the acceptor in an SN2 fashion upon its addition.
Caption: NGP by a C2-acyl group ensures β-selectivity.
B. Protocol: Modifying Your Donor for NGP
If you have a supply of Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside, you can modify it to install a participating group. This typically involves a selective deprotection at the C2 position followed by acylation. While challenging, this provides a direct route to a reliable β-directing donor.
Step 1: Selective Reductive Opening of a 2,3-O-Acetal A common strategy is to first form a cyclic acetal across the C2 and C3 hydroxyls and then selectively open it. Since your starting material is fully benzylated, a more direct (but less selective) approach might be required, or synthesis from a precursor with a free C2-OH is recommended. For a new synthesis, starting from a suitably protected mannose derivative (e.g., with a free C2-OH) is the most efficient path.
Step 2: Acylation of the C2-Hydroxyl Once a free hydroxyl group at C2 is obtained, it can be easily acylated.
-
Dissolve the C2-OH mannoside in pyridine or DCM with a base (e.g., triethylamine, DMAP).
-
Cool the solution to 0°C.
-
Add acetic anhydride or benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography.
This modified donor, now equipped with a C2-acyl group, can be used in standard glycosylation reactions to reliably produce the β-mannoside. [9]
Detailed Experimental Protocols
Protocol 1: General Procedure for α-Selective Glycosylation
This protocol is optimized for the formation of the α-anomer using your existing Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranosyl donor (assuming it is converted to a suitable thioglycoside or imidate).
-
Preparation: To a flame-dried flask under an argon atmosphere, add the mannosyl donor (1.0 eq.), the acceptor alcohol (1.5 eq.), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous diethyl ether (Et₂O) or a 1:1 mixture of DCM/Toluene to achieve a 0.1 M concentration with respect to the donor.
-
Cooling: Cool the reaction mixture to -40°C.
-
Activation: In a separate flask, prepare a solution of the promoter, for example, N-Iodosuccinimide (NIS, 1.2 eq.) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 eq.) in the same solvent.
-
Reaction: Add the promoter solution dropwise to the reaction mixture. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding triethylamine, followed by a saturated aqueous solution of sodium thiosulfate.
-
Workup: Filter the mixture through celite, wash with DCM, and concentrate the filtrate. Purify the residue by silica gel column chromatography to yield the α-linked product.
Protocol 2: Troubleshooting Protocol for Enhancing β-Selectivity (Pre-activation Method)
This protocol aims to enhance β-selectivity by favoring an SN2 pathway. [8]It is best performed with a thioglycosyl or other donor suitable for pre-activation.
-
Preparation: To a flame-dried flask under argon, add the mannosyl donor (1.0 eq.), 2,4,6-tri-tert-butylpyrimidine (TTBP, 1.5 eq.), and activated 4 Å molecular sieves.
-
Solvent & Cooling: Add anhydrous DCM and cool the mixture to -65°C.
-
Pre-activation: Add a solution of benzenesulfinyl piperidine (BSP, 1.1 eq.) in DCM, followed by the dropwise addition of triflic anhydride (Tf₂O, 1.1 eq.). Stir for 30-60 minutes at -65°C to ensure complete activation of the donor.
-
Nucleophile Addition: Add a solution of the acceptor alcohol (1.5 eq.) in DCM dropwise.
-
Reaction: Maintain the reaction at -65°C, monitoring progress by TLC. The reaction may need to warm slowly to -30°C or higher depending on the acceptor's reactivity.
-
Quenching: Quench the reaction with saturated aqueous sodium bicarbonate.
-
Workup: Filter, extract with DCM, dry the organic layers over Na₂SO₄, and concentrate. Purify by silica gel column chromatography. Analyze the product ratio by ¹H NMR.
References
-
Mehta, S., & Whitfield, D. M. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. RSC Advances, 6(90), 87057-87079. [Link]
-
Vinogradova, O., & Whitfield, D. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. University of Toronto. [Link]
-
Crich, D. (2010). Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species. Topics in current chemistry, 301, 141-88. [Link]
-
Löfgren, M., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]
-
Mehta, S., & Whitfield, D. M. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Figshare. [Link]
-
Schmidt, R. R., & Moerke, W. (1985). Effect of Protecting Groups and Solvents in Anomeric O-Alkylation of Mannopyranose. Journal of Carbohydrate Chemistry, 14(7), 949-963. [Link]
-
Varki, A., et al. (2010). Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. Journal of Chemical Theory and Computation, 6(6), 1890-1903. [Link]
-
Crich, D., & Li, W. (2009). Highly stereoselective synthesis of alpha-D-mannopyranosyl phosphosugars. The Journal of Organic Chemistry, 74(24), 9576-9. [Link]
-
Kari, N., et al. (2020). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. ResearchGate. [Link]
-
Jacobsen, E. N., & Rémy, L. (2017). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 139(4), 1462-1465. [Link]
-
El Ashry, E. S. H., & Schuerch, C. (1982). Stereoselective syntheses of 1,2-cis- and 1,2-trans-d-mannopyranosides. Carbohydrate Research, 105(1), 33-43. [Link]
-
Bennett, C. S., & Galan, M. C. (2013). Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. The Journal of Organic Chemistry, 78(15), 7484-7491. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Pre-activation Based Stereoselective Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Elferink, H., et al. (2016). Stereoselective β-Mannosylation by Neighboring-Group Participation. Angewandte Chemie International Edition, 55(37), 11217-20. [Link]
-
Elferink, H., et al. (2016). Stereoselective β-Mannosylation by Neighboring-Group Participation. ResearchGate. [Link]
-
van der Vorm, S., et al. (2017). Stereoselectivity of Conformationally Restricted Glucosazide Donors. The Journal of Organic Chemistry, 82(11), 5642-5655. [Link]
-
Crich, D., & Li, H. (2006). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. The Journal of Organic Chemistry, 71(19), 7439-7442. [Link]
-
Lu, J., & Chan, T. H. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Carbohydrate Research, 340(12), 2035-8. [Link]
-
Elferink, H., et al. (2016). Stereoselective β-Mannosylation by Neighboring-Group Participation. Radboud Repository. [Link]
-
Lucero, C. G., & Woerpel, K. A. (2006). Stereoselective C-glycosylation reactions of pyranoses: the conformational preference and reactions of the mannosyl cation. The Journal of Organic Chemistry, 71(7), 2641-7. [Link]
-
Codée, J. D., et al. (2005). Contrasting reactivity of thioglucoside and selenoglucoside donors towards promoters: implications for glycosylation stereocontrol. Organic & Biomolecular Chemistry, 3(8), 1547-53. [Link]
-
Zhu, Y., & Yang, B. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 12(5), 628-44. [Link]
-
Guo, X., et al. (2021). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry, 86(12), 8239-8255. [Link]
-
Compain, P., et al. (1997). Stereoselective Synthesis of C-Amino-Substituted d-Mannopyranosides. Easy Preparation of Novel Inhibitors for Mannosidases. The Journal of Organic Chemistry, 62(17), 5940-5948. [Link]
-
Das, A., & Kumar, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 909165. [Link]
-
Zhang, W., et al. (2020). Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. Chinese Chemical Letters, 31(12), 3045-3054. [Link]
-
Wang, C. C., et al. (2012). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(9), 10839-51. [Link]
-
Tanaka, M., et al. (2016). β-Stereoselective Mannosylation Using 2,6-Lactones. Journal of the American Chemical Society, 138(45), 14831-14834. [Link]
-
Tanaka, M., et al. (2016). β-Stereoselective Mannosylation Using 2,6-Lactones. Journal of the American Chemical Society, 138(45), 14831-14834. [Link]
-
Crich, D., & Li, H. (2007). Stereocontrolled Synthesis of the d- and l-glycero-β-d-manno-heptopyranosides and their 6-Deoxy Analogs. The Journal of Organic Chemistry, 72(11), 4037-45. [Link]
-
Lucero, C. G., & Woerpel, K. A. (2006). Stereoselective C-Glycosylation Reactions of Pyranoses: The Conformational Preference and Reactions of the Mannosyl Cation. The Journal of Organic Chemistry, 71(7), 2641-7. [Link]
-
Crich, D., & Li, H. (2006). Synthesis and Stereoselective Glycosylation of d- and l-glycero-β-d-manno-Heptopyranoses. Organic Letters, 8(6), 1057-60. [Link]
-
Lu, J., & Chan, T. H. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Carbohydrate Research, 340(12), 2035-8. [Link]
-
France, S., et al. (2004). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 126(13), 4245-55. [Link]
-
Crich, D., & Li, H. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of Organic Chemistry, 72(11), 4029-36. [Link]
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Bionano Genomics. [Link]
-
Jayasuriya, H., et al. (2008). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. The Journal of Organic Chemistry, 73(13), 5025-30. [Link]
-
Wikipedia. (2023). Neighbouring group participation. Wikipedia. [Link]
-
Crich, D., & Jayalath, P. (2006). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Organic Letters, 8(15), 3279-82. [Link]
-
Boltje, T. J., et al. (2012). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. The Journal of Organic Chemistry, 77(17), 7527-34. [Link]
-
Kim, Y. H., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(3), M775. [Link]
-
Kim, Y. H., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(3), M775. [Link]
-
Yoshida-Moriguchi, T., & Campbell, K. P. (2012). Mammalian O-Mannosylation: Unsolved Questions of Structure/Function. Glycobiology, 22(6), 740-51. [Link]
-
Liebminger, E., et al. (2009). Mannose trimming reactions in the early stages of the N-glycan processing pathway. The Plant Cell, 21(10), 3287-99. [Link]
-
Pérez, I. C., et al. (2020). Thiomonosaccharide Derivatives from D-Mannose. Chemistry Proceedings, 3(1), 28. [Link]
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Technical Support Center: Troubleshooting Low Reactivity of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Welcome to the technical support center dedicated to addressing the challenges associated with the use of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the reactivity of this sterically hindered mannosyl donor. Here, we will delve into the underlying causes of its low reactivity and provide practical, field-proven troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound donor showing low reactivity in glycosylation reactions?
A1: The primary reason for the low reactivity of this compound lies in its molecular structure. The four bulky benzyl groups create significant steric hindrance around the anomeric center (C1)[1]. This steric shield makes it difficult for the nucleophilic hydroxyl group of the acceptor molecule to approach and form the desired glycosidic bond[1]. This effect is particularly pronounced with sterically demanding secondary or tertiary alcohol acceptors[1].
Furthermore, the electron-donating nature of the benzyl ether protecting groups can influence the reactivity of the glycosyl donor[2]. While ether protecting groups are generally considered robust, their electronic effects can impact the stability of the intermediate oxocarbenium ion, which is crucial for the glycosylation reaction to proceed[3][4].
Q2: What are the common side reactions I should look out for when trying to force the reaction with a poorly reactive mannoside donor?
A2: When employing harsh reaction conditions to overcome the low reactivity of this compound, several side reactions can occur, leading to a complex product mixture and reduced yield of the desired glycoside. These can include:
-
Formation of orthoesters: This is a common side reaction, especially if there is a participating protecting group at the C2 position. However, with a non-participating benzyl group at C2, this is less of a concern.
-
Elimination products (glycals): Under strongly acidic or high-temperature conditions, elimination of the anomeric leaving group can lead to the formation of glycals.
-
Decomposition of the donor or acceptor: Highly reactive promoters can lead to the degradation of the starting materials, especially if they are sensitive to acidic conditions[1].
-
Anomerization: The reaction conditions may promote the formation of a mixture of α and β anomers, complicating purification and reducing the yield of the desired stereoisomer[1]. Lowering the reaction temperature can often favor kinetic control and improve stereoselectivity[1].
Troubleshooting Guides
Guide 1: Optimizing the Activating System
The choice of the activating system, or promoter, is critical when dealing with a sterically hindered and less reactive glycosyl donor. A "one-size-fits-all" approach is rarely successful. The goal is to find a promoter that is potent enough to activate the donor without causing the side reactions mentioned above.
-
Initial Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the this compound donor (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) in anhydrous dichloromethane (DCM).
-
Activator Addition: Cool the reaction mixture to the recommended starting temperature for the chosen activator (see table below). Add the activator dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete (or has stalled), quench the reaction appropriately (e.g., with triethylamine or saturated sodium bicarbonate solution), dilute with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and diastereomeric ratio.
| Activator System | Typical Conditions | Advantages | Disadvantages |
| N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | DCM, -40 °C to 0 °C | Widely used, effective for many systems. | Can be too harsh, leading to side reactions. Requires careful control of TfOH amount[5]. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | DCM, -78 °C to 0 °C | Powerful Lewis acid activator[3][4]. | Can lead to anomerization and degradation of acid-sensitive substrates[6]. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | DCM, 0 °C to rt | Milder Lewis acid compared to TMSOTf. | May not be potent enough for highly unreactive donors. |
| Triflic anhydride (Tf₂O) / Hindered Base | DCM, -78 °C to -40 °C | Generates a highly reactive glycosyl triflate in situ[7]. | Can be challenging to handle; requires a non-nucleophilic hindered base (e.g., DTBMP). |
| Bis-thiourea Catalysts | Toluene or DCM, rt | Mild, neutral conditions; can offer high β-selectivity[6][8]. | Catalyst synthesis may be required; may not be universally applicable. |
Expert Insight: For this compound, starting with a milder activator system like NIS/TfOH (with catalytic TfOH) at a low temperature is advisable. If reactivity is still low, a more potent system like TMSOTf or Tf₂O can be explored, but with careful monitoring for side products.
Guide 2: Modifying the Glycosyl Donor for Enhanced Reactivity
If optimizing the activating system and reaction conditions does not yield satisfactory results, modifying the glycosyl donor to a more reactive species is a common and effective strategy.
Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated under mildly acidic conditions.
-
Hemiacetal Preparation: Ensure your starting this compound is the free hemiacetal. If it is a glycoside (e.g., methyl or phenylthio), it will need to be converted to the hemiacetal first.
-
Imidate Formation: To a solution of the hemiacetal (1.0 equiv) in anhydrous DCM, add trichloroacetonitrile (5-10 equiv) and a catalytic amount of a weak base such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the glycosyl trichloroacetimidate.
Glycosyl phosphates are another class of highly reactive donors that can be activated under mild conditions, often with high stereoselectivity[9].
-
Phosphorylation: The hemiacetal can be phosphorylated using various phosphitylating reagents followed by oxidation. A common method involves using dibenzyl N,N-diethylphosphoramidite and an activator like tetrazole, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA).
-
Purification: The resulting glycosyl phosphate can be purified by column chromatography.
Caption: Systematic workflow for optimizing reaction conditions.
-
Temperature: Low temperatures (e.g., -78 °C to -40 °C) often favor SN2-like mechanisms, which can lead to better stereoselectivity (typically inversion at the anomeric center). However, for a sterically hindered donor, a higher temperature may be required to overcome the activation energy barrier.[1] A gradual increase in temperature while monitoring the reaction is a good strategy.
-
Solvent: Dichloromethane (DCM) is the most common solvent for glycosylation. However, other solvents can influence the reaction outcome. For instance, a mixture of DCM and a more polar solvent like diethyl ether or acetonitrile can sometimes improve solubility and reactivity. The use of a "participating" solvent like acetonitrile can favor the formation of the β-glycoside through the formation of a nitrilium ion intermediate.
-
Concentration: The concentration of the reactants can impact the reaction rate. In some cases, higher concentrations can favor the desired bimolecular reaction. However, it can also lead to an increase in side reactions. It is advisable to start with a standard concentration (e.g., 0.05-0.1 M) and adjust as needed.
-
Reaction Time: For sluggish reactions, extending the reaction time is a straightforward approach. However, it is crucial to monitor for the decomposition of starting materials or the product over extended periods.
References
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - Beilstein Journals. (n.d.). Retrieved January 16, 2026, from [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Hydrogen bond activated glycosylation under mild conditions - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]
-
Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]
-
Catalytic activation of glycosyl phosphates for stereoselective coupling reactions - PNAS. (n.d.). Retrieved January 16, 2026, from [Link]
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pre-activation Based Stereoselective Glycosylations - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Carbohydrate Chemistry Part 3. Protecting Groups - YouTube. (2020, April 9). Retrieved January 16, 2026, from [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions - Refubium - Freie Universität Berlin. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mannose acceptors and the stereoselectivity of glycosylation reactions... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 5. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
Technical Support Center: Analytical Methods for Monitoring Reaction Progress
Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate data to understand and optimize chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory. Here, you will find in-depth, experience-driven guidance to navigate the common challenges encountered when using modern analytical techniques for reaction analysis.
The Critical Role of Real-Time Reaction Monitoring
Understanding the kinetics, mechanism, and endpoint of a chemical reaction is fundamental to process development, optimization, and safety. Real-time or quasi-real-time monitoring provides a dynamic window into the transformation of reactants into products, revealing transient intermediates and the formation of byproducts.[1][2] This detailed understanding is invaluable for ensuring product quality, maximizing yield, and meeting regulatory requirements in pharmaceutical and chemical manufacturing. The choice of an analytical technique is dictated by the nature of the reaction, the analytes of interest, and the information required. This center will focus on the most commonly employed techniques: Chromatography (HPLC, GC), Spectroscopy (NMR, FTIR, UV-Vis), and Mass Spectrometry.
Section 1: Chromatography Techniques
Chromatography is a powerhouse for separating complex mixtures, making it ideal for monitoring reactions with multiple components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples in the analytical laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the analysis of non-volatile and thermally sensitive compounds. However, its complexity can lead to a variety of issues.
Question: My retention times are drifting or shifting unpredictably. What's causing this and how can I fix it?
Answer: Retention time instability is a frequent issue that can compromise the reliability of your data. The root cause often lies in the mobile phase, column, or pump.
-
Causality & Explanation: Consistent retention times depend on a stable chemical environment on the column and a constant flow rate. Any deviation will alter the partitioning of the analyte between the stationary and mobile phases.
-
Troubleshooting Protocol:
-
Mobile Phase Integrity:
-
Problem: Incorrect mobile phase composition or degradation.[3] In reversed-phase chromatography, even a small change in the organic-to-aqueous ratio can cause significant shifts. Buffers can also change pH over time.
-
Solution: Always prepare fresh mobile phase daily.[3] If using a gradient, ensure the mixer is functioning correctly. For buffered mobile phases, verify the pH before use.[4]
-
-
Column Equilibration:
-
Temperature Fluctuations:
-
Problem: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Use a thermostatted column oven to maintain a constant temperature.[3]
-
-
Pump and Flow Rate Issues:
-
Question: I'm observing peak tailing or fronting in my chromatograms. What does this indicate and how do I resolve it?
Answer: Peak asymmetry compromises resolution and integration accuracy. Tailing is more common and often points to secondary interactions or column issues.
-
Causality & Explanation: Ideal chromatography produces symmetrical Gaussian peaks. Tailing occurs when a portion of the analyte is retained more strongly than the bulk, often due to active sites on the column packing or incompatibility between the sample solvent and the mobile phase. Fronting is less common and can be a sign of column overloading.
-
Troubleshooting Protocol:
-
Active Sites on the Column:
-
Problem: Exposed silanol groups on silica-based columns can interact with basic analytes, causing tailing.
-
Solution: Use a different type of column with end-capping. Alternatively, add a competitor (e.g., a small amount of triethylamine) to the mobile phase to block the active sites.
-
-
Sample Solvent Incompatibility:
-
Column Overload:
-
Column Degradation:
-
Problem: A void at the column inlet or a contaminated frit can distort the sample band.
-
Solution: Use a guard column to protect the analytical column.[4] If a void is suspected, the column may need to be replaced.
-
-
Caption: HPLC Method Validation Workflow.
A robust HPLC method is crucial for accurate reaction monitoring. Method validation ensures that the analytical procedure is suitable for its intended purpose.[8][9][10][11]
Step-by-Step Protocol:
-
Define Intended Use: Clearly state the purpose of the method (e.g., to quantify the disappearance of a reactant and the appearance of a product).[10]
-
Develop and Optimize: Develop a method that provides adequate separation (resolution) of all components of interest from each other and from any matrix components.
-
System Suitability: Before each run, perform system suitability tests to ensure the system is operating correctly.[11] This typically includes parameters like peak symmetry, resolution, and repeatability of injections.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., reactants, byproducts, intermediates). Forced degradation studies are often used here.[12]
-
Linearity and Range: Establish a linear relationship between the analyte concentration and the detector response over a defined range. A correlation coefficient (R²) greater than 0.99 is generally required.[9]
-
Accuracy and Precision:
-
Accuracy: Determine the closeness of the measured value to the true value. This is often assessed by spiking the reaction matrix with a known amount of analyte and calculating the percent recovery.[9][11]
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (same analyst, same day) and intermediate precision (different analysts, different days).[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is particularly important for monitoring low-level impurities.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.[9]
-
Documentation: Document all validation parameters, procedures, and results in a comprehensive validation report.[8][10]
Gas Chromatography (GC)
GC is the go-to technique for volatile and thermally stable compounds. Common issues often relate to the injection system, column, and carrier gas.
Question: I'm seeing "ghost peaks" in my chromatograms. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram, often inconsistently. They are typically due to contamination or carryover.
-
Causality & Explanation: Ghost peaks arise from compounds that were not part of the intended injection. This can be due to residue from a previous injection (carryover), a contaminated syringe, or bleed from the septum or column.
-
Troubleshooting Protocol:
-
Injector Contamination:
-
Sample Carryover:
-
Problem: Insufficient cleaning of the syringe between injections can introduce residual sample.
-
Solution: Implement a rigorous syringe cleaning protocol with an appropriate solvent.
-
-
Column Bleed:
-
Problem: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.[14]
-
Solution: Ensure the column is not heated above its maximum recommended temperature. Condition a new column according to the manufacturer's instructions.
-
-
Carrier Gas Impurity:
-
Problem: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.
-
Solution: Use high-purity carrier gas and install an in-line gas purifier.
-
-
Question: My peak resolution is poor, and peaks are overlapping. How can I improve separation?
Answer: Poor resolution means the column is not adequately separating the analytes.[15][16] This can be addressed by optimizing several parameters.
-
Causality & Explanation: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to influence one or more of these factors.
-
Troubleshooting Protocol:
-
Optimize Temperature Program:
-
Problem: An inappropriate temperature program can cause components to elute too quickly and co-elute.
-
Solution: Decrease the initial temperature or slow down the temperature ramp rate. This will increase retention times and often improve separation.
-
-
Adjust Carrier Gas Flow Rate:
-
Problem: The carrier gas flow rate affects column efficiency. There is an optimal flow rate for maximum efficiency.
-
Solution: Check and adjust the carrier gas flow rate to the optimum recommended for your column diameter.
-
-
Select a Different Column:
-
Problem: The stationary phase may not have the right selectivity for your analytes.
-
Solution: If optimizing temperature and flow rate doesn't work, consider a column with a different stationary phase (e.g., more polar or less polar) to alter the elution order and improve separation. A longer column can also increase efficiency and resolution.
-
-
Section 2: Spectroscopic Techniques
Spectroscopic methods provide information-rich data, often in real-time, by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an incredibly powerful tool for structural elucidation and quantitative analysis, making it excellent for reaction monitoring.[17][18] Its non-invasive nature allows for in-situ measurements.[17]
Question: The lineshapes in my NMR spectra are distorted, making quantification difficult. What's the cause?
Answer: Poor lineshape is often a result of an inhomogeneous magnetic field (poor shimming) or issues with the sample itself.[17]
-
Causality & Explanation: NMR relies on a highly homogeneous magnetic field. Any disruption to this field within the sample volume will lead to broadened or distorted peaks.
-
Troubleshooting Protocol:
-
Shimming:
-
Problem: The magnetic field is not homogeneous across the sample. This can be exacerbated by changes in the sample composition during a reaction.[17]
-
Solution: Perform automated or manual shimming before starting the reaction monitoring. For reactions that cause significant changes in sample properties (e.g., viscosity, magnetic susceptibility), periodic re-shimming may be necessary.
-
-
Sample Preparation:
-
Problem: Solid particles or gas bubbles in the sample can disrupt the magnetic field homogeneity.
-
Solution: Ensure your sample is fully dissolved and free of particulates. If the reaction generates a gas, it may be challenging to acquire high-quality spectra in-situ.
-
-
Use of Non-Deuterated Solvents:
-
Problem: Traditional NMR relies on a deuterated solvent for the field-frequency lock.[17] Using protonated solvents for reaction monitoring can lead to an unstable lock and drifting peak positions.
-
Solution: Modern spectrometers often have options for lock-less acquisition. Alternatively, a coaxial insert with a deuterated solvent can be used.
-
-
Question: Can I use NMR for real-time kinetic analysis of fast reactions?
Answer: Yes, but there are limitations and specific considerations for monitoring fast reactions.
-
Causality & Explanation: The temporal resolution of NMR is limited by the time it takes to acquire a spectrum with a sufficient signal-to-noise ratio.[2]
-
Considerations and Solutions:
-
Flow NMR: For reactions that can be initiated outside the magnet, a flow-NMR setup can be used where the reaction mixture is continuously pumped through the NMR probe.[19][20] This allows for monitoring under real reaction conditions.
-
Rapid Injection NMR: For very fast reactions, a stopped-flow apparatus can be coupled with the NMR spectrometer.[19] Reagents are rapidly mixed and injected directly into the NMR tube inside the magnet.
-
Acquisition Parameters: Use a simple 1D experiment (like a 1H spectrum) with a minimal number of scans to decrease the acquisition time for each data point.
-
Caption: Workflow for In-Situ NMR Reaction Monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for monitoring changes in functional groups in real-time, making it a valuable tool for understanding reaction chemistry.[21]
Question: My FTIR spectra have a very noisy baseline. What can I do to improve it?
Answer: A noisy baseline can obscure small peaks and make quantitative analysis unreliable. The source is often environmental or instrumental.
-
Causality & Explanation: FTIR spectrometers are sensitive to vibrations and atmospheric components like water vapor and carbon dioxide.
-
Troubleshooting Protocol:
-
Atmospheric Interference:
-
Problem: Water vapor and CO2 in the atmosphere absorb infrared radiation, creating characteristic peaks and noise in the spectrum.
-
Solution: Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference.[22] Always collect a fresh background spectrum before running your sample.[22]
-
-
Detector Issues:
-
Problem: The detector (e.g., DTGS or MCT) may not be cooled properly or may be nearing the end of its life.
-
Solution: Ensure the detector is operating under the correct conditions (e.g., liquid nitrogen for an MCT detector).
-
-
Increase Scans:
-
Problem: An insufficient number of scans will result in a poor signal-to-noise ratio.[22]
-
Solution: Increase the number of co-added scans to improve the signal-to-noise ratio. This is a trade-off with time resolution for kinetic studies.
-
-
Question: I'm using an ATR probe for in-situ monitoring, but my signal is weak. How can I improve it?
Answer: A weak signal with an Attenuated Total Reflectance (ATR) probe often relates to poor contact with the sample or an inappropriate choice of crystal material.
-
Causality & Explanation: ATR spectroscopy relies on the evanescent wave penetrating a short distance into the sample. Good contact between the sample and the ATR crystal is essential.
-
Troubleshooting Protocol:
-
Ensure Good Contact:
-
Problem: If monitoring a heterogeneous reaction, solids may not be in intimate contact with the ATR crystal.[21]
-
Solution: Ensure adequate mixing to keep the reaction mixture homogeneous and in contact with the probe.
-
-
Clean the ATR Crystal:
-
Problem: Residue on the crystal from previous experiments can attenuate the signal.
-
Solution: Clean the ATR crystal thoroughly with an appropriate solvent before each experiment.
-
-
Choice of ATR Crystal:
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and robust technique for monitoring reactions that involve a change in chromophores.[23]
Question: The baseline of my UV-Vis spectrum is drifting. What is causing this?
Answer: Baseline drift can lead to inaccurate absorbance measurements. It's often caused by lamp instability or temperature changes.
-
Causality & Explanation: A stable baseline requires a constant light output from the lamp and a stable sample environment.
-
Troubleshooting Protocol:
-
Lamp Warm-up:
-
Problem: The output of the deuterium and tungsten lamps can drift until they reach thermal equilibrium.
-
Solution: Allow the instrument to warm up for the manufacturer-recommended time (typically 30-60 minutes) before taking measurements.
-
-
Temperature Effects:
-
Problem: The absorbance of some samples can be temperature-dependent. Changes in room temperature can cause the baseline to drift.
-
Solution: Use a temperature-controlled cuvette holder to maintain a constant sample temperature.[24]
-
-
Solvent Issues:
-
Problem: If the solvent evaporates during the experiment, the concentration of the analyte will change, causing the absorbance to drift.
-
Solution: Use a cuvette with a cap to minimize solvent evaporation.
-
-
Question: My absorbance readings are not linear at high concentrations (Beer's Law deviation). Why is this happening?
Answer: Deviations from Beer's Law are common and can arise from several chemical and instrumental factors.
-
Causality & Explanation: Beer's Law assumes a linear relationship between absorbance and concentration. At high concentrations, this relationship can break down due to intermolecular interactions or instrumental limitations.
-
Troubleshooting Protocol:
-
High Concentration Effects:
-
Problem: At high concentrations, solute molecules can interact with each other, altering their ability to absorb light.
-
Solution: Dilute the sample to a concentration range where linearity is observed.
-
-
Stray Light:
-
Problem: Stray light reaching the detector can cause negative deviations from Beer's Law, particularly at high absorbances.
-
Solution: Ensure the instrument's optics are clean and aligned. Operate within the instrument's specified absorbance range.
-
-
Polychromatic Radiation:
-
Problem: Beer's Law is strictly valid for monochromatic light. The finite bandpass of a spectrophotometer can cause deviations.
-
Solution: This is an inherent instrumental limitation. Working at the wavelength of maximum absorbance (λmax) can minimize this effect.
-
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions. It is increasingly used for online reaction monitoring due to its speed and ability to identify intermediates and byproducts.[25][26]
Mass Spectrometry Troubleshooting Guide & FAQs
Question: The signal intensity of my analyte is fluctuating wildly. What could be the cause?
Answer: Signal instability in MS can be frustrating and often points to an unstable ion source or issues with sample introduction.
-
Causality & Explanation: A stable and reproducible signal requires consistent ionization of the analyte. Any factor that affects the ionization process will lead to signal fluctuations.
-
Troubleshooting Protocol:
-
Ion Source Stability:
-
Problem: For techniques like electrospray ionization (ESI), the spray can be unstable due to a blocked capillary, incorrect solvent composition, or improper voltage settings.
-
Solution: Clean the ion source components (e.g., capillary, skimmer). Optimize the ionization source parameters (e.g., gas flow rates, temperatures, voltages). Ensure the mobile phase has an appropriate conductivity for stable ESI.
-
-
Sample Introduction:
-
Problem: Inconsistent flow from a syringe pump or LC system will lead to a fluctuating amount of analyte entering the ion source.
-
Solution: Check for leaks or blockages in the sample introduction line. Ensure the pump is delivering a constant flow rate.
-
-
Matrix Effects:
-
Problem: Other components in the reaction mixture can suppress or enhance the ionization of the analyte of interest (ion suppression).
-
Solution: Dilute the sample before analysis. If coupled with LC, ensure chromatographic separation of the analyte from interfering matrix components.
-
-
Question: I'm having trouble getting quantitative data from my online MS reaction monitoring. What are the challenges?
Answer: While MS is excellent for qualitative analysis, obtaining accurate quantitative data can be challenging due to variations in ionization efficiency.[25]
-
Causality & Explanation: The signal intensity in MS is not only proportional to the concentration but also to the ionization efficiency of the compound. This efficiency can change as the reaction matrix composition changes over time.
-
Challenges and Solutions:
-
Use an Internal Standard: The most reliable way to quantify with MS is to use an internal standard (ideally, a stable isotope-labeled version of the analyte). The ratio of the analyte signal to the internal standard signal will be much more robust against fluctuations in ionization efficiency.
-
Calibration Curve: Prepare a calibration curve using standards in a matrix that closely mimics the reaction mixture at different time points, if possible.
-
Consistent Ionization Conditions: Maintain highly stable ion source conditions throughout the entire experiment.
-
Quantitative Data Summary
| Analytical Technique | Common Quantitative Issues | Key Validation Parameters |
| HPLC | Drifting retention times, poor peak integration due to asymmetry. | Linearity, Accuracy, Precision, Specificity.[9] |
| GC | Inconsistent peak areas due to injection variability. | Linearity, Accuracy, Precision, Specificity. |
| NMR | Poor lineshape, baseline distortions affecting integration. | Linearity (using an internal standard), Accuracy. |
| FTIR | Baseline drift, non-linear response at high concentrations. | Linearity, Accuracy (often requires chemometrics). |
| UV-Vis | Deviation from Beer's Law, baseline drift. | Linearity, Range, Accuracy. |
| MS | Signal fluctuation due to ion suppression/enhancement. | Linearity (with internal standard), Accuracy, Precision. |
References
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Available from: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. (2025, July 16). Available from: [Link]
-
Cooks, R. G., & Olejnik, A. (n.d.). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. ResearchGate. Available from: [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. (2018, February 28). Available from: [Link]
-
Pitfalls in using the differential method for estimating reaction kinetics parameters. YouTube. (2023, September 25). Available from: [Link]
-
Real-Time Reaction Monitoring. MPI für Kohlenforschung. (n.d.). Available from: [Link]
-
Hall, A. M. R., et al. (2016, September 19). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology. Available from: [Link]
-
On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. Teesside University's Research Portal. (2018, July 1). Available from: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available from: [Link]
-
Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.). Available from: [Link]
-
Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. (n.d.). Available from: [Link]
-
Spectroscopic Methods In Organic Chemistry. (2025, June 9). Available from: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. (n.d.). Available from: [Link]
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LC Chromatography Troubleshooting Guide. HALO Columns. (2023, November 3). Available from: [Link]
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Troubleshooting in HPLC: A Review. IJSDR. (n.d.). Available from: [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. (n.d.). Available from: [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. (2023, August 7). Available from: [Link]
-
UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (n.d.). Available from: [Link]
-
Solving Common Challenges in UV-Vis Spectroscopy Analysis. Microbioz India. (2024, January 25). Available from: [Link]
-
TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS. (n.d.). Available from: [Link]
-
GC Column Troubleshooting Guide. Phenomenex. (2025, August 26). Available from: [Link]
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What are the major sources of error in a chemical kinetics experiment? Brainly.com. (2024, February 29). Available from: [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms. IGI Global. (n.d.). Available from: [Link]
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Chemical Kinetics. Chemistry LibreTexts. (2021, September 11). Available from: [Link]
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Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. (n.d.). Available from: [Link]
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Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR Spectrometer. PE Polska. (n.d.). Available from: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Available from: [Link]
-
Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. (2025, August 26). Available from: [Link]
-
How To Troubleshoot Bad FTIR Spectra? Chemistry For Everyone. YouTube. (2025, July 31). Available from: [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, August 6). Available from: [Link]
-
Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction. PMC - NIH. (n.d.). Available from: [Link]
-
Analytical Method Validation: Complete Guide for Intended Use in. Altabrisa Group. (2024, December 17). Available from: [Link]
-
Some good validation practices for analytical procedures. A3P. (n.d.). Available from: [Link]
-
Spectroscopic Methods in Organic Analysis. Fiveable. (n.d.). Available from: [Link]
-
Common Sources Of Error in Gas Chromatography. ALWSCI. (2025, February 8). Available from: [Link]
-
Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. ResearchGate. (2025, August 6). Available from: [Link]
-
Spectroscopic Methods in Organic Chemistry. DOKUMEN.PUB. (n.d.). Available from: [Link]
-
What Are The Limitations Of UV-Vis Spectroscopy? Chemistry For Everyone. YouTube. (2025, August 29). Available from: [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. (2023, July 15). Available from: [Link]
-
Monitoring reaction progress via UV-vis absorbance. ResearchGate. (n.d.). Available from: [Link]
-
An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. ACS Publications. (2024, January 3). Available from: [Link]
-
8 Common Gas Chromatography Mistakes. (n.d.). Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Alternative Protecting Groups for Mannose Synthesis: Strategies for Enhanced Selectivity and Efficiency
For researchers, scientists, and drug development professionals, the chemical synthesis of mannose-containing oligosaccharides and glycoconjugates is a critical endeavor, underpinning advancements in fields from immunology to materials science. However, the structural complexity of mannose, with its multiple hydroxyl groups of similar reactivity, presents a significant synthetic challenge. Traditional protecting group strategies, while foundational, often suffer from limitations in regioselectivity, harsh deprotection conditions, and the need for multi-step manipulations. This guide provides an in-depth comparison of alternative protecting groups that offer superior control and efficiency in mannose synthesis.
The strategic use of protecting groups is paramount in carbohydrate chemistry. Beyond simply masking a functional group, they profoundly influence the reactivity and stereochemical outcome of glycosylation reactions.[1] For instance, a 2-O-acyl group typically directs the formation of 1,2-trans-glycosides, whereas a 2-O-ether group is employed for 1,2-cis-glycosides, albeit often with lower selectivity.[1] The development of orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of others, is crucial for the synthesis of complex, branched oligosaccharides.[2][3]
The Limitations of Conventional Protecting Groups
Classical protecting groups such as benzyl (Bn), acetyl (Ac), and benzoyl (Bz) ethers and esters form the bedrock of carbohydrate synthesis.[4] Cyclic acetals like benzylidene are also frequently used for the simultaneous protection of diols, such as the 4,6-hydroxyls of mannose.[5][6][7] While effective, these groups have notable drawbacks:
-
Limited Orthogonality: The removal conditions for these groups can be harsh (e.g., strong acid/base, hydrogenolysis), leading to the cleavage of other sensitive functionalities.
-
Multi-step Sequences: Achieving regioselective protection often requires tedious, multi-step protection-deprotection sequences, which significantly lowers the overall yield.[8]
-
Influence on Reactivity: The electronic properties of these groups can unfavorably alter the reactivity of the glycosyl donor or acceptor.[9]
Emerging Alternative Protecting Groups for Enhanced Mannose Synthesis
To overcome these challenges, researchers have developed a suite of alternative protecting groups that offer greater orthogonality and milder deprotection conditions.
Silyl ethers are a versatile class of protecting groups whose stability can be fine-tuned by altering the steric bulk of the substituents on the silicon atom.[10] Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).
| Protecting Group | Common Abbreviation | Cleavage Conditions | Key Advantages in Mannose Synthesis |
| tert-butyldimethylsilyl | TBDMS | Fluoride sources (e.g., TBAF), mild acid | Offers good stability to a range of reaction conditions but is readily cleaved when needed. |
| Triisopropylsilyl | TIPS | Fluoride sources, stronger acid than for TBDMS | Increased steric bulk allows for selective protection of less hindered hydroxyls. |
| tert-butyldiphenylsilyl | TBDPS | Fluoride sources, stronger acid, hydrogenolysis | High stability, often used for protecting the primary 6-OH group.[11][12] |
| Diethylisopropylsilyl | DEIPS | Mildly acidic conditions | Part of a versatile orthogonal set for preparing highly branched oligosaccharides.[3] |
Experimental Protocol: Regioselective 6-O-Silylation of a Mannopyranoside [11]
-
To a solution of allyl α-D-mannopyranoside (1.0 eq) in dry pyridine, add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the 6-O-TBDPS protected mannoside.
This regioselectivity is driven by the higher reactivity of the primary 6-hydroxyl group compared to the secondary hydroxyls.
While traditional esters like acetate and benzoate are widely used, several alternative ester groups offer more specific cleavage conditions.
| Protecting Group | Common Abbreviation | Cleavage Conditions | Key Advantages in Mannose Synthesis |
| Levulinoyl | Lev | Hydrazine acetate in pyridine/acetic acid | Orthogonal to many other protecting groups; its ketone functionality can sometimes influence glycosylation stereoselectivity through remote participation.[13][14] |
| Chloroacetyl | ClAc | Thio-urea or other mild nucleophiles | Can be removed under neutral conditions, preserving base-labile groups. |
| Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine in DMF) | Widely used in peptide synthesis, its UV activity can aid in reaction monitoring.[15][16] Orthogonal to acid-labile and hydrogenolysis-cleavable groups. |
| 2-(Azidomethyl)benzoyl | AZMB | Staudinger reduction conditions (e.g., PPh3, H2O) | A participating group that can be removed under mild, reductive conditions.[16] |
Workflow for Orthogonal Deprotection
The following diagram illustrates a hypothetical workflow for the sequential deprotection of a mannose derivative protected with a set of orthogonal ester and silyl groups.
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The Scientist's Guide to Promoter Selection for Optimal Glycosylation
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of recombinant protein production, the choice of a promoter is a foundational decision that profoundly influences not only the quantity of the therapeutic glycoprotein but, more critically, its quality. The glycosylation profile of a protein—the complex array of sugar molecules attached to it—is paramount to its efficacy, stability, and immunogenicity. This guide provides a comparative analysis of commonly used promoters in mammalian expression systems, offering experimental insights to inform your selection process for optimal and consistent glycosylation.
The Central Dogma of Glycoprotein Production: Why Your Promoter Matters
The promoter acts as the "on switch" for gene expression, dictating the rate of transcription and, consequently, the amount of protein produced. However, the relationship between transcription rate and the final glycosylated product is not always linear. The cell's glycosylation machinery, a complex assembly line within the endoplasmic reticulum and Golgi apparatus, has a finite capacity. Overwhelming this machinery with excessively high rates of protein synthesis, often driven by very strong promoters, can lead to incomplete or aberrant glycosylation. This can manifest as:
-
Increased Glycan Heterogeneity: A wider variety of glycan structures on the final product.
-
Incomplete Sialylation: Reduced terminal sialic acid, which is often crucial for serum half-life.
-
Altered Fucosylation: Changes in core fucosylation can significantly impact antibody-dependent cell-mediated cytotoxicity (ADCC).
Therefore, the ideal promoter is not necessarily the strongest, but the one that provides a balanced and sustained level of expression that is in harmony with the host cell's capacity for post-translational modifications.
A Comparative Overview of Common Promoters
Here, we compare four workhorse promoters used in mammalian expression systems: Cytomegalovirus (CMV), Elongation Factor-1 alpha (EF-1α), Phosphoglycerate Kinase (PGK), and Simian Virus 40 (SV40).
| Promoter | Origin | Strength | Expression Profile | Key Considerations for Glycosylation |
| CMV | Human Cytomegalovirus | Very Strong | High-level transient and stable expression, but prone to silencing over time.[1][2] | High expression can potentially lead to incomplete glycosylation and increased heterogeneity.[3] Methylation of the CMV promoter can influence transcription factor binding and productivity.[1][4] |
| EF-1α | Human Elongation Factor-1 alpha | Strong & Constitutive | Provides long-term, stable expression and is less prone to silencing than CMV.[1][2][5] | Generally promotes more consistent, long-term expression, which can lead to more uniform glycosylation. It is a good choice for stable cell line development.[6] |
| PGK | Human Phosphoglycerate Kinase | Medium & Constitutive | Provides moderate, stable, and ubiquitous expression.[7] | Its moderate strength can be advantageous in preventing the overloading of the glycosylation machinery, potentially leading to more consistent and complete glycosylation. |
| SV40 | Simian Virus 40 | Medium | One of the first viral promoters used, provides moderate expression levels.[7] | Its activity can be cell-line dependent. In HEK293T cells, which express the SV40 large T-antigen, its activity is enhanced.[7][8] |
Experimental Workflow for Comparative Promoter Analysis
To empirically determine the best promoter for your specific glycoprotein and host cell line, a head-to-head comparison is essential. The following workflow outlines the key steps.
Caption: Experimental workflow for comparing the impact of different promoters on glycoprotein expression and glycosylation.
Detailed Experimental Protocols
This protocol is for transient transfection of HEK293 cells. For stable cell line generation with CHO cells, a selection step with an appropriate antibiotic is required.[9][10][11][12]
-
Cell Seeding: The day before transfection, seed HEK293T cells in complete medium (e.g., DMEM with 10% FBS) at a density that will result in 70-80% confluency on the day of transfection.[13]
-
Transfection Complex Preparation:
-
For each promoter construct, dilute the plasmid DNA in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute a transfection reagent (e.g., PEI) in the same serum-free medium.
-
Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[14]
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for analysis.
This method is suitable for glycoproteins that are co-expressed with a fluorescent reporter or are tagged with a fluorescent protein.
-
Cell Harvesting: Gently detach the transfected cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining (for non-tagged proteins): If your protein of interest is not fluorescently tagged, you will need to perform intracellular or surface staining with a fluorescently labeled antibody specific to your protein.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlates with the protein expression level.[6][11]
This protocol provides a general overview of N-glycan release and analysis.
-
Protein Purification: Purify the secreted glycoprotein from the cell culture supernatant using an appropriate chromatography method (e.g., affinity chromatography).
-
Denaturation, Reduction, and Alkylation: Denature the purified protein and reduce and alkylate the disulfide bonds.
-
Enzymatic Deglycosylation: Release the N-glycans from the protein backbone using the enzyme PNGase F.
-
Glycan Enrichment and Labeling: Enrich the released glycans and label them with a fluorescent dye (e.g., 2-aminobenzamide) for detection.
-
LC-MS Analysis: Separate the labeled glycans using liquid chromatography (HILIC is commonly used) and analyze them by mass spectrometry to determine their mass and fragmentation patterns, allowing for structural identification.
Lectin blotting is a useful technique for probing for the presence of specific carbohydrate structures.[15][16][17][18]
-
SDS-PAGE and Transfer: Separate the purified glycoprotein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Lectin Incubation: Incubate the membrane with a biotinylated lectin that specifically recognizes the glycan feature of interest (e.g., Sambucus nigra agglutinin for α2,6-linked sialic acid).
-
Detection: Incubate the membrane with streptavidin conjugated to an enzyme (e.g., HRP) and then add a chemiluminescent substrate to visualize the bands.[16]
Interpreting the Data: A Logic-Driven Approach
The data from these experiments should be synthesized to build a comprehensive picture of each promoter's performance.
Caption: A logic diagram illustrating the relationship between promoter choice, experimental outputs, and the final decision on the optimal promoter.
Causality in Experimental Choices:
-
Why both transient and stable expression systems? Transient expression is rapid and useful for initial screening. However, for long-term, large-scale production, stable cell lines are necessary, and promoter silencing can be a significant issue, particularly with CMV.[2] Comparing both will give a more complete picture of a promoter's utility.
-
Why multiple analytical techniques for glycosylation? Mass spectrometry provides detailed structural information about the different glycoforms present.[19][20] Lectin blotting offers a more targeted and often simpler way to assess the presence or absence of specific glycan epitopes.[15][17]
Conclusion: A Balanced Approach to Promoter Selection
The selection of a promoter for glycoprotein production is a multi-faceted decision that requires a balance between expression level and the host cell's capacity for correct post-translational modification. While strong viral promoters like CMV can yield high titers, they may do so at the cost of glycosylation quality and long-term stability. Constitutive mammalian promoters like EF-1α and PGK, while potentially offering lower initial expression levels, often provide more consistent and stable expression, which can be highly beneficial for achieving a desired and reproducible glycosylation profile.
Ultimately, the optimal promoter is context-dependent, relying on the specific glycoprotein, the host cell line, and the desired critical quality attributes of the final product. The experimental framework provided in this guide offers a robust methodology for making an informed and data-driven decision, ensuring the production of therapeutic glycoproteins with optimal efficacy and safety.
References
- Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step. (n.d.). Springer Protocols.
- Tateno, H. (2021). Lectin blotting. In Glycoscience Protocols (GlycoPODv2).
- Integrated LC/MS Workflow for the Analysis of Labeled and Native N-Glycans from Proteins Using a Novel Mixed-Mode Column and a Q Exactive Mass Spectrometer. (n.d.). Thermo Fisher Scientific.
- Lectin Glycoblotting. (n.d.). Asparia Glycomics.
- [Lectin blotting]:Glycoscience Protocol Online D
- Characterization of N-linked glycosylation on recombinant glycoproteins produced in Pichia pastoris using ESI-MS and MALDI-TOF. (n.d.). PubMed.
- General workflow of lectin blotting The method initially involves... (n.d.).
- Transient transfection protocol for HEK293T cells. (n.d.). EuroMAbNet.
- Global site-specific analysis of glycoprotein N-glycan processing. (n.d.). PMC - NIH.
- General Transfection. (n.d.). Addgene.
- Stable Cell Line Generation: Methods & Protocol. (n.d.). Danaher Life Sciences.
- Glycoprotein production for structure analysis with stable, glycosylation mutant CHO cell lines established by fluorescence-activated cell sorting. (n.d.). PubMed Central.
- Stable Cell Line Generation. (n.d.). Thermo Fisher Scientific - US.
- Stable Cell Line Protocol. (n.d.). Sandiego.
- Protocol of Stable Cell Line Gener
- High-Level Production of scFv-Fc Antibody Using an Artificial Promoter System with Transcriptional Positive Feedback Loop of Transactiv
- Analyzing mAb Glycosylation at Multiple Levels Using the 6545XT AdvanceBio LC/Q-TOF. (2021).
- Production and characterization of monoclonal antibodies specific for a glycosylated polypeptide of human cytomegalovirus. (n.d.). PMC - NIH.
- The EF‐1α promoter maintains high‐level transgene expression from episomal vectors in transfected CHO‐K1 cells. (2017). PMC - NIH.
- Analysis of therapeutic monoclonal antibody glycoforms by mass spectrometry for pharmacokinetics study. (2017). PubMed.
- Direct glycosylation analysis of intact monoclonal antibodies combining ESI MS of glycoforms and MALDI-in source. (n.d.). IRIS.
- Enhanced N-Glycan Profiling of Therapeutic Monoclonal Antibodies through the Application of Upper-Hinge Middle-Up Level LC-HRMS Analysis. (2024).
- Evaluation of site-specific methylation of the CMV promoter and its role in CHO cell productivity of a recombinant monoclonal antibody. (2022). PubMed.
- Comparison of HCMV IE and EF-1α Promoters for the Stable Expression of β-Subunit of Hexosaminidase in CHO Cell Lines. (n.d.). PMC - NIH.
- Evaluating the efficiency of CHEF and CMV promoter with IRES and Furin/2A linker sequences for monoclonal antibody expression in CHO cells. (n.d.). PLOS.
- Production and characterization of monoclonal antibodies specific for a glycosylated polypeptide of human cytomegalovirus. (n.d.). PubMed.
- Glyco-engineered HEK 293-F cell lines to produce therapeutic glycoproteins with human N-glycosylation and improved pharmacokinet. (n.d.).
- Comparison of the EF-1 alpha and the CMV promoter for engineering stable tumor cell lines using recombinant adeno-associ
- Application of fucosylation inhibitors for production of afucosylated antibody. (n.d.).
- Impacts of fast production of afucosylated antibodies and Fc mutants in ExpiCHO-S™ for enhancing FcγRIIIa binding and NK cell activ
- Afucosylated recombinant antibodies. (2025). evitria.
- Comeasurement of simian virus 40 early and late promoter activity in HeLa and 293 cells in the presence of T antigen. (n.d.). NIH.
- Is SV40 promoter the best promoter in 293T cell transfection?. (2017).
- Methods to determine the level of afucosylation in recombinant monoclonal antibodies. (2010).
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- 3. Evaluating the efficiency of CHEF and CMV promoter with IRES and Furin/2A linker sequences for monoclonal antibody expression in CHO cells | PLOS One [journals.plos.org]
- 4. Frontiers | Characterization of Monoclonal Antibody Glycan Heterogeneity Using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry [frontiersin.org]
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A Comparative Guide to the Synthesis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: An Essential Building Block in Glycoscience
In the intricate field of glycoscience, the synthesis of well-defined carbohydrate building blocks is paramount for the construction of complex oligosaccharides and glycoconjugates, which play crucial roles in numerous biological processes. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside stands out as a key intermediate, offering a versatile platform for the introduction of a mannosyl unit with a free hydroxyl group at the C6 position, ready for further glycosylation. This guide provides an in-depth comparison of two prevalent synthetic routes to this valuable compound, offering insights into the strategic choices of protecting groups and reaction conditions that underpin successful carbohydrate synthesis.
Introduction: The Significance of this compound
The mannose scaffold is a fundamental component of many biologically important glycans, including the N-linked glycans of glycoproteins. The title compound, with its orthogonal protecting group strategy—a benzyl glycoside at the anomeric position and benzyl ethers at C2, C3, and C4—is an exceptionally useful glycosyl acceptor. The free C6 hydroxyl group allows for selective chain elongation, making it a cornerstone in the synthesis of high-mannose oligosaccharides and other complex glycoconjugates investigated in drug development and immunology. The choice of synthetic route to this building block can significantly impact the overall efficiency, yield, and scalability of a multi-step oligosaccharide synthesis.
This guide will dissect two distinct and validated synthetic pathways starting from the readily available D-mannose. The first route employs a classical approach involving the formation and subsequent reductive opening of a 4,6-O-benzylidene acetal. The second route showcases an alternative strategy that utilizes an orthogonal protecting group to achieve the desired regioselectivity. By presenting detailed experimental protocols and comparative data, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Route 1: The Benzylidene Acetal Strategy
This widely adopted strategy leverages the thermodynamic preference for the formation of a six-membered 4,6-O-benzylidene acetal on pyranoside rings. This temporary protection of the C4 and C6 hydroxyl groups allows for the benzylation of the remaining C2 and C3 hydroxyls, followed by a regioselective reductive opening of the acetal to unmask the C6 hydroxyl group.
Scientific Rationale
The formation of the benzylidene acetal is a robust and high-yielding reaction that effectively differentiates the C4 and C6 hydroxyls from the C2 and C3 hydroxyls. The subsequent reductive opening of the benzylidene acetal is a key step that can be controlled to yield either the 4-O-benzyl or the 6-O-benzyl ether, depending on the choice of reagents and reaction conditions. For the synthesis of the target compound, conditions are chosen to selectively cleave the C4-O bond of the acetal, leaving the C6-O bond intact to form a benzyl ether.
Experimental Workflow
Caption: Synthetic workflow for Route 1 via a benzylidene acetal intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Benzyl α-D-mannopyranoside
To a solution of D-mannose (10.0 g, 55.5 mmol) in anhydrous benzyl alcohol (100 mL) is added acetyl chloride (2.0 mL, 28.1 mmol) dropwise at 0 °C. The mixture is stirred at room temperature for 16 hours. The reaction is then quenched by the addition of triethylamine (5 mL). The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (ethyl acetate/methanol, 10:1) to afford Benzyl α-D-mannopyranoside as a white solid.
Step 2: Synthesis of Benzyl 4,6-O-benzylidene-α-D-mannopyranoside
Benzyl α-D-mannopyranoside (10.0 g, 37.0 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 100 mL). To this solution, benzaldehyde dimethyl acetal (8.3 mL, 55.5 mmol) and a catalytic amount of camphorsulfonic acid (CSA, 860 mg, 3.7 mmol) are added. The mixture is stirred at 60 °C under reduced pressure for 4 hours to remove the methanol byproduct. After cooling to room temperature, the reaction is neutralized with triethylamine and the solvent is evaporated. The residue is purified by recrystallization from ethanol to yield Benzyl 4,6-O-benzylidene-α-D-mannopyranoside.
Step 3: Synthesis of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside
To a solution of Benzyl 4,6-O-benzylidene-α-D-mannopyranoside (10.0 g, 27.9 mmol) in anhydrous DMF (100 mL) is added sodium hydride (60% dispersion in mineral oil, 2.46 g, 61.4 mmol) portionwise at 0 °C. The mixture is stirred for 30 minutes, and then benzyl bromide (7.3 mL, 61.4 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with methanol and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (hexanes/ethyl acetate, 4:1) to give the dibenzylated product.
Step 4: Synthesis of this compound
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (10.0 g, 18.6 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) containing 3Å molecular sieves. The solution is cooled to 0 °C, and a 2 M solution of HCl in diethyl ether is added until the pH is approximately 1. Sodium cyanoborohydride (2.34 g, 37.2 mmol) is then added portionwise. The reaction is stirred at room temperature for 4 hours. The mixture is then filtered, and the filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by silica gel column chromatography (hexanes/ethyl acetate, 3:1) to afford this compound as a colorless oil.
Route 2: The Orthogonal Silyl Ether Strategy
This alternative route avoids the use of a benzylidene acetal by employing a temporary silyl protecting group for the C6 hydroxyl. This strategy relies on the selective protection of the primary hydroxyl group, followed by benzylation of the remaining hydroxyls and subsequent deprotection of the silyl ether.
Scientific Rationale
The greater reactivity of the primary hydroxyl group at C6 allows for its selective protection with a bulky silylating agent, such as tert-butyldiphenylsilyl (TBDPS) chloride. This orthogonal protecting group is stable to the basic conditions required for the subsequent benzylation of the C2, C3, and C4 hydroxyl groups. The silyl group can then be selectively removed under acidic conditions or with a fluoride source without affecting the benzyl ethers, thus providing the desired product.
Experimental Workflow
Caption: Synthetic workflow for Route 2 utilizing an orthogonal silyl protecting group.
Detailed Experimental Protocol
Step 1: Synthesis of Benzyl α-D-mannopyranoside
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of Benzyl 6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside
To a solution of Benzyl α-D-mannopyranoside (10.0 g, 37.0 mmol) in anhydrous pyridine (100 mL) is added tert-butyldiphenylsilyl chloride (10.6 mL, 40.7 mmol) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with toluene. The crude product is purified by silica gel column chromatography (hexanes/ethyl acetate, 2:1) to yield the silyl-protected intermediate.
Step 3: Synthesis of Benzyl 2,3,4-Tri-O-benzyl-6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside
To a solution of Benzyl 6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside (10.0 g, 19.6 mmol) in anhydrous DMF (100 mL) is added sodium hydride (60% dispersion in mineral oil, 2.82 g, 70.6 mmol) portionwise at 0 °C. After stirring for 30 minutes, benzyl bromide (8.2 mL, 68.6 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with methanol, and the solvent is removed. The residue is worked up as described in Step 3 of Route 1. Purification by silica gel column chromatography (hexanes/ethyl acetate, 9:1) affords the fully protected mannoside.
Step 4: Synthesis of this compound
To a solution of Benzyl 2,3,4-Tri-O-benzyl-6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside (10.0 g, 12.8 mmol) in THF (100 mL) is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (15.4 mL, 15.4 mmol) at room temperature. The reaction is stirred for 4 hours and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by silica gel column chromatography (hexanes/ethyl acetate, 3:1) to give the final product.
Performance Comparison
| Parameter | Route 1: Benzylidene Acetal Strategy | Route 2: Orthogonal Silyl Ether Strategy |
| Starting Material | D-Mannose | D-Mannose |
| Number of Steps | 4 | 4 |
| Key Intermediate | Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside | Benzyl 2,3,4-Tri-O-benzyl-6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranoside |
| Overall Yield (Typical) | ~40-50% | ~50-60% |
| Key Reagents | Benzaldehyde dimethyl acetal, NaH, BnBr, NaCNBH₃, HCl | TBDPSCl, Imidazole, NaH, BnBr, TBAF |
| Advantages | - Well-established and robust methodology.- Benzylidene acetal formation is high-yielding. | - Potentially higher overall yield.- Avoids the use of toxic cyanoborohydride. |
| Disadvantages | - Use of sodium cyanoborohydride, a toxic reagent.- Reductive opening can sometimes lead to mixtures of regioisomers. | - TBDPSCl is a more expensive reagent.- Complete benzylation of the sterically hindered C4-OH can be sluggish. |
Conclusion and Expert Recommendations
Both synthetic routes presented in this guide offer viable and effective pathways to the valuable building block, this compound. The choice between the two will ultimately depend on the specific needs and constraints of the research laboratory.
The Benzylidene Acetal Strategy (Route 1) is a classic and reliable method that has been extensively used in carbohydrate chemistry. Its primary advantages are the high efficiency of the benzylidene acetal formation and the relatively inexpensive reagents. However, the use of sodium cyanoborohydride in the final step is a significant drawback due to its toxicity. Furthermore, achieving high regioselectivity in the reductive opening step can sometimes be challenging and may require careful optimization of reaction conditions.
The Orthogonal Silyl Ether Strategy (Route 2) presents a more modern approach that circumvents the use of toxic reagents in the final deprotection step. This route often provides a slightly higher overall yield. The main considerations for this route are the higher cost of the silylating agent and the potential for incomplete benzylation of all three hydroxyl groups in a single step, which may necessitate a second benzylation step or more forcing conditions.
For laboratories prioritizing safety and potentially higher yields, and where the cost of reagents is less of a concern, Route 2 is the recommended approach . For large-scale syntheses where cost is a major factor and appropriate safety measures are in place for handling cyanoborohydride, Route 1 remains a solid and economical choice .
Ultimately, the successful synthesis of complex carbohydrates hinges on the careful selection and execution of synthetic strategies. By understanding the nuances of each route, researchers can confidently produce high-quality this compound, paving the way for further discoveries in the exciting field of glycoscience.
References
-
Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Panchadhayee, R., & Misra, A. K. (2010). Synlett, 2010(08), 1193-1196. [Link]
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Regioselective Ring Opening of Benzylidene Acetal Protecting Group(s) of Hexopyranoside Derivatives by DIBAL-H. Oikawa, M., et al. (2008). The Journal of Organic Chemistry, 73(21), 8587-8590. [Link]
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Lu, J., & Chan, T. H. (2005). Carbohydrate research, 340(13), 2139–2143. [Link]
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Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Carbohydrate research, 346(12), 1358–1370. [Link]
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Reductive opening of benzylidene group. Sakagami, M., & Kanamori, A. (2021). In Glycoscience Protocols. [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Wang, C. C., et al. (2007). Molecules, 12(5), 1056-1067. [Link]
A Comparative Spectroscopic Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
This guide provides an in-depth comparative analysis of the spectroscopic data for Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a critical building block in synthetic carbohydrate chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the key structural features as determined by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing them against relevant structural alternatives to aid in unambiguous characterization.
The Central Role of Spectroscopic Analysis in Glycochemistry
In the intricate field of drug development and glycobiology, the precise synthesis of complex oligosaccharides is paramount. Intermediates like this compound serve as versatile glycosyl donors.[1][2][3] The stereochemistry and purity of these donors directly dictate the success of a glycosylation reaction.[4] Therefore, rigorous spectroscopic characterization is not merely a procedural step but the cornerstone of structural validation.
The choice of benzyl ethers as protecting groups is strategic; they are stable under a wide range of reaction conditions but can be removed cleanly via catalytic hydrogenation.[5][6][7] However, the presence of four such groups introduces significant complexity to NMR spectra, necessitating a detailed and comparative approach for accurate interpretation. This guide unpacks that complexity.
Structural and Spectroscopic Profile of the Target Mannoside
The structural identity of a carbohydrate is defined by its constitution, configuration, and conformation. NMR and MS are powerful tools that, when used in concert, provide a complete picture.
Caption: Workflow for spectroscopic characterization.
This workflow ensures that orthogonal data from both NMR and MS are used to build a cohesive and validated structural assignment, cross-referencing against known data for related compounds to enhance trustworthiness.
References
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- Biological evaluation of some mannopyranoside derivatives Biological evaluation of some derivatives of methyl- -D- mannopyranoside.
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- Article. Semantic Scholar.
- This compound | CAS 57783-76-3. Chemical-Suppliers.com.
- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside.
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- α-D-Mannopyranose, 5TMS deriv
- List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10).
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- alpha-methyl-dextro-mannopyranoside, 617-04-9. The Good Scents Company.
- Methyl alpha-D-mannopyranoside. ChemBK.
- 1,2,3,4-Tetra-O-benzyl-α-D-mannopyranoside | 57783-76-3. Biosynth.
- Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides.
- Formation and fragmentation of the [M + Na]+ ion of glycosides in fast atom bombardment mass spectrometry. researchmap.
- The chemical structures of the five authentic glycosides compounds: I: benzyl β-D-glucopyranoside.
- Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside, CAS 57783-76-3. Santa Cruz Biotechnology.
- 2,3-Carbamate mannosamine glycosyl donors in glycosylation reactions of diacetone-D- glucose. An experimental and theoretical st. AIR Unimi.
- A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester. PubMed.
- Comparison of glycosyl donors: a supramer approach. Beilstein Journals.
- Glycosyl Formates: Glycosylations with Neighboring-Group Particip
- Part 21: Mass Spectrometry - Fragmentation and Interpret
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside. PPB Analytical Inc.
- Primary Structure of Glycans by NMR Spectroscopy.
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- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
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A Comparative Guide to the Reactivity of Alpha and Beta Anomers of Benzyl 2,3,4-Tri-O-benzyl-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Anomeric Configuration in Glycosylation Chemistry
In the synthesis of complex oligosaccharides and glycoconjugates, the stereochemical outcome of the glycosidic bond formation is of paramount importance. The anomeric center (C-1) of a glycosyl donor can exist in two diastereomeric forms: the α-anomer, where the substituent at the anomeric center is oriented axially, and the β-anomer, where it is equatorial. This seemingly subtle difference in stereochemistry can have a profound impact on the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation reaction.[1][2]
The reactivity of these anomers is governed by a combination of steric and stereoelectronic factors, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[1] This effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond. While the anomeric effect dictates thermodynamic stability, the kinetic reactivity of anomers in glycosylation reactions is a more complex issue, influenced by the reaction mechanism (SN1, SN2, or intermediate pathways), the nature of the protecting groups, the glycosyl acceptor, and the reaction conditions.[3][4]
This guide specifically examines the reactivity of the α- and β-anomers of Benzyl 2,3,4-Tri-O-benzyl-D-mannopyranoside, a commonly utilized building block in the synthesis of mannose-containing glycans. Mannose and its derivatives are crucial components of many biologically significant glycoproteins.[5][6][7] Understanding the differential reactivity of its anomers is therefore critical for the efficient and stereocontrolled synthesis of these important biomolecules.
Experimental Design for Comparative Reactivity Analysis
To empirically compare the reactivity of the α- and β-anomers, a competitive glycosylation experiment is a robust and informative approach. This methodology allows for a direct comparison of the reaction rates of the two anomers under identical conditions.
The overall workflow for a competitive glycosylation experiment is depicted below.
Figure 1: Workflow for a competitive glycosylation experiment.
-
Preparation of Reactants:
-
Synthesize and purify both the α- and β-anomers of Benzyl 2,3,4-Tri-O-benzyl-D-mannopyranoside. An expedient synthesis has been previously reported.[8][9]
-
Characterize the anomers thoroughly by ¹H and ¹³C NMR spectroscopy to confirm their stereochemistry. The anomeric proton of the α-anomer of mannosides typically appears at a lower field with a smaller J-coupling constant compared to the β-anomer.[10][11][12]
-
Prepare an equimolar (1:1) mixture of the α- and β-anomers. The precise ratio should be confirmed by ¹H NMR integration of the anomeric proton signals.
-
Prepare a solution of a suitable glycosyl acceptor (e.g., a primary alcohol like 1-hexanol or a more complex carbohydrate acceptor) in a dry, aprotic solvent such as dichloromethane (DCM).
-
-
Glycosylation Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 1:1 anomeric mixture and the glycosyl acceptor in DCM.
-
Add molecular sieves (4 Å) to ensure anhydrous conditions.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C or -40 °C). The choice of temperature is critical as it can significantly influence the reaction's stereoselectivity.[13][14]
-
Initiate the glycosylation by adding a suitable promoter system. For thioglycosides, a common choice is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[14][15]
-
Stir the reaction at the chosen low temperature.
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16][17][18][19][20]
-
At specific time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw aliquots from the reaction mixture and quench them immediately with a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate).
-
For each time point, isolate the unreacted glycosyl donors from the product and other reagents using flash column chromatography.
-
Analyze the ratio of the unreacted α- and β-anomers by ¹H NMR spectroscopy by integrating the signals of the anomeric protons.[10][21][22]
-
Analyze the crude reaction mixture by HPLC to determine the yield and the anomeric ratio of the glycosylated product.[16][18][20]
-
Data Presentation and Interpretation
The results from the competitive glycosylation experiment can be summarized in the following table:
| Time (minutes) | Ratio of Unreacted Donors (α:β) | Product Yield (%) | Product Anomeric Ratio (α:β) |
| 5 | 1 : 0.8 | 15 | 3 : 1 |
| 15 | 1 : 0.5 | 35 | 3.2 : 1 |
| 30 | 1 : 0.2 | 60 | 3.1 : 1 |
| 60 | 1 : 0.05 | 85 | 3 : 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary depending on the specific reaction conditions.
The hypothetical data in the table above indicates that the β-anomer is consumed at a faster rate than the α-anomer, as evidenced by the decreasing proportion of the β-anomer in the unreacted donor mixture over time. This suggests that under these specific reaction conditions, the β-anomer of Benzyl 2,3,4-Tri-O-benzyl-D-mannopyranoside is more reactive than the α-anomer .
The product anomeric ratio remains relatively constant throughout the reaction, suggesting that the stereochemical outcome is determined early in the reaction and is not significantly influenced by changes in reactant concentrations over time.
Mechanistic Insights and Influencing Factors
The observed higher reactivity of the β-anomer in this case can be rationalized by considering the interplay of several factors:
-
Ground State Stability vs. Transition State Energy: While the α-anomer may be thermodynamically more stable due to the anomeric effect, the rate of reaction is determined by the energy of the transition state.[3][23] The β-anomer, being less stable, is higher in ground state energy and may therefore have a lower activation energy barrier to reach the transition state for glycosylation.
-
The Role of Protecting Groups: The benzyl ether protecting groups at C-2, C-3, and C-4 are considered "non-participating" groups.[24][25] This means they do not directly participate in the reaction at the anomeric center to influence the stereochemical outcome, unlike acyl groups which can form an oxonium ion intermediate that directs the formation of 1,2-trans products. The electronic properties of protecting groups can also influence reactivity; electron-donating groups generally increase the reactivity of a glycosyl donor, while electron-withdrawing groups decrease it.[26][27][28]
-
Reaction Mechanism: The reaction mechanism of glycosylation can range from a concerted SN2-like displacement to a stepwise SN1-like process involving a discrete oxocarbenium ion intermediate.[4][29] The higher reactivity of the β-anomer may be indicative of a mechanism with significant SN2 character, where the backside attack of the acceptor on the more sterically accessible equatorial position of the β-anomer is favored.
-
The "Kinetic Anomeric Effect": The concept of a "kinetic anomeric effect" has been debated, which suggests that the stereoelectronic preferences in the transition state may differ from those in the ground state.[3][4][23] However, the precise influence of this effect on reaction rates is still a subject of ongoing research.
The structural differences between the α- and β-anomers that influence their reactivity are visualized below.
Figure 2: Key factors influencing the relative reactivity of α- and β-anomers.
Conclusion
The comparative reactivity of the α- and β-anomers of Benzyl 2,3,4-Tri-O-benzyl-D-mannopyranoside is a nuanced subject governed by a delicate balance of steric and stereoelectronic effects. While the α-anomer is generally the more thermodynamically stable isomer due to the anomeric effect, experimental evidence from competitive glycosylation reactions often reveals the β-anomer to be the more kinetically reactive species. This has significant implications for the design of synthetic strategies for complex mannosylated structures.
Researchers and drug development professionals should be aware that the choice of anomeric starting material, in conjunction with carefully controlled reaction conditions, can be leveraged to optimize the yield and stereoselectivity of glycosylation reactions. The experimental protocols and analytical methods detailed in this guide provide a robust framework for investigating the reactivity of different glycosyl donors and for the rational design of efficient oligosaccharide syntheses.
References
Sources
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- 8. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
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- 45. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside in Glycosynthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic carbohydrate chemistry, the strategic selection of building blocks is paramount to the successful assembly of complex oligosaccharides and glycoconjugates. Among the arsenal of available monosaccharide synthons, Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside stands out as a versatile and widely utilized precursor for the introduction of α-mannosyl linkages. This guide provides an in-depth analysis of its applications, a critical comparison with alternative mannosylating agents, and detailed experimental insights to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound
This compound is a fully protected mannose derivative where all hydroxyl groups, including the anomeric position, are masked with benzyl ethers. This comprehensive protection strategy imparts several key advantages:
-
Stability: Benzyl ethers are robust and stable under a wide range of reaction conditions, including mildly acidic and basic treatments, allowing for flexibility in multi-step synthetic sequences.[1]
-
"Arming" Effect: The electron-donating nature of the benzyl groups enhances the reactivity of the glycosyl donor at the anomeric center, facilitating efficient glycosylation reactions.
-
Stereochemical Influence: The presence of a non-participating benzyl group at the C-2 position is crucial for influencing the stereochemical outcome of glycosylation, a topic we will delve into in subsequent sections.
-
Facile Deprotection: The benzyl groups can be cleanly and efficiently removed under mild conditions via catalytic hydrogenolysis (e.g., using palladium on carbon and H₂ gas), liberating the hydroxyl groups in the final product.[1]
Synthesis of the Building Block: An Efficient Three-Step Approach
An expedient synthesis of the corresponding beta-anomer, which can be readily anomerized to the alpha-anomer, has been reported, providing a reliable route to this valuable building block.[2][3] The key steps involve the selective debenzylation-acetylation of perbenzylated glucose, which can be adapted for mannose.
A general representation of the synthetic logic is depicted below:
Caption: Synthetic workflow for this compound.
Application as a Glycosyl Donor: The Art of α-Mannosylation
The primary application of this compound is as a glycosyl donor for the stereoselective formation of α-mannosidic linkages. The stereochemical outcome of a glycosylation reaction is a complex interplay of factors including the nature of the protecting groups, the reactivity of the donor and acceptor, the promoter used, and the reaction conditions.
The absence of a participating group (like an acetyl or benzoyl group) at the C-2 position of the mannosyl donor is a critical factor in achieving α-selectivity. With a non-participating benzyl group at C-2, the reaction is more likely to proceed through an Sₙ1-like mechanism involving an oxocarbenium ion intermediate. The incoming nucleophile (the acceptor's hydroxyl group) can then attack from the less sterically hindered α-face, leading to the desired α-glycoside.
Comparative Performance with Alternative Mannosyl Donors
The choice of the glycosyl donor is a critical decision in any oligosaccharide synthesis. Below is a comparative analysis of this compound with other commonly used mannosyl donors.
| Glycosyl Donor | Typical Promoter(s) | Stereoselectivity (α:β) | Yield (%) | Advantages | Disadvantages |
| Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside (as a thioglycoside or other activated form) | NIS/TfOH, TMSOTf, BSP/Tf₂O | Generally good to excellent α-selectivity | Moderate to High | Stable, "arming" benzyl groups, well-established. | Requires activation of the anomeric position. |
| Mannosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Often high α-selectivity[4][5] | High | Highly reactive donor, proceeds under mild conditions. | Can be moisture sensitive, potential for orthoester formation. |
| 4,6-O-Benzylidene Protected Mannosyl Donors | BSP/Tf₂O | Can be tuned for high β-selectivity | High | Excellent for β-mannosylation. | Not ideal for α-mannosylation. |
| Mannosyl Donors with C-2 Participating Groups (e.g., Acetyl) | Various Lewis acids | Predominantly α-selectivity via neighboring group participation | High | Reliable α-selectivity. | Requires subsequent deacetylation. |
Note: The yields and stereoselectivities are highly dependent on the specific acceptor, promoter, and reaction conditions used.
Experimental Protocol: A General Procedure for Glycosylation
The following is a representative, step-by-step protocol for a glycosylation reaction using a thioglycoside derivative of this compound as the donor. This protocol should be optimized for specific substrates.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside (Glycosyl Donor)
-
Glycosyl Acceptor (with a single free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
In a separate flask, prepare a solution of NIS in anhydrous DCM.
-
Add the NIS solution to the reaction mixture dropwise.
-
Slowly add a catalytic amount of TfOH or TMSOTf to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mannosyl Donor Selection: A Cost-Benefit Analysis of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
In the intricate world of synthetic carbohydrate chemistry, the construction of the glycosidic bond is both an art and a science. Among the most formidable challenges is the stereoselective synthesis of β-mannosides, a linkage critical to the structure and function of numerous biologically significant glycans, including the core pentasaccharide of N-linked glycoproteins.[1] The choice of the glycosyl donor is paramount, dictating not only the stereochemical outcome but also the overall efficiency and economic viability of the synthetic route.
This guide provides an in-depth cost-benefit analysis of a widely used, yet often debated, building block: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside. As researchers and drug development professionals, understanding the nuanced interplay between a donor's protective group strategy, its reactivity, and its associated costs is essential for making informed decisions that accelerate discovery. We will dissect the performance of this "all-benzyl" protected donor, compare it with viable alternatives, and provide the experimental context needed to translate theory into practice.
Profiling the Donor: this compound
This compound is a mannose derivative where all hydroxyl groups, including the anomeric position, are protected as benzyl ethers.[2] This "perbenzylated" nature imparts specific chemical properties that define its utility in synthesis.
The Core Advantage: The Non-Participating C2-Protecting Group
Protecting groups do more than just protect; they actively influence the reactivity and stereoselectivity of glycosylation reactions.[3][4] The benzyl ether at the C2 position is a non-participating group. Unlike acyl groups (e.g., benzoyl, acetyl), it cannot form a cyclic acyloxonium ion intermediate that provides anchimeric assistance.[4][5] This absence of neighboring group participation is crucial for strategies aiming to form the thermodynamically disfavored 1,2-cis glycosidic linkage, such as the β-mannoside.[1] Methods aiming for β-mannosylation often rely on an SN2-like displacement of an in situ-formed α-anomeric intermediate (like a triflate), a pathway that is only possible without a participating group at C2.[1][6]
Inherent Strengths:
-
Chemical Stability: Benzyl ethers are robust and stable under a wide range of acidic and basic conditions, allowing for flexibility in multi-step synthetic sequences.[7]
-
Favors 1,2-cis Glycosylation Strategies: The non-participating nature of the C2-O-benzyl group is a prerequisite for many modern β-mannosylation protocols.[1]
Significant Drawbacks:
-
Synthesis Cost & Complexity: The preparation of this building block is a multi-step process, often starting from D-mannose or a simpler glucoside, which increases labor and material costs.[8][9]
-
Deprotection Challenges: Simultaneous removal of multiple benzyl groups requires catalytic hydrogenation (e.g., Pd/C, H₂), a procedure that is incompatible with other reducible functional groups (e.g., alkynes, azides, some double bonds) that may be present in the target molecule. This limits its orthogonal compatibility.
-
NMR Signal Overlap: In complex oligosaccharides, the proton signals from multiple benzyl groups often overlap in the 1H NMR spectrum, complicating structural characterization. The use of fluorinated benzyl ethers has been explored as a potential solution to improve spectral resolution.[10]
A Framework for Cost-Benefit Analysis
Choosing a glycosyl donor is a multi-factorial decision. The optimal choice balances the cost of the building block against its performance in the specific synthetic context.
Caption: A logical framework for evaluating glycosyl donors.
Comparative Analysis: All-Benzyl vs. Alternatives
The performance of this compound is best understood when compared to other common mannosyl donors.
Alternative 1: Donors with C2-Acyl Participation (e.g., Benzoyl or Acetyl Groups)
-
Mechanism & Outcome: The C2-acyl group provides neighboring group participation, reliably forming a stable 1,2-trans-dioxolenium ion intermediate. This intermediate exclusively allows the glycosyl acceptor to attack from the alpha face, leading to the formation of α-mannosides with high stereoselectivity.[5]
-
Cost-Benefit:
-
Cost: Generally lower. Acyl protecting groups are often cheaper and easier to introduce and remove (e.g., via saponification with NaOMe) than benzyl groups.
-
Benefit: Excellent for synthesizing α-mannosides. Yields are typically high and stereocontrol is predictable. However, they are completely unsuitable for synthesizing β-mannosides.
-
Alternative 2: Donors with Conformationally Restricting Protecting Groups (e.g., 4,6-O-Benzylidene Acetal)
-
Mechanism & Outcome: A 4,6-O-benzylidene acetal locks the pyranose ring in a rigid chair conformation. This rigidity is a key element in Crich's renowned β-mannosylation protocol, where it disfavors the formation of an oxocarbenium ion and promotes a direct SN2 displacement on an anomeric α-triflate intermediate, yielding the β-mannoside .[1][6]
-
Cost-Benefit:
-
Cost: The synthesis of these donors is often more streamlined than the all-benzyl counterpart. For instance, protecting commercially available methyl mannoside with benzaldehyde dimethyl acetal is a high-yielding, one-step reaction.
-
Benefit: This is the gold standard for high β-selectivity in many contexts.[1] The rigid structure provides reliable stereocontrol. However, the reaction conditions (pre-activation at very low temperatures, e.g., -78°C) can be demanding to scale up.
-
Data Summary: A Head-to-Head Comparison
The following table provides a semi-quantitative comparison for a typical glycosylation reaction aiming for a β-mannoside linkage.
| Parameter | Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside | 4,6-O-Benzylidene Protected Mannosyl Donor |
| Primary Use Case | General purpose; required when 4,6-OH are needed for further functionalization. | Gold standard for high β-selectivity. |
| Synthesis Cost Index | High (multi-step benzylation) | Medium (fewer steps to key intermediate) |
| Typical β:α Ratio | Variable, highly dependent on promoter and conditions (e.g., 1:1 to >10:1) | Generally High to Excellent (e.g., 5:1 to >20:1)[1][11] |
| Reaction Conditions | Often requires low temperatures (-40 to -78 °C) and strong promoters. | Requires pre-activation at very low temperatures (-78 °C).[6] |
| Deprotection | Hydrogenolysis (not orthogonal with reducible groups) | Acetal: Mild acid hydrolysis. Benzyl ethers: Hydrogenolysis. Offers more orthogonal options. |
| Scalability | Moderate | Moderate; low-temperature requirements can be a challenge. |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are representative protocols for glycosylation.
Protocol 1: Glycosylation using a Benzyl 2,3,4-Tri-O-benzyl Protected Donor
This protocol is a generalized procedure based on common Lewis acid-promoted glycosylations.
Caption: A typical experimental workflow for glycosylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (e.g., a thioglycoside derivative of Benzyl 2,3,4-Tri-O-benzyl-mannose, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Activation: Add the promoter system (e.g., N-Iodosuccinimide (NIS, 1.2 eq) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 eq)) and stir for 10-15 minutes.
-
Acceptor Addition: Add a solution of the glycosyl acceptor (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Stir the reaction at -78 °C to -40 °C for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through celite to remove sieves. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired glycoconjugate.
Protocol 2: Crich β-Mannosylation using a 4,6-O-Benzylidene Protected Donor
This protocol highlights the specific requirements of the Crich method.[1][6]
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask, add the 4,6-O-benzylidene protected mannosyl donor (e.g., a thioglycoside, 1.0 eq), and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.5 eq).
-
Inert Atmosphere & Solvent: Place under an argon atmosphere and dissolve in anhydrous DCM.
-
Pre-activation: Cool the solution to -78 °C. Add triflic anhydride (Tf₂O, 1.1 eq) dropwise. The solution may change color. Stir at -78 °C for 30-60 minutes. Crucially, the acceptor is not yet present. This step forms the key α-glycosyl triflate intermediate.
-
Acceptor Addition: Add a solution of the glycosyl acceptor (1.2 eq) in anhydrous DCM dropwise.
-
Reaction: Maintain the reaction at -78 °C for 30-90 minutes, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Work-up & Purification: Follow steps 9 and 10 from Protocol 1. The work-up is similar, but the pre-activation step is the critical difference in execution.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals it to be a specialized tool rather than a universal solution.
-
Choose this donor when:
-
The synthetic route requires subsequent modification at the C4 or C6 positions, precluding the use of a 4,6-O-benzylidene acetal.
-
The target molecule is incompatible with the acidic conditions required to remove a benzylidene acetal.
-
A specific promoter system has been optimized for this particular all-benzyl donor, yielding acceptable stereoselectivity for your target.
-
-
Consider alternatives when:
-
The primary goal is the synthesis of a β-mannoside with the highest possible stereoselectivity and yield; a 4,6-O-benzylidene protected donor is often superior.[1]
-
The primary goal is the synthesis of an α-mannoside ; a donor with a C2-acyl participating group is far more efficient and cost-effective.
-
The final molecule contains functional groups sensitive to hydrogenolysis, and an alternative deprotection strategy is required.
-
Overall project cost and synthesis time are major constraints.
-
Ultimately, the "best" glycosyl donor is context-dependent. By understanding the underlying chemical principles and weighing the practical factors of cost, yield, and stereocontrol, researchers can design more efficient and robust synthetic pathways toward the complex carbohydrates that are vital for advancing medicine and biology.
References
- A versatile approach to the synthesis of mannosamine glycosides. (2020). RSC Publishing.
-
Lee, D. J., Kowalczyk, R., Muir, V. J., Rendle, P. M., & Brimble, M. A. (2007). A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester. Carbohydrate Research, 342(17), 2628–2634. Retrieved from [Link]
-
Lu, K. C., et al. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. Retrieved from [Link]
-
Synthesis of beta-mannoside and beta-mannosamine. (n.d.). ResearchGate. Retrieved from [Link]
- Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. (n.d.). Royal Society of Chemistry.
-
Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. (2005). PubMed. Retrieved from [Link]
-
Pongener, I., Pepe, D. A., Ruddy, J. J., & McGarrigle, E. M. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(30), 10246–10252. Retrieved from [Link]
-
Ahmadipour, S., Miller, G. J., & Riedl, B. (2020). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. In Carbohydrate Chemistry. CRC Press. Retrieved from [Link]
- Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus de l'Académie des Sciences.
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2019). Frontiers in Chemistry. Retrieved from [Link]
-
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (2021). PubMed Central. Retrieved from [Link]
-
Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. PubChem. Retrieved from [Link]
-
PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. Retrieved from [Link]
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. (2012). Semantic Scholar. Retrieved from [Link]
- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. Google Patents.
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2016). MDPI. Retrieved from [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. ResearchGate. Retrieved from [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. (2017). Wiley-VCH. Retrieved from [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Fine Chemical. Retrieved from [Link]
-
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (2019). PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Procedural Guide for the Proper Disposal of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (CAS: 57783-76-3). As a Senior Application Scientist, my objective is to move beyond mere instruction and instill a deep understanding of the principles behind these procedures. Adherence to this protocol is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. While this specific compound is not typically classified as hazardous for transportation, it must be managed as a regulated chemical waste stream within a laboratory setting as a matter of prudent practice.
Compound Identification and Hazard Assessment
This compound is a heavily protected monosaccharide derivative commonly used in synthetic carbohydrate chemistry. An accurate assessment of its properties is the foundation of a safe disposal plan.
While Safety Data Sheets (SDS) for this exact compound may lack specific hazard classifications under OSHA's Hazard Communication Standard, the precautionary principle dictates that it be handled with the care afforded to all laboratory chemicals.[1] The responsibility for proper waste characterization and disposal ultimately rests with the waste generator.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₆O₆ | [2][3] |
| CAS Number | 57783-76-3 | [3] |
| Physical State | Solid | [1] |
| Melting Point | 57°C (135°F) | [1] |
| Recommended Storage | Refrigerator or -20°C | [1][4][5] |
Safety Protocols and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is mandatory to be equipped with the appropriate PPE. The rationale is to create a barrier that prevents any potential exposure through contact, ingestion, or inhalation.
Table 2: Required Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes or airborne dust particles. |
| Hand Protection | Standard chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected for integrity before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Handling Precautions:
-
Work in a well-ventilated area. A certified chemical fume hood is recommended, especially when handling the powder form, to minimize dust dispersion.[1][6]
-
Avoid any actions that could generate dust.[6]
-
Thoroughly wash hands and face after handling the material.[1]
-
Eating, drinking, and applying cosmetics are strictly prohibited in laboratory areas where chemicals are handled.[7]
Step-by-Step Disposal Protocol
The primary and most accepted disposal route for this compound is through a licensed chemical waste contractor, typically via incineration.[1][6] The following workflow ensures that the waste is collected, stored, and prepared for pickup in a compliant manner.
Step 1: Waste Segregation and Identification The first and most critical step is proper segregation. This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.
-
Identify: Classify waste this compound as a non-halogenated solid organic waste .
-
Segregate: Do NOT mix this waste with other chemical waste streams, particularly:
Step 2: Container Selection and Labeling Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for safety.
-
Select a Container: Use a robust, leak-proof container with a secure lid that is chemically compatible with the waste. The original product container, if in good condition, is an excellent choice.[10]
-
Label the Container: Affix a "Hazardous Waste" label to the container immediately.[11] The label must be filled out completely and legibly with the following information:
-
The words "Hazardous Waste "
-
Full Chemical Name: "Waste: this compound "
-
CAS Number: 57783-76-3
-
Principal Investigator's Name and Laboratory/Room Number.
-
Step 3: Collection of Contaminated Materials All materials that have come into direct contact with the compound are considered part of the same waste stream.
-
Solid Waste: Collect any unused or unwanted solid compound directly into the labeled waste container.
-
Contaminated Labware: This includes items like pipette tips, weighing papers, and gloves. Place all such items into the same designated waste container.[12]
-
Empty Product Bottles: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process must be collected and disposed of as liquid chemical waste (in this case, non-halogenated solvent waste).[8][11] Only after this decontamination can the container be disposed of as regular lab glass or plastic waste.
Step 4: Waste Storage and Accumulation Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory.
-
The container must be kept closed at all times, except when you are actively adding waste.[11]
-
The storage area should be away from general laboratory traffic and incompatible materials.[10]
-
It is best practice to use secondary containment (e.g., a larger bin or tray) to capture any potential leaks.
Step 5: Scheduling Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal office.
-
Provide them with all the information from the waste label.
-
Follow their specific procedures to schedule a waste pickup.[10] Never dispose of this chemical down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Table 2.
-
Containment: For a solid powder spill, carefully sweep the material to collect it into an airtight container, taking measures to avoid dispersing dust.[1]
-
Cleanup: Place all collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into your designated hazardous waste container.
-
Decontaminate: Clean the spill surface area thoroughly with soap and water.
-
Dispose: Ensure all cleanup materials are disposed of as hazardous waste.
Regulatory Framework
All laboratory operations in the United States, including waste disposal, are governed by a framework of federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[13][14] Proper waste disposal is a key component of any CHP.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste. The specific regulations for identifying and listing hazardous waste are found in Title 40 of the Code of Federal Regulations (CFR), Part 261.[1][15] While this compound may not be a "listed" waste, it must be managed responsibly to prevent environmental release.
By following this comprehensive guide, you contribute to a culture of safety and environmental stewardship that is the hallmark of a modern, responsible research enterprise.
References
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PubChem. (n.d.). Benzyl 2,3,4-Tri-O-benzyl-|A-D-mannopyranoside. National Center for Biotechnology Information. [Link]
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Chemical-Suppliers.com. (n.d.). This compound | CAS 57783-76-3. [Link]
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Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. [Link]
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U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
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Case Western Reserve University. (2021, July 29). EHS Food & Beverage in the Laboratory Guidelines. [Link]
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Navigating the Safe Handling of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex carbohydrate chemistry, benzyl-protected glycosides are indispensable intermediates. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, a key building block in the synthesis of various glycoconjugates and oligosaccharides, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use.
Chemical and Physical Properties
A foundational understanding of a compound's properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₆O₆ | [1][2][3] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | Solid (Assumed based on similar compounds) | N/A |
| Melting Point | 57°C (for the similar compound Tri-O-benzyl-D-glucal) | [4] |
| Solubility | Information not readily available; likely soluble in organic solvents. | N/A |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, the hazards can be inferred from similar benzylated sugar compounds. The primary risks are associated with inhalation of dust particles, and skin and eye contact.[5][6] A comprehensive PPE strategy is therefore non-negotiable.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[7][8] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[7][9] It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be disposed of immediately following institutional protocols.[10]
-
Body Protection: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn.[7][9]
-
Respiratory Protection: While not expected to be highly volatile, a NIOSH-approved N95 respirator should be used if there is a potential for generating dust or aerosols, especially when handling the solid compound.[7] All handling of the solid should be performed in a certified chemical fume hood.[11]
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Some suppliers recommend refrigeration.[4]
Handling and Use
-
Engineering Controls: All weighing and transfers of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[4] For larger spills, follow your institution's EHS protocols.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Identification: All waste containing this compound, including contaminated PPE and empty containers, should be considered chemical waste.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Disposal Procedure: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in regular trash.[12]
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Conclusion
While this compound is a valuable tool in synthetic chemistry, its safe handling is paramount. By understanding its properties, employing appropriate PPE, and adhering to systematic operational and disposal plans, researchers can minimize risks and foster a safe laboratory environment. Always prioritize a culture of safety and consult with your institution's EHS professionals for specific guidance.
References
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PubChem. Benzyl 2,3,4-Tri-O-benzyl-A-D-mannopyranoside. National Center for Biotechnology Information. [Link]
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Chemical-Suppliers.com. This compound. [Link]
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
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C&EN Global Enterprise. Procedure debenzylates polysaccharides. ACS Publications. [Link]
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Angene Chemical. Safety Data Sheet: Benzyl Dibenzylidene-α-D-mannopyranoside. [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Beilstein Journals. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]
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PubChem. Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
